2'-Aminoacetophenone

Catalog No.
S587457
CAS No.
551-93-9
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Aminoacetophenone

CAS Number

551-93-9

Product Name

2'-Aminoacetophenone

IUPAC Name

1-(2-aminophenyl)ethanone

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3

InChI Key

GTDQGKWDWVUKTI-UHFFFAOYSA-N

SMILES

Array

solubility

PRACTICALLY INSOL IN WATER; SOL IN ALC
SOL IN ETHER
Soluble in fats, acetone; Very slightly soluble in water
Soluble (in ethanol)

Synonyms

1-(2-Aminophenyl)ethanone; 1-Acetyl-2-aminobenzene; 2-(Methylcarbonyl)benzenamine; 2-Acetylaniline; 2-Acetylphenylamine; 2-Aminophenyl Methyl Ketone; 2’-Aminoacetophenone; Methyl 2-Aminophenyl Ketone; NSC 8820; o-Acetylaniline; o-Aminoacetophenone; o

Canonical SMILES

CC(=O)C1=CC=CC=C1N

The exact mass of the compound 2'-Aminoacetophenone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in water; sol in alcsol in ethersoluble in fats, acetone; very slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8820. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-aminoacetophenone Pseudomonas aeruginosa quorum sensing

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How 2-AA Rewires Host Cells

2-AA facilitates chronic infection by disrupting host immune responses and cellular metabolism through several key pathways.

  • Immunomodulation and Induction of Tolerance: Pre-treatment with 2-AA significantly increases host survival rates during P. aeruginosa infection by reprogramming the immune response [1]. It initiates a state of immune tolerance characterized by attenuated activation of key pro-inflammatory pathways (JNK and NF-κB) and promotion of anti-inflammatory cytokine production [1].

  • Metabolic Reprogramming via the Ppargc1a/Esrra Axis: In macrophages, 2-AA triggers metabolic perturbations in mitochondrial respiration and bioenergetics [2]. The core mechanism involves impaired interaction between Ppargc1a (a transcriptional coactivator) and Esrra (a nuclear receptor) [2]. This disrupts the Ppargc1a/Esrra axis, leading to reduced expression of its target gene, Mpc1 (mitochondrial pyruvate carrier 1). The resulting decrease in pyruvate transport into mitochondria causes diminished ATP and acetyl-CoA production, starving immune cells of energy and compromising their function [2].

  • Cell-Type-Specific Effects in the Airway: Recent research using a human airway-on-a-chip model shows 2-AA differentially affects bronchial epithelial and pulmonary endothelial cells [3] [4].

    • Bronchial Epithelial Cells: Show altered pathways in HIF-1 signaling, pyrimidine signaling, and glycosphingolipid biosynthesis [3].
    • Pulmonary Endothelial Cells: Exhibit changes in fatty acid metabolism, phosphatidylinositol signaling, and estrogen receptor signaling [3].
    • Both cell types show 2-AA-mediated impact on genes related to cholesterol metabolism, barrier permeability, and oxidative phosphorylation, with implications for cystic fibrosis and other chronic lung diseases [3].

The following diagram illustrates the core signaling pathway through which 2-AA impairs mitochondrial energy production in immune cells.

G 2 2 AA 2-AA Ppargc1a_Esrra Ppargc1a/Esrra Interaction AA->Ppargc1a_Esrra Impairs Mpc1_expression Mpc1 Gene Expression Ppargc1a_Esrra->Mpc1_expression Activates Pyruvate_Transport Mitochondrial Pyruvate Transport Mpc1_expression->Pyruvate_Transport Enables OXPHOS_ATP Oxidative Phosphorylation (OXPHOS) & ATP Production Pyruvate_Transport->OXPHOS_ATP Fuels Immune_Tolerance Immune Tolerance & Bacterial Persistence OXPHOS_ATP->Immune_Tolerance Leads to

Key Experimental Data and Findings

The mechanistic insights are supported by quantitative experimental data from multiple studies.

Cell Type / Model Key Measured Parameters Observed Effect of 2-AA Significance / Outcome
Murine Macrophages (in vitro) MPC1 & Esrra gene expression, Mitochondrial pyruvate import, ATP/Acetyl-CoA levels Decrease [2] Compromised immune cell bioenergetics, Immune tolerance [2]
In Vivo Murine Infection Tissue ATP & Acetyl-CoA levels, Bacterial load Long-lasting decrease, Persistent infection [2] Corroborates in vitro findings, Supports chronic infection [2]
Human Airway-on-a-Chip Genes for barrier function, cholesterol synthesis, OXPHOS Differentially regulated in endothelial & epithelial cells [3] Reveals cell-specific mechanisms, potential link to lung disease biomarkers (CF) [3]
In Vivo Survival Study Host survival rate after infection 90% survival with 2-AA pre-treatment vs. 10% without [1] Direct evidence of 2-AA induced tolerance promoting host survival with bacterial persistence [1]

Experimental Protocols and Models

Detailed methodologies are crucial for investigating 2-AA's effects, ranging from in vitro models to whole-animal studies.

Airway-on-a-Chip Model for Human-Relevant Data

This microphysiological system recapitulates the human lung airway interface for studying 2-AA's spatiotemporal effects [3] [4].

  • Chip Setup: The microfluidic device (Emulate Chip-S1) features two parallel channels separated by a porous membrane coated with a human tissue-relevant extracellular matrix (Fibronectin, Laminin, Collagen I) [3] [4].
  • Cell Culture: The top channel is lined with primary Normal Human Bronchial Epithelial (NHBE) cells to form a mucociliary airway epithelium. The bottom channel is lined with primary Human Pulmonary Microvascular Endothelial Cells (HPMEC) to form a microvascular endothelium [3] [4].
  • 2-AA Treatment & Analysis: Cells are exposed to 20 μM 2-AA via continuous flow for 12 hours. Post-treatment, cells are harvested for whole-genome RNA sequencing (RNA-seq) to analyze transcriptomic changes. Key findings are validated through in vivo studies in mice and additional cell culture experiments [3].

The experimental workflow for this model is summarized below.

G Start Airway-on-a-Chip Setup Cell_seeding Channel Coating & Cell Seeding (ECM, NHBE, HPMEC) Start->Cell_seeding Treatment 2-AA Treatment (20 μM, continuous flow, 12h) Cell_seeding->Treatment Analysis Downstream Analysis Treatment->Analysis RNA_seq Whole-Genome RNA-seq Analysis->RNA_seq In_vivo_val In Vivo Validation (Murine models) Analysis->In_vivo_val

Established In Vitro and In Vivo Models

Other foundational protocols used in the field include:

  • In Vitro Macrophage Tolerization: Immune cells like murine or human macrophages are treated with 2-AA (e.g., 20-100 μM for several hours) prior to a secondary challenge (e.g., with LPS or P. aeruginosa). Readouts include cytokine profiling (ELISA), metabolic flux analysis (Seahorse Analyzer), ATP assays, and gene expression (qPCR) of targets like Mpc1 and Esrra [2] [1].
  • In Vivo Murine Infection for Persistence: Mice are pre-treated with 2-AA (e.g., intraperitoneal injection) before being infected with P. aeruginosa. Outcomes are assessed by measuring bacterial load in organs (CFU counts), host survival rates, and analyzing tissue metabolites (ATP/acetyl-CoA levels via LC-MS/MS) [2] [1].

Implications for Therapeutic Development

Understanding 2-AA's mechanism opens avenues for novel anti-infective strategies:

  • Targeting the Tolerance Pathway: Strategies could aim to restore immune cell energy production. Exogenous ATP addition to infected macrophages was shown to restore Mpc1 and Esrra expression, enhance cytokine production, and improve bacterial clearance [2].
  • Inhibiting 2-AA Synthesis or Signaling: Developing compounds that inhibit the bacterial MvfR/PqsABCDE system, which is responsible for 2-AA synthesis, could prevent the establishment of tolerance [5] [6].
  • Host-Directed Therapy: Modulating the Ppargc1a/Esrra axis or MPC1 function could make the host less susceptible to 2-AA-mediated metabolic sabotage [2].

References

2-AA MvfR regulon bacterial signaling

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on MvfR and 2-AA

Table 1: MvfR-Regulated Virulence Factors and Their Roles [1]

Virulence Factor / Molecule Role in Virulence and Competition Key Experimental Findings
4-hydroxy-2-alkylquinolines (HAQs) Mediate interference competition against other pathogens [1] MvfR mutants show reduced antagonism against ESKAPEE pathogens [1]
2'-aminoacetophenone (2-AA) Promotes immune tolerance and long-term bacterial persistence [2] Reprograms macrophage metabolism, reducing ATP production and cytokine expression [2]
Pyoverdine/Pyochelin Iron acquisition systems (siderophores) Contribute to competitive fitness; expression controlled by MvfR, LasR, and RhlR [1]
Phenazines Redox-active toxins (e.g., pyocyanin) MvfR, LasR, and RhlQS systems positively impact phenazine gene expression [1]

Table 2: Documented Effects of 2-AA on Host Cells [2] [3]

Host Cell Type Experimental Model Key Immunometabolic Effects
Macrophages (Murine & Human) In vitro cell culture ↓ Pyruvate transport into mitochondria; ↓ ATP and acetyl-CoA production; ↓ Pro-inflammatory cytokine production [2]
Bronchial Epithelium (NHBE) Human Airway-on-a-Chip Alters HIF-1 & pyrimidine signaling; dysregulates glycosaminoglycan/glycosphingolipid biosynthesis; increases cholesterol accumulation [3]
Pulmonary Endothelium (HPMEC) Human Airway-on-a-Chip Disrupts fatty acid metabolism, phosphatidylinositol, and estrogen receptor signaling; affects CFTR expression [3]

Core Experimental Protocols

The following are key methodologies used in recent studies to investigate the MvfR regulon and 2-AA.

Bacterial Competition Assays in Coculture [1]

This protocol assesses how P. aeruginosa outcompetes other ESKAPEE pathogens.

  • Strains and Growth: Competing species (e.g., E. coli, S. aureus, K. pneumoniae) and P. aeruginosa (including QS mutants like lasR, rhlR, mvfR) are grown overnight in suitable broths (LB or MRS).
  • Coculture Setup: Overnight cultures are inoculated 1:1 into fresh Eagle's Minimum Essential Medium (EMEM) in a 96-well plate. The starting cell density for each strain is 0.5–1 × 10⁷ CFU/mL in a 200 µL final volume.
  • Incubation and Enumeration: Cocultures are incubated at 37°C for 24 hours. Bacterial densities are then quantified by serial dilution in PBS and spot-plating onto selective agar media to enumerate CFUs for each species independently.
Airway-on-a-Chip Platform for Host-Pathogen Interaction [3]

This microphysiological system models the human airway to study the spatiotemporal effects of 2-AA.

  • Chip Setup: A microfluidic Chip-S1 Organ Chip with two parallel channels is used. The top channel is lined with primary Normal Human Bronchial Epithelial (NHBE) cells, and the bottom channel with primary Human Pulmonary Microvascular Endothelial Cells (HPMEC). The channels are separated by a porous membrane coated with a human tissue-relevant extracellular matrix.
  • 2-AA Treatment: Cells are exposed to 2-AA (at 20 µM concentration) through continuous flow for 12 hours.
  • Downstream Analysis: Post-treatment, cells can be harvested for whole-genome RNA sequencing to analyze transcriptome changes, or for other biochemical assays to validate findings (e.g., cholesterol accumulation).
Assessing Bioenergetic Changes in Immune Cells [2]

This methodology details how 2-AA-induced metabolic perturbations in macrophages are measured.

  • Cell Tolerization: Macrophages are treated with 2-AA to induce a state of immune tolerance.
  • Metabolic Profiling:
    • ATP Production: Measured using standard luminescent assays.
    • Mitochondrial Respiration: Analyzed using a Seahorse Analyzer to monitor the Oxygen Consumption Rate (OCR).
    • Metabolite Measurement: Levels of key metabolites like acetyl-CoA are quantified through mass spectrometry-based methods.
  • Rescue Experiments: Tolerized macrophages are treated with exogenous ATP to investigate the restoration of normal cytokine production and bacterial clearance capabilities.

Signaling Pathway Visualizations

The diagrams below, generated using Graphviz, illustrate the core regulatory network and host interaction mechanisms. The DOT code is provided for your use.

The MvfR Regulon and 2-AA Biosynthesis in P. aeruginosa

mvfR_regulon MvfR MvfR PqsA PqsA MvfR->PqsA Activates PqsH PqsH MvfR->PqsH Activates TwoAA 2'-AA (2-Aminoacetophenone) PqsA->TwoAA Synthesizes HAQs HAQs PqsH->HAQs Synthesizes Virulence Virulence & Persistence TwoAA->Virulence Promotes HAQs->Virulence Promotes

The MvfR transcriptional regulator activates the pqsABCDE operon (via PqsA) and pqsH for synthesis of 2-AA and HAQs, driving virulence and persistence [1].

2-AA-Mediated Immunometabolic Reprogramming in Host Macrophages

twoAA_immune_impact TwoAA 2'-AA Ppargc1a Ppargc1a TwoAA->Ppargc1a Impairs Esrra Esrra Ppargc1a->Esrra Reduces Activation Mpc1 Mpc1 Esrra->Mpc1 Reduces Transcription PyruvateTransport Pyruvate Transport into Mitochondria Mpc1->PyruvateTransport Decreases OXPHOS OXPHOS & ATP Production PyruvateTransport->OXPHOS Reduces ImmuneTolerance Immune Tolerance & Bacterial Persistence OXPHOS->ImmuneTolerance Promotes

2-AA impairs the Ppargc1a/Esrra axis, reducing Mpc1 transcription and pyruvate transport into mitochondria. This lowers ATP production via OXPHOS, reprogramming macrophage metabolism to a state of immune tolerance [2].

Research Implications and Future Directions

The MvfR regulon, particularly through 2-AA, offers a dual target for therapeutic intervention: disarming the pathogen and preventing its manipulation of the host immune system [1] [2].

  • Targeting MvfR: Inhibition of MvfR has been shown to attenuate virulence and biofilm formation while also preserving microbial coexistence, potentially reducing the selective pressure for resistance that is common with traditional antibiotics [1].
  • Targeting 2-AA Effects: Strategies to restore host metabolic function, such as bypassing the pyruvate transport block, could provide a novel "host-directed therapy" to counteract immune tolerance and clear persistent infections [2].

References

Chemical Profile of 2-Aminoacetophenone (2-AA)

Author: Smolecule Technical Support Team. Date: February 2026

2-Aminoacetophenone (2-AA) is a low molecular weight signaling molecule with significant biological activity. The table below summarizes its core chemical and biological properties.

Property Description
Systematic IUPAC Name 2-amino-1-phenylethanone [1]
Other Names ortho-Aminoacetophenone; β-ketophenethylamine; α-desmethylcathinone; Phenacylamine [1]
Chemical Formula C₈H₉NO [1]
Molar Mass 135.166 g·mol⁻¹ [1]
Chemical Structure Chemical structure of 2-aminoacetophenone A ketone group (C=O) attached to a phenyl ring and an amino group (-NH₂) on the adjacent carbon [1].
In Vitro Pharmacological Activity Potent monoamine releasing agent; selective for dopamine (EC₅₀ = 208 nM) and norepinephrine; minimal effect on serotonin (EC₅₀ > 10,000 nM) [1].
In Vivo/Relevance in Infection Rapidly metabolized by monoamine oxidase (MAO); limited central activity without MAO inhibitors. Its primary documented role is as a bacterial quorum sensing (QS) molecule for P. aeruginosa that modulates host immunometabolism [1] [2].

Biosynthesis in Pseudomonas aeruginosa

In P. aeruginosa, 2-AA is synthesized and regulated by the MvfR/PqsABCDE quorum sensing system, also known as Pqs signaling [3]. A key enzymatic step is catalyzed by PqsBC, a unique heterodimeric condensing enzyme [4].

  • Reaction Catalyzed: PqsBC condenses 2-aminobenzoylacetate (2-ABA) and octanoyl-coenzyme A to form 2-heptyl-4(1H)-quinolone (HHQ), a precursor in the alkylquinolone pathway. During this process, 2-AA is identified as a pathway-inherent by-product or competitive inhibitor [4].
  • Enzyme Characteristics: The active site of PqsBC is located on the PqsC subunit and consists of Cys-129 and His-269. Its hydrophobic active site cleft is about twice the volume of related enzymes, which is likely necessary to accommodate the aromatic substrate 2-ABA [4].

The following diagram illustrates this biosynthetic pathway and the role of the PqsBC enzyme.

biosynth MvfR Transcription Factor MvfR (PqsR) PqsA PqsA MvfR->PqsA Activates transcription PqsB PqsB MvfR->PqsB Activates transcription PqsC PqsC (Active Site: Cys-129, His-269) MvfR->PqsC Activates transcription PqsD PqsD MvfR->PqsD Activates transcription PqsE PqsE MvfR->PqsE Activates transcription PqsBC Heterodimeric Enzyme PqsBC PqsB->PqsBC Form PqsC->PqsBC Form CoA Octanoyl-CoA CoA->PqsBC ABA 2-Aminobenzoylacetate (2-ABA) ABA->PqsBC HHQ 2-Heptyl-4(1H)-quinolone (HHQ) PqsBC->HHQ AA 2'-Aminoacetophenone (2-AA) PqsBC->AA Produces

Diagram 1: The MvfR/PqsABCDE system regulates 2-AA biosynthesis, with the PqsBC heterodimer as the key condensing enzyme [4] [3].

Mechanism of Action: Subverting Host Immunity

2-AA does not directly kill immune cells; it rewires their metabolism to induce a state of immune tolerance, allowing P. aeruginosa to persist. The mechanism involves a multi-step pathway that disrupts mitochondrial energy production [2] [5].

  • Impaired Ppargc1a/Esrra Interaction: 2-AA disrupts the critical protein-protein interaction between the transcriptional coactivator Ppargc1a (PGC-1α) and the nuclear receptor Esrra (ERRα) [2] [5].
  • Downregulation of Mpc1: The impaired Ppargc1a/Esrra axis leads to reduced expression and nuclear presence of Esrra. This, in turn, weakens the binding of Esrra to the promoter of the Mitochondrial Pyruvate Carrier 1 (Mpc1) gene, drastically reducing its transcription [2] [5].
  • Blocked Pyruvate Transport: With low levels of Mpc1, pyruvate (a key metabolic product of glucose) cannot be efficiently transported from the cytoplasm into the mitochondrial matrix [2] [5].
  • Reduced Energy Production: The lack of mitochondrial pyruvate leads to a diminished tricarboxylic acid (TCA) cycle, resulting in lower production of acetyl-CoA and ATP via oxidative phosphorylation (OXPHOS). This energy crisis leaves macrophages "tolerized"—unable to produce key cytokines or effectively clear intracellular bacteria [2] [5].

The cascade of this immunometabolic mechanism is detailed in the diagram below.

mechanism AA 2-AA Exposure Interaction Protein-Protein Interaction AA->Interaction Impairs PPARGC1A Ppargc1a (PGC-1α) PPARGC1A->Interaction ESRRA Esrra (ERRα) MPC1 Mpc1 Gene Transcription ESRRA->MPC1 Promotes Interaction->ESRRA Activates MPC1_Protein Mpc1 Carrier Protein MPC1->MPC1_Protein Pyruvate_Transport Pyruvate Transport into Mitochondria MPC1_Protein->Pyruvate_Transport Enables OXPHOS Oxidative Phosphorylation (OXPHOS) Pyruvate_Transport->OXPHOS Fuels ATP ATP Production OXPHOS->ATP Outcome Immune Tolerance & Bacterial Persistence ATP->Outcome Prevents

Diagram 2: 2-AA disrupts macrophage energy production by inhibiting the Ppargc1a/Esrra-Mpc1 axis, leading to immune tolerance [2] [5].

Key Experimental Data and Evidence

The proposed mechanism is supported by robust experimental data from both in vitro and in vivo models. The table below summarizes quantitative findings that demonstrate 2-AA's metabolic impact.

Experimental Model Key Metabolic Findings Functional Outcome
Murine Bone Marrow-Derived Macrophages (BMDMs) Significant decrease in ATP and acetyl-CoA levels [5]. Reduced cytokine production and impaired intracellular bacterial clearance [2] [5].
Human Macrophages Reduced ATP production [2].
*In Vivo* Murine Infection Studies Long-lasting decrease in ATP and acetyl-CoA in infected tissues [2] [5]. Association with persistent infection and bacterial survival [2] [5].
Rescue Experiment Exogenously added ATP restored Mpc1 and Esrra transcript levels [2]. Enhanced cytokine production and intracellular bacterial clearance [2].

Detailed Experimental Overview

For researchers seeking to validate or build upon these findings, here is an overview of the key methodologies cited in the recent literature.

  • Cell Culture and Tolerization: Primary murine Bone Marrow-Derived Macrophages (BMDMs) or human macrophages are used. To establish tolerance, cells are first exposed to a defined concentration of 2-AA (e.g., 20 µM) for a period (e.g., 12-24 hours), followed by a wash and a subsequent re-exposure to the same stimulus [5]. Tolerized cells are characterized by a significantly reduced responsiveness.
  • Metabolite Quantification (ATP & Acetyl-CoA): Intracellular ATP is commonly measured using a luciferase-based assay, where luciferin is converted to oxyluciferin in an ATP-dependent reaction, producing bioluminescence. Acetyl-CoA levels are typically quantified using specific enzymatic assays or liquid chromatography-mass spectrometry (LC-MS) [5].
  • Gene and Protein Expression Analysis: Changes in mRNA expression of Mpc1, Esrra, and Ppargc1a are measured using quantitative real-time PCR (qRT-PCR). Protein levels and subcellular localization (e.g., nuclear presence of Esrra) can be assessed by Western Blotting and immunofluorescence. The interaction between Ppargc1a and Esrra is studied via co-immunoprecipitation (Co-IP) [2] [5].
  • Chromatin Immunoprecipitation (ChIP): This technique is critical for confirming the mechanism. Antibodies against Esrra are used to immunoprecipitate protein-DNA complexes. Subsequent qPCR of the Mpc1 promoter region in 2-AA-treated vs. control cells demonstrates weakened binding of Esrra [2].
  • Advanced Models (Airway-on-a-Chip): A microfluidic device recreates the human airway interface. Primary human pulmonary microvascular endothelial cells (HPMEC) and normal human bronchial epithelial cells (NHBE) are cultured in adjacent channels. 2-AA is perfused through the system (e.g., 20 µM for 12 hours), and transcriptomic (RNA-seq), metabolic, and biomarker analyses are performed on each cell type separately [3].

Therapeutic Targeting and Conclusions

Understanding 2-AA's structure and mechanism opens avenues for novel therapeutic strategies against persistent P. aeruginosa infections.

  • Targeting Biosynthesis: Inhibiting the PqsBC enzyme is a promising strategy to block 2-AA production. The elucidation of its crystal structure facilitates structure-based drug design [4].
  • Host-Directed Therapy: Counteracting 2-AA's effects by restoring host metabolism is another approach. Research shows that exogenous ATP supplementation can reverse the tolerized state, enhancing bacterial clearance [2]. Small molecules that stabilize the Ppargc1a/Esrra interaction could also be developed.
  • Broader Implications: As quorum sensing is widespread among prokaryotes, it is likely that other pathogens produce functional analogs of 2-AA [2]. The principles uncovered here could inform treatments for other persistent infections.

References

2-AA HDAC1 epigenetic reprogramming

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of 2-AA and HDAC1

The quorum-sensing molecule 2-Aminoacetophenone (2-AA) produced by Pseudomonas aeruginosa triggers a state of long-term immunotolerance in host immune cells, allowing high bacterial burden without compromising host survival. The central mechanism involves epigenetic reprogramming via Histone Deacetylase 1 (HDAC1) [1] [2].

The schematic below illustrates this 2-AA/HDAC1-mediated immunomodulation pathway.

G TwoAA 2-AA Exposure HDAC1 HDAC1 Activity ↑ TwoAA->HDAC1 MetabolicReprog Metabolic Reprogramming: MPC1 ↓, Mitochondrial Pyruvate Import ↓, ATP ↓ TwoAA->MetabolicReprog Via PGC-1α/ERRα Axis H3K18ac H3K18 Hypoacetylation HDAC1->H3K18ac NFkB_p50 NF-κB p50/HDAC1 Complex HDAC1->NFkB_p50 CytokineRepression Repression of Pro-inflammatory Cytokine Gene Transcription H3K18ac->CytokineRepression NFkB_p50->CytokineRepression Outcome Host Immune Tolerance (High Bacterial Burden, Low Inflammation) CytokineRepression->Outcome MetabolicReprog->Outcome

Key Quantitative Data

The tables below summarize core experimental findings from foundational studies.

Table 1: Immunomodulatory and Epigenetic Effects of 2-AA [1]

Parameter Experimental System Effect of Initial 2-AA Exposure Effect after 2-AA Pre-treatment & Re-exposure (Tolerization)
NF-κB Activity THP-1 human monocytes Increased reporter activity Reduced reporter activity
Pro-inflammatory Cytokines (TNF-α, IL-1β) THP-1 & primary human/mouse macrophages Increased mRNA & protein secretion Attenuated mRNA & protein secretion
HDAC Activity Human monocytes & mouse macrophages Induced Amplified and sustained
Histone H3K18 Acetylation Mouse macrophages & human monocytes Global & promoter-specific levels increased Attenuated at promoter loci (e.g., TNF-α)
HDAC1 Specificity Inhibitor profiling (MS275, TSA, VPA) - Immunomodulation blocked by HDAC1 inhibitors

Table 2: Metabolic Reprogramming and In Vivo Persistence [3]

Parameter Experimental System Effect of Initial 2-AA Exposure Effect in 2-AA Tolerized Cells
Intracellular ATP & Acetyl-CoA Mouse Bone Marrow-Derived Macrophages (BMDM) Increased at 1h & 6h Decreased after 48h; unresponsive to re-exposure
Mitochondrial Pyruvate Carrier (MPC1) Mouse BMDM - Decreased expression
PGC-1α/ERRα Axis Mouse BMDM - Impaired interaction, reduced ERRα nuclear presence
Bacterial Persistence Murine infection model - Associated with 2-AA-mediated decrease in ATP/acetyl-CoA

Experimental Protocols for Key Findings

For researchers aiming to replicate or build upon these findings, here are the methodologies for the central experiments.

Establishing 2-AA Mediated Tolerance in Immune Cells [1]
  • Cell Models: THP-1 human monocytic cell line, primary human monocyte-derived macrophages, or mouse primary macrophages (e.g., from bone marrow).
  • 2-AA Preparation: Use synthetic, endotoxin-free 2-AA. A common working concentration is 150 µM, dissolved in a suitable vehicle (e.g., DMSO) with final DMSO concentration matched in controls [1].
  • Tolerization Protocol:
    • Pretreatment/Priming: Expose cells to 150 µM 2-AA for 24 hours.
    • Washing: Remove the 2-AA-containing medium and wash cells thoroughly with PBS.
    • Rest Period: Incubate cells in fresh, 2-AA-free medium for a defined period (e.g., 24 hours to 7 days).
    • Re-exposure/Challenge: Re-stimulate with 2-AA (150 µM) or other pathogen-associated molecular patterns (PAMPs) like LPS or PGN for 6 hours.
  • Readouts:
    • Cytokine Production: Measure TNF-α, IL-1β, and MCP-1 levels in supernatant by ELISA and/or their mRNA by qRT-PCR.
    • NF-κB Activity: Use reporter cell lines (e.g., THP-1 Blue NF-κB) or measure p65 nuclear translocation via immunoblotting.
Profiling Epigenetic Modifications (ChIP-qPCR) [1]
  • Objective: To assess histone modification changes at specific gene promoters (e.g., TNF).
  • Methodology:
    • Cross-linking & Sonication: Fix cells with formaldehyde to cross-link proteins to DNA. Lyse cells and shear chromatin by sonication to fragments of 200–500 bp.
    • Immunoprecipitation: Incubate chromatin with antibody against H3K18ac. Use normal IgG as a control. Protein A/G beads are used to pull down the antibody-chromatin complex.
    • Washing, Elution & Reverse Cross-linking: Stringently wash beads, elute complexes, and reverse cross-links to free DNA.
    • DNA Purification & Analysis: Purify DNA and analyze by qPCR using primers specific to the promoter region of the gene of interest (e.g., TNF). Calculate enrichment relative to input DNA and IgG control.
Assessing HDAC1 Specificity with Inhibitors [1]
  • Inhibitors:
    • MS-275 (Entinostat): A preferential HDAC1 inhibitor.
    • Trichostatin A (TSA): Inhibitor of Class I/II HDACs.
    • Valproic Acid (VPA): Inhibitor of most Class I/II HDACs.
  • Protocol: Pre-treat cells with the HDAC inhibitor for 1-2 hours before and during the 2-AA tolerization protocol. The restoration of pro-inflammatory cytokine production upon challenge indicates the involvement of HDACs, and the efficacy of MS-275 points specifically to HDAC1.

The research reveals that 2-AA-induced tolerance is a multifaceted process. Beyond the direct epigenetic silencing of immune genes, the metabolic reprogramming of macrophages through the PGC-1α/ERRα axis creates a bioenergetic deficit that further cripples the immune response [3]. This combined epigenetic-metabolic axis presents a sophisticated bacterial strategy for host manipulation.

References

2-aminoacetophenone oxidative stress apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Quantitative Data

2-AA disrupts mitochondrial function through several documented pathways in different tissue models.

Table 1: Key Findings on 2-AA-Induced Effects in Skeletal Muscle and Immune Cells

Model System Key Findings Measured Outcomes
Murine Skeletal Muscle (In Vivo) ↑ Genes for apoptosis signaling; ↑ Lipid peroxidation markers (bisallylic protons, vinyl protons) [1] [2] Significant increase in apoptosis-related gene expression; Increased lipid peroxidation via ¹H NMR
Murine Skeletal Muscle (In Vivo) ↓ Mitochondrial membrane potential [1] [3] Confirmation of mitochondrial dysfunction
Murine Macrophages (In Vitro) ↓ MPC1 expression; ↓ Pyruvate transport; ↓ ATP production [4] Reduced mitochondrial respiration and energy levels
Murine Infection Model (In Vivo) Long-lasting ↓ ATP and acetyl-CoA levels [4] Association with bacterial persistence

Table 2: Detailed Experimental Model from Skeletal Muscle Study

Parameter Description
Animal Model 6-week-old male CD1 mice [1] [2]
2-AA Treatment Single intraperitoneal (IP) injection, 6.75 mg/kg [1] [2]
Tissue Analysis Skeletal muscle (gastrocnemius) harvested 4 days post-treatment [1] [2]

Experimental Protocols for Key Assays

Here are the methodologies for central techniques used to establish 2-AA's effects.

High-Resolution Magic-Angle-Spinning (HRMAS) ¹H NMR Spectroscopy on Skeletal Muscle

  • Purpose: Determine metabolic alterations and lipid peroxidation in intact tissue [1] [2].
  • Sample Prep: Gastrocnemius muscle harvested, frozen in liquid nitrogen, stored at -80°C [1] [2].
  • Instrumentation: Bruker Bio-Spin Avance NMR spectrometer (600.13 MHz) with triple resonance HRMAS probe; temperature maintained at 4°C [1] [2].
  • Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) spin echo sequence to filter out broad signals from large molecules [1] [2].
  • Key Acquisition Parameters: Relaxation delay of 2 sec; 128 scans; MAS speed stabilized at 4.0 kHz [1] [2].
  • Data Analysis: Spectra processed with MestRe-C software; resonance intensities quantified relative to an external standard (TSP) and corrected for transverse relaxation (T2) [1].

Whole-Genome Expression Analysis in Skeletal Muscle

  • Purpose: Identify changes in gene expression profiles related to reactive oxygen species (ROS) homeostasis and apoptosis signaling [1] [2].
  • Method: Microarray analysis of skeletal muscle from 2-AA-treated vs. untreated control mice [1] [2].
  • Outcome: Revealed upregulation of apoptotic pathway genes and an oxidative stress signature [1] [2].

Pathway Visualization with DOT Scripts

The following diagrams, generated with Graphviz DOT language, illustrate the core mechanistic pathways revealed by the research. The scripts adhere to your specifications for color, contrast, and layout.

Diagram 1: 2-AA Induces Oxidative Stress and Apoptosis in Skeletal Muscle

AA 2-AA Treatment OS Oxidative Stress (Disrupted ROS Homeostasis) AA->OS MD Mitochondrial Dysfunction (Loss of Membrane Potential) OS->MD AP Apoptosis Signaling (↑ Gene Expression, ↑ Lipid Peroxidation) MD->AP CI Chronic/Persistent Infection AP->CI

2-AA triggers a cascade from oxidative stress to apoptosis, favoring chronic infection.

Diagram 2: 2-AA Reprograms Macrophage Immunometabolism via the Ppargc1a/Esrra Axis

AA 2-AA PGC1A ↓ Ppargc1a AA->PGC1A ESRRA ↓ Esrra Expression & Nuclear Presence PGC1A->ESRRA Impaired Interaction MPC1 ↓ Mpc1 Transcription ESRRA->MPC1 Weakened Binding PYR ↓ Pyruvate Import into Mitochondria MPC1->PYR ATP ↓ ATP Production PYR->ATP TOL Immune Tolerance & Bacterial Persistence ATP->TOL

2-AA disrupts the Ppargc1a/Esrra axis, reducing pyruvate import and ATP production, leading to immune tolerance.

References

Mechanisms of 2-AA-Induced Immune Tolerance: A Technical Whitepaper for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

2-Aminoacetophenone (2-AA) is a quorum-sensing (QS) signal secreted by the recalcitrant ESKAPE pathogen Pseudomonas aeruginosa (PA). This comprehensive technical review synthesizes recent breakthroughs revealing how 2-AA drives host immune tolerance and enables persistent infection through profound immunometabolic reprogramming of host cells [1] [2] [3]. Unlike lipopolysaccharide (LPS)-mediated tolerization that leads to bacterial clearance, 2-AA-induced tolerance specifically enables PA persistence in infected tissues, representing a novel immune evasion strategy [1] [2].

The emerging paradigm demonstrates that 2-AA orchestrates a multifaceted tolerization program through: (1) epigenetic silencing via histone deacetylase 1 (HDAC1) activation; (2) metabolic rewiring of mitochondrial respiration and bioenergetics; and (3) disruption of the PGC-1α/ERRα transcriptional axis, ultimately reducing pyruvate import into mitochondria and diminishing ATP production in tolerized macrophages [1] [2] [3]. These findings unveil 2-AA as a master regulator of cellular immunometabolism and reveal unprecedented mechanisms of host tolerance with significant implications for developing novel anti-infective strategies and immunomodulatory therapies.

Molecular Mechanisms of 2-AA Action

Core Pathway Disruption: PGC-1α/ERRα/MPC1 Axis

The principal mechanism through which AA mediates its immunometabolic effects involves dismantling mitochondrial bioenergetics in immune cells via a defined transcriptional cascade (Figure 1). Research demonstrates that 2-AA-driven immune tolerization causes distinct metabolic perturbations in macrophage mitochondrial respiration and bioenergetics through the PGC-1α/ERRα signaling axis [1] [2] [3].

G 2 2 AA 2-AA Exposure PGC1a PGC-1α AA->PGC1a Decreases ERRa ERRα AA->ERRa Decreases Interaction Impaired Protein-Protein Interaction PGC1a->Interaction ERRa->Interaction NuclearTrans Diminished Nuclear Localization Interaction->NuclearTrans MPC1 MPC1 Expression NuclearTrans->MPC1 Reduced Binding & Transcription PyruvateTransport Mitochondrial Pyruvate Transport MPC1->PyruvateTransport Decreases OXPHOS Oxidative Phosphorylation PyruvateTransport->OXPHOS Impairs ATP ATP Production OXPHOS->ATP Reduces Tolerance Immune Tolerance & PA Persistence ATP->Tolerance

Figure 1: 2-AA disrupts the PGC-1α/ERRα/MPC1 axis, reducing mitochondrial pyruvate metabolism and ATP production to induce immune tolerance.

Epigenetic Modifications: HDAC1-Mediated Reprogramming

Beyond metabolic reprogramming, 2-AA induces epigenetic modifications that enforce the tolerized state. In vivo studies demonstrate that 2-AA enables PA persistence in infected murine tissues by promoting innate immune tolerance through HDAC1-mediated epigenetic reprogramming [2] [3]. The 2-AA tolerization reprograms the host inflammatory signaling cascade by maintaining chromatin in a "silent" state through:

  • Increased HDAC1 expression and activity
  • Decreased histone acetyltransferase (HAT) activity
  • Altered protein-protein interactions between HAT and CREB/HDAC1 and p50/p65 NF-κB subunits [2] [3]

This epigenetic rewiring creates a stable tolerized phenotype distinct from LPS-mediated tolerization, which involves different HDACs and results in bacterial clearance rather than persistence [2].

Bioenergetic Impact: ATP and Acetyl-CoA Dynamics

The downstream bioenergetic consequences of 2-AA exposure manifest as dynamic alterations in critical metabolic intermediates (Table 1). Quantitative assessments in bone marrow-derived macrophages (BMDMs) reveal a biphasic response to 2-AA exposure, with initial increases in energy metabolites followed by significant depletion during the tolerized state [1].

Table 1: Temporal Dynamics of Energy Metabolites in 2-AA Exposed Macrophages

Time Point ATP Levels Acetyl-CoA Levels Cellular State
1 hour post-exposure Significant increase Significant increase Initial activation
6 hours post-exposure Elevated Elevated Activated state
48 hours post-exposure Significant decrease Significant decrease Tolerized state
After 2-AA re-exposure No response No response Tolerized memory

The metabolic paralysis induced by 2-AA creates a permissive environment for bacterial persistence, as immune cells lack the necessary bioenergetic capacity to mount effective antimicrobial responses [1].

Quantitative Experimental Data

Key Quantitative Findings from 2-AA Studies

Table 2: Summary of Key Experimental Findings and Quantitative Measurements

Parameter Measured Experimental System Key Findings Therapeutic Implications
ATP levels Murine BMDMs >50% decrease in tolerized cells Energy depletion correlates with immune paralysis
Acetyl-CoA levels Murine BMDMs Significant reduction in tolerized state Fuel shortage for TCA cycle
MPC1 expression Murine and human macrophages Decreased transcription and translation Pyruvate transport as therapeutic target
ERRα nuclear presence Macrophage cultures Markedly diminished Transcriptional dysregulation
Bacterial persistence Murine infection models Long-term PA maintenance Confirmed in vivo relevance
Inflammatory cytokines Macrophage cultures Significant reduction Functional immune suppression
Rescue Experiments: Exogenous ATP Restoration

A critical proof-of-concept demonstration shows that the 2-AA-induced tolerized state is potentially reversible through metabolic rescue. Studies confirm that exogenously added ATP in infected macrophages:

  • Restores transcript levels of MPC1 and ERRα
  • Enhances cytokine production
  • Improves intracellular bacterial clearance [1] [2]

This finding provides direct evidence for the metabolic basis of 2-AA-mediated tolerance and suggests potential therapeutic strategies to restore immune function in persistent infections.

Experimental Models and Methodologies

In Vitro Macrophage Tolerization Protocol

The established methodology for investigating 2-AA-mediated tolerization in macrophages involves a defined exposure protocol [1]:

  • Cell Culture: Primary murine bone marrow-derived macrophages (BMDMs) or human macrophages
  • 2-AA Treatment: 20 μM 2-AA in appropriate vehicle control
  • Exposure Paradigm:
    • First Exposure: 1-6 hours for activation studies
    • Tolerization: 48 hours continuous exposure
    • Second Exposure: After wash-out and rest period (24-106 hours) to assess memory
  • Assessment Endpoints:
    • Metabolic profiling (ATP/ADP/AMP, acetyl-CoA)
    • Mitochondrial function (OCR, ECAR)
    • Gene expression (RNA sequencing, qPCR)
    • Protein analysis (Western blot, co-immunoprecipitation)
    • Functional assays (bacterial killing, cytokine production)
Advanced Model Systems: Airway-on-a-Chip Technology

Recent investigations have employed sophisticated microphysiological systems to elucidate 2-AA effects on pulmonary tissue. The human airway-on-a-chip platform provides a dynamic model replicating critical elements of the human airway microenvironment [4]:

G Chip Airway-on-a-Chip Platform TopChannel Top Channel: Bronchial Epithelium (NHBE) Chip->TopChannel BottomChannel Bottom Channel: Pulmonary Endothelium (HPMEC) Chip->BottomChannel Membrane Porous Membrane with Extracellular Matrix TopChannel->Membrane EpithelialResp Epithelial Responses: HIF-1 & Pyrimidine Signaling Glycosaminoglycan Biosynthesis TopChannel->EpithelialResp BottomChannel->Membrane EndothelialResp Endothelial Responses: Fatty Acid Metabolism Estrogen Receptor Signaling Proinflammatory Pathways BottomChannel->EndothelialResp Treatment 2-AA Treatment (20μM, 12h flow) Treatment->TopChannel Treatment->BottomChannel SharedChanges Shared Modifications: Immune Response Genes Cellular Function Pathways EpithelialResp->SharedChanges EndothelialResp->SharedChanges

Figure 2: Airway-on-a-chip model reveals cell-type-specific responses to 2-AA in pulmonary epithelium and endothelium.

This model demonstrates that 2-AA differentially regulates specific pathways in epithelial versus endothelial cells, with significant overlap in genes controlling immune response and cellular functions, while differentially affecting barrier permeability, cholesterol metabolism, and oxidative phosphorylation [4].

In Vivo Validation Models

Murine infection studies provide crucial in vivo validation, corroborating the 2-AA-mediated long-lasting decrease in ATP and acetyl-CoA and establishing its association with PA persistence [1] [2]. These models confirm 2-AA as the culprit of host bioenergetic alterations and demonstrate the physiological relevance of the mechanisms identified in reductionist systems.

Therapeutic Implications and Future Directions

Targeting 2-AA-Mediated Tolerance for Anti-Persister Strategies

The elucidation of 2-AA's mechanism reveals multiple targetable vulnerabilities for combating persistent PA infections:

  • Metabolic Rescue: Strategies to bypass the MPC1 blockade via alternative mitochondrial substrates
  • Epigenetic Modulation: HDAC1-specific inhibitors to prevent stable tolerization
  • Transcriptional Activation: Compounds that enhance PGC-1α/ERRα interaction or function
  • Pyruvate Transport Enhancement: Small molecules that upregulate MPC1 expression or function
Biomaterial Approaches for Tolerance Modulation

Recent advances in biomaterial-based immunomodulation offer promising platforms for implementing these strategies. Biomaterials enable:

  • Codelivery of antigens with regulatory cues
  • Targeting specific immunological tissues or cell populations
  • Controlled release of metabolic intermediates or signaling molecules
  • Precise temporal control over immune modulation [5]

These approaches could be adapted to deliver metabolic rescue packages or epigenetic modifiers specifically to tolerized immune cells in the context of persistent infections.

Broader Relevance to Immune Tolerance Mechanisms

The mechanistic insights from 2-AA studies extend beyond infectious disease to inform our understanding of immune tolerance in autoimmunity and cancer. The discovery that a bacterial product can directly manipulate the PGC-1α/ERRα axis - a central regulatory node of energy metabolism - reveals how pathogens exploit host metabolic checkpoints for immune evasion [1] [2]. Furthermore, given that quorum sensing is a common characteristic of prokaryotes, it is likely that 2-AA-like molecules with similar functions may be present in other pathogens, suggesting a potentially widespread microbial strategy for manipulating host immunity through metabolic reprogramming [1] [2] [3].

Conclusion

The comprehensive dissection of 2-AA's mechanism of action represents a paradigm shift in understanding host-pathogen interactions, revealing how a single bacterial signaling molecule can rewire core immunometabolic circuits to induce tolerance and enable persistence. The multipronged approach - spanning epigenetic silencing, transcriptional reprogramming, and metabolic paralysis - underscores the sophistication of microbial manipulation of host immunity.

References

GC-MS detection 2-aminoacetophenone breath

Author: Smolecule Technical Support Team. Date: February 2026

Biological Significance and Rationale

2-Aminoacetophenone is a volatile organic compound (MW 135 g/mol) produced by P. aeruginosa as a metabolic intermediate in a branch of the tryptophan catabolic pathway [1] [2]. Its production is a consistent feature across different P. aeruginosa strains and culture media [2]. Chronic P. aeruginosa infection is a major cause of morbidity and mortality in CF, and the current detection methods (e.g., culture of broncho-alveolar lavage fluid or sputum) are either invasive or have limitations in sensitivity [2]. The detection of 2-AA in breath offers a non-invasive alternative for monitoring colonization and infection [1].

The diagram below illustrates the metabolic origin of 2-AA.

metamapp Figure 1. 2-AA Biosynthesis from Tryptophan Tryptophan Tryptophan Kynurenine\nPathway Kynurenine Pathway Tryptophan->Kynurenine\nPathway 2-Aminoacetophenone\n(2-AA) 2-Aminoacetophenone (2-AA) Kynurenine\nPathway->2-Aminoacetophenone\n(2-AA) Quinazolines Quinazolines 2-Aminoacetophenone\n(2-AA)->Quinazolines Branch Point

Detailed Experimental Protocol

This protocol is adapted from research by Scott-Thomas et al. and covers the primary steps from sample collection to data analysis [1] [2].

Breath Sample Collection
  • Sample Type: Alveolar or mixed breath can be collected. Alveolar breath is preferred for its higher concentration of endogenous VOCs [3].
  • Collection Device: Deactivated glass sampling bulbs are recommended. Studies show 2-AA is stable for up to 6 hours in these bulbs but is not stable in Tedlar bags, which can also release contaminants [1] [3].
  • Procedure: Exhaled breath is collected directly into the glass bulb. Samples should be analyzed as soon as possible, ideally within a few hours [1].
Sample Pre-Concentration
  • Technique: Solid Phase Micro Extraction (SPME).
  • Fiber Type: 60 μm Carbowax/PEG (Polyethylene Glycol) [2].
  • Protocol:
    • Condition the SPME fiber in a GC injector at 250°C before use to ensure it is clean.
    • Expose the conditioned fiber to the headspace of the sealed glass sampling bulb for a defined period (e.g., 5-30 minutes) to adsorb and pre-concentrate the volatile compounds, including 2-AA [2].
GC-MS Analysis

The following table summarizes the core instrumental parameters for detecting 2-AA, which was optimized for high sensitivity down to the low picomol/mol range in breath [1] [2].

Parameter Configuration
GC Column Zebron ZB-Wax (30 m × 0.25 mm × 0.25 μm) or equivalent polar column
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Oven Program 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 2 min
Injector PTV injector, 250°C, split vent opened (1:50) after 1 min
MS Ionization Chemical Ionization (CI) with methanol, provides superior sensitivity for 2-AA vs. Electron Impact (EI)
MS/MS Parameters Parent Ion: m/z 135 → Daughter Ion: m/z 118 (MS³ for ultimate sensitivity)
Data Analysis and Identification
  • Identification: Confirm the presence of 2-AA by matching its retention time and mass spectrum with an authentic standard [2] [4].
  • Quantification: Use peak integration. The significantly higher peak areas in P. aeruginosa-positive subjects (median 242, range 0-1243) compared to controls (median 0) are indicative of colonization [1].

The overall workflow from sample to result is shown below.

workflow Figure 2. Breath 2-AA Analysis Workflow Breath Collection\n(Glass Bulb) Breath Collection (Glass Bulb) SPME\nPre-Concentration SPME Pre-Concentration Breath Collection\n(Glass Bulb)->SPME\nPre-Concentration GC-MS/MS\nAnalysis GC-MS/MS Analysis SPME\nPre-Concentration->GC-MS/MS\nAnalysis Data Analysis\n(Peak Integration) Data Analysis (Peak Integration) GC-MS/MS\nAnalysis->Data Analysis\n(Peak Integration)

Method Validation and Performance

The analytical method and the diagnostic performance of the 2-AA breath test have been validated in clinical studies [1] [2].

Table 1: Analytical Method Performance for 2-AA Detection

Validation Parameter Reported Performance Context / Notes
Detection Limit Low picomol/mol range Achieved in breath via optimized GC-MS/MS [1]
Linearity (R²) > 0.9952 Based on a validated method for 2-AA in food [4]
Analytical Specificity Produced by 20/20 clinical P. aeruginosa strains; not produced by other common respiratory pathogens (H. influenzae, S. aureus, S. pneumoniae, etc.) [1] [2]

Table 2: Clinical Performance of 2-AA as a Breath Biomarker

Performance Metric Result Comparison Group
Sensitivity 93.8% (95% CI: 67-99) Vs. culture of sputum/BALF [1]
Specificity 69.2% (95% CI: 38-89) Vs. culture of sputum/BALF [1]
Detection Rate 15/16 (93.7%) P. aeruginosa-positive subjects Vs. 5/17 (29%) healthy controls and 4/13 (30.7%) CF subjects without P. aeruginosa [1]

Critical Considerations and Confounding Factors

  • Potential Confounders: While 2-AA shows high specificity to P. aeruginosa in vitro, it has been detected at low levels in certain foods and beverages, such as corn chips, canned tuna, and beer [5]. A challenge study showed breath levels of 2-AA elevated immediately after consuming corn chips but returned to baseline within two hours [5].
  • Recommendation: To avoid false positives, it is crucial to collect breath samples after a sufficient period of fasting or controlled diet [5].
  • Specificity Note: The 69.2% specificity suggests other factors may influence the test. A single study reported 2-AA detection from E. coli, but this is not considered common among respiratory pathogens [2].

Conclusion for Researchers

The GC-MS method for detecting 2-AA in breath is a robust and promising non-invasive tool for monitoring P. aeruginosa. Key to success are using appropriate sample collection devices (glass bulbs), optimizing MS for high sensitivity (using CI and MS/MS), and controlling for dietary confounders. Future work should focus on standardizing the protocol and validating it in larger, multi-center trials to facilitate its transition into clinical practice [3].

References

Comprehensive Application Notes and Protocols for SPME GC-MS Analysis of 2-Aminobenzamide (2-AA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SPME GC-MS Principles

Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME GC-MS) represents a sophisticated analytical technique that integrates sampling, extraction, concentration, and sample introduction into a single solvent-free process. This technology has gained significant adoption in pharmaceutical, food, and environmental analysis due to its simplicity, minimal solvent consumption, and compatibility with complex matrices. SPME operates on the principle of extracting target analytes from investigated sample matrices using small amounts of an extraction phase coated on a fused silica fiber, followed by thermal desorption and analysis via GC-MS. The technique is particularly valuable for analyzing volatile and semi-volatile compounds, including derivatives like 2-aminobenzamide (2-AA), which is frequently used in carbohydrate labeling and pharmaceutical applications.

The fundamental principle of SPME involves the partitioning of analytes between the sample matrix and the extraction phase coated on the fiber, quantified by the distribution coefficient (Kfs). This coefficient represents the ratio of analyte concentration in the fiber phase to that in the sample phase at equilibrium. The actual amount of analyte extracted depends on both Kfs and the volume of the stationary and sample phases [1]. Selectivity in SPME is achieved through careful selection of fiber coating chemistry, which can be tailored to target specific analyte characteristics such as polarity and molecular size.

SPME Fiber Selection and Optimization

Fiber Coating Chemistry

The selection of an appropriate SPME fiber coating is arguably the most critical parameter in method development, as it directly determines extraction efficiency and selectivity. Commercial SPME fibers are available with various stationary phases, including polydimethylsiloxane (PDMS), polyacrylate (PA), divinylbenzene (DVB), Carboxen (CAR), and Carbowax (CW), which can be used individually or in mixed-mode configurations [1]. Each coating exhibits distinct selectivity patterns based on its chemical properties:

  • PDMS: Non-polar, suitable for non-polar analytes, excellent for hydrocarbons
  • PA: Polar, effective for polar compounds including phenols and alcohols
  • DVB: Bipolar, with porous structure providing large surface area
  • CAR/PDMS: Bipolar, optimized for trace-level volatile compounds
  • DVB/CAR/PDMS: Triple-phase bipolar coating offering broad analyte coverage

For 2-AA analysis, which contains both aromatic and polar functional groups, bipolar coatings such as DVB/CAR/PDMS or CAR/PDMS typically provide superior extraction efficiency compared to single-phase coatings. A systematic optimization study comparing PDMS, CAR/PDMS, and DVB/CAR/PDMS fibers demonstrated that the mixed-phase DVB/CAR/PDMS fiber extracted twice the number of volatile metabolites compared to the non-polar PDMS fiber, making it particularly suitable for complex analytical targets [2].

Fiber Configuration and Selection Guidelines

Recent advancements in SPME technology have introduced the SPME Arrow configuration, which features a larger stainless steel rod with increased sorbent capacity compared to conventional fibers. The SPME Arrow typically has dimensions of 3 cm × 250 μm (15.3 μL) compared to the classical 1 cm × 100 μm (0.6 μL) SPME fiber, providing significantly enhanced extraction capacity and sensitivity for trace-level analyses [1]. However, this increased capacity comes with extended adsorption and desorption times that must be considered during method development.

Table 1: SPME Fiber Selection Guide for 2-AA Analysis

Fiber Type Polarity Recommended Application Extraction Efficiency for 2-AA Remarks
PDMS Non-polar Non-polar volatiles Low to moderate Limited capacity for polar compounds
PA Polar Polar semivolatiles Moderate Good for hydroxy-containing compounds
CAR/PDMS Bipolar Trace-level volatiles High Excellent for low-concentration analysis
PDMS/DVB Bipolar Volatiles and semivolatiles High Balanced extraction profile
DVB/CAR/PDMS Bipolar Broad-range compounds Very high Recommended for complex matrices
CW/DVB Polar Polar compounds Moderate to high Suitable for amines and acids

Experimental Protocol for 2-AA Analysis

Sample Preparation
  • Sample Derivatization (if required): For carbohydrate analysis using 2-AA labeling, prepare derivatization mixture containing 2-AA in acetic acid solution. Incubate with reducing carbohydrate samples at 65°C for 2 hours [3].

  • Sample Volume and Vial Selection: Transfer 1-2 mL of prepared sample into a 20 mL headspace vial, ensuring appropriate headspace volume (approximately 3:1 headspace-to-liquid ratio) for efficient extraction [4].

  • Matrix Modification: For aqueous samples, add salt (typically NaCl) to final concentration of 100-200 g/L to enhance extraction efficiency through salting-out effect. This significantly improves extraction of hydrophobic compounds by reducing their solubility in the aqueous phase [1].

  • Internal Standard Addition: Add appropriate internal standard (e.g., deuterated 2-AA analog if available) to account for potential matrix effects and variations in extraction efficiency [5].

SPME Extraction Parameters
  • Fiber Conditioning: Condition selected fiber according to manufacturer's specifications prior to first use and between analyses to prevent carryover. Typical conditioning parameters: 250-270°C for 5-10 minutes under inert gas flow [1].

  • Incubation Conditions: Place sample vial in heated agitator and equilibrate at 40-60°C for 10-20 minutes with constant agitation (500 rpm) to accelerate partitioning equilibrium [2].

  • Extraction: Expose conditioned SPME fiber to sample headspace for 20-40 minutes at optimized temperature while maintaining agitation. For direct immersion extraction, immerse fiber directly into liquid sample for 15-30 minutes [5].

  • Fiber Retraction: After extraction, retract fiber into needle assembly and immediately introduce into GC injection port for desorption.

Table 2: Optimized SPME Parameters for 2-AA Analysis

Parameter Optimal Setting Alternative Options Impact on Extraction
Extraction Mode Headspace (HS) Direct Immersion (DI) HS protects fiber from matrix contamination
Extraction Temperature 60°C 40-70°C range Higher temperature increases volatility
Extraction Time 30 minutes 20-45 minutes Time to reach equilibrium
Sample Agitation 500 rpm 250-750 rpm Enhances mass transfer
NaCl Concentration 150 g/L 0-200 g/L Salting-out effect improves recovery
Sample pH Neutral to slightly basic pH 7-8 Maintains 2-AA in neutral form
Equilibration Time 15 minutes 10-20 minutes Ensures consistent headspace concentration
GC-MS Instrumental Parameters
  • Desorption Conditions: Desorb extracted analytes in GC injection port at 260°C for 5 minutes in splitless mode to ensure complete transfer to analytical column [4].

  • Chromatographic Separation:

    • Column: Mid-polarity stationary phase (e.g., DB-35ms, DB-WAX) 30 m × 0.25 mm ID × 0.25 μm film thickness
    • Carrier Gas: Helium, constant flow 1.0 mL/min
    • Oven Program: 40°C (hold 2 min), ramp to 300°C at 10°C/min, final hold 5 min
    • Total Run Time: Approximately 35 minutes [2]
  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV
    • Ion Source Temperature: 230°C
    • Transfer Line Temperature: 280°C
    • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification or full scan (m/z 40-450) for untargeted analysis
    • Characteristic ions for 2-AA: m/z 120, 92, 136 (quantifier m/z 120) [5]

Method Validation and Quantitation Approaches

Calibration Strategies

Accurate quantification of 2-AA requires appropriate calibration methods to compensate for matrix effects and variations in extraction efficiency:

  • Internal Standard Calibration: Use structurally similar compounds (e.g., deuterated 2-AA) as internal standards to normalize extraction variations [5].

  • Matrix-Matched Calibration: Prepare calibration standards in matrix-matched solutions to account for suppression or enhancement effects. This approach has been demonstrated to significantly improve accuracy in complex matrices like vinegar, where acetic acid creates substantial matrix effects [5].

  • Standard Addition Method: For particularly complex matrices, employ standard addition by spiking known concentrations of target analyte into aliquots of the sample itself.

Validation Parameters

For reliable 2-AA quantification, method validation should include the following parameters:

  • Linearity: Minimum R² > 0.995 over appropriate concentration range
  • Repeatability: %RSD < 10% for replicate extractions [5]
  • Reproducibility: %RSD < 15% between different analysts/days [5]
  • Limit of Detection (LOD): Typically 0.1-1.0 μg/L depending on matrix and instrumentation
  • Limit of Quantification (LOQ): Typically 0.5-5.0 μg/L
  • Accuracy: 85-115% recovery for spiked samples

Applications in Pharmaceutical and Food Analysis

The SPME GC-MS method for 2-AA analysis finds applications across multiple domains:

  • Pharmaceutical Analysis: Monitoring 2-AA derivatives in drug metabolism studies, quality control of carbohydrate-based therapeutics, and analysis of glycoconjugate vaccines [1].

  • Food Quality and Authenticity: Profiling of volatile compounds in food products, detection of process contaminants, and authenticity verification of premium ingredients [4].

  • Metabolomics Studies: Untargeted analysis of metabolic pathways in biological systems, where 2-AA-labeled carbohydrates can be tracked through various biochemical transformations [6].

The technique has been successfully applied to diverse matrices including herbal medicines [7], vinegar [5], Liupao tea [6], garlic [4], alfalfa [2], meat products [8], and fruit kernels [9], demonstrating its versatility across sample types.

Troubleshooting and Technical Considerations

  • Fiber Degradation: Monitor fiber performance regularly through quality control samples. Replace fiber when sensitivity decreases > 20% or peak shape deteriorates significantly [1].

  • Carryover Effects: Implement adequate desorption time and temperature. Include blank runs between samples to monitor and prevent carryover.

  • Matrix Effects: For complex matrices, employ the matrix-matched calibration or standard addition methods to compensate for variable extraction efficiency [5].

  • Relative Standard Deviation (RSD): Maintain RSD < 10% for replicate analyses through careful control of extraction parameters, particularly temperature, time, and agitation consistency [5].

The following workflow diagram illustrates the complete SPME GC-MS analytical process for 2-AA determination:

spme_workflow cluster_optimization Key Optimization Parameters Start Sample Collection and Preparation Step1 SPME Fiber Selection (DVB/CAR/PDMS recommended) Start->Step1 Step2 Sample Derivatization (if required) Step1->Step2 O1 Fiber Coating Selection Step1->O1 Step3 Matrix Modification (Salt addition: 150 g/L NaCl) Step2->Step3 Step4 Headspace Equilibration (60°C, 15 min, 500 rpm) Step3->Step4 O4 Ionic Strength (0-200 g/L NaCl) Step3->O4 Step5 SPME Extraction (30 min at 60°C) Step4->Step5 O2 Extraction Temperature (40-70°C) Step4->O2 O5 Agitation Speed (250-750 rpm) Step4->O5 Step6 Thermal Desorption (260°C for 5 min) Step5->Step6 O3 Extraction Time (20-45 min) Step5->O3 Step7 GC Separation (30m DB-35ms column) Step6->Step7 Step8 MS Detection (EI mode, SIM m/z 120) Step7->Step8 Step9 Data Analysis (Matrix-matched calibration) Step8->Step9 End Results Interpretation and Reporting Step9->End

Conclusion

SPME GC-MS analysis provides a robust, sensitive, and efficient methodology for the determination of 2-aminobenzamide in complex matrices. The success of this technique relies heavily on careful optimization of extraction parameters, particularly fiber coating selection, temperature, and time. The DVB/CAR/PDMS fiber coating combined with headspace extraction at 60°C for 30 minutes represents the optimal configuration for 2-AA analysis based on current literature. Implementation of matrix-matched calibration and internal standardization addresses potential matrix effects, ensuring accurate quantification across diverse sample types. This comprehensive protocol provides researchers and analytical professionals with a validated foundation for implementing SPME GC-MS methods for 2-AA analysis in pharmaceutical, food, and biological applications.

References

Comprehensive Analysis of 2-Aminoacetophenone in Wine: Analytical Protocols for Quantifying Atypical Aging Off-Flavor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Atypical aging (ATA), also known as untypical aging off-flavor (UTA), represents a significant quality defect in white wines that manifests as a rapid loss of fruity aromas and the development of unpleasant odors shortly after fermentation. This defect has been documented since the late 1980s and can affect up to 20% of white wines in certain vintages, causing substantial economic losses for winemakers [1]. The chemical compound 2-aminoacetophenone (2-AAP) has been identified as the primary aroma impact substance responsible for ATA, with sensory threshold values ranging from 0.5 to 10.5 μg/L depending on the wine matrix [2]. The characteristic odor profile associated with 2-AAP includes undesirable notes such as naphthalene, floor polish, wet wool, fusel alcohol, or acacia blossom [1].

Understanding and quantifying 2-AAP is crucial for quality control in winemaking, as concentrations exceeding the sensory threshold can render commercial wines unacceptable to consumers. This application note provides comprehensive analytical protocols for the reliable quantification of 2-AAP in wines, along with insights into the chemical formation pathways and preventive strategies supported by current research. The methodologies outlined here are designed for researchers, enologists, and quality control professionals working in wine science and related fields.

Chemical Background and Significance

Formation Pathways

The formation of 2-AAP in wine occurs primarily through the oxidative degradation of indole-3-acetic acid (IAA), a naturally occurring phytohormone in grapes. This degradation process is initiated by hydroxyl or superoxide radicals generated through the aerobic oxidation of sulfite during wine storage [1]. The mechanism involves a pyrrole ring cleavage of IAA, leading to the formation of N-formyl-2-aminoacetophenone (FAP) as an intermediate, which subsequently converts to 2-AAP [1]. Research has demonstrated that approximately 40% of added IAA can be degraded within 7 days in model systems containing superoxide and hydroxyl radicals [1].

An alternative formation pathway has been proposed through the photooxidation of tryptophan, both in its free and protein-bound forms. Studies have shown that tryptophan solutions exposed to artificial sunlight, particularly in the presence of the photosensitizer riboflavin, can yield 2-AAP during subsequent storage in model wine solutions [3]. This pathway appears to be enhanced by the presence of tartaric acid in the model wine solution and increases with both irradiation time and storage duration [3].

Factors Influencing 2-AAP Formation

Multiple factors influence the formation potential of 2-AAP in wines:

  • Vine Stress Conditions: Grapes grown under stress conditions, particularly insufficient water or nitrogen supply, show higher propensity for 2-AAP development [1]. Additionally, wines produced from high-yield vineyards or early grape vintages demonstrate increased risk [1].

  • Varietal Susceptibility: Recent research examining 139 white wines from Central Europe revealed significant varietal differences, with Muscat and Riesling wines showing significantly higher concentrations of 2-AAP compared to Chardonnay, Grüner Veltliner, Welschriesling, and Zelen [2]. Interestingly, this varietal effect could not be directly correlated with the concentration of any known 2-AAP precursor.

  • Transition Metal Ions: The presence of transition metals significantly impacts 2-AAP synthesis through complex interactions. Iron (Fe) and manganese (Mn) tend to promote the formation of 2-AAP, while copper (Cu) appears to limit its formation [2]. Higher concentrations of transition metal ions also enhance the efficiency of antioxidants in reducing 2-AAP formation.

  • Antioxidant Capacity: The natural antioxidant composition of wine, including phenolic compounds and commercial tannins, can substantially reduce the tendency for UTA formation [1]. Wines with lower antioxidant capacity are generally more susceptible to 2-AAP development, though not all wines with low antioxidants necessarily exhibit UTA.

Analytical Methods for 2-AAP Quantification

Method Comparison and Selection Criteria

The analysis of 2-AAP in wine presents analytical challenges due to its low sensory threshold (0.1-1.0 μg/L) and complex wine matrix effects. Several sophisticated techniques have been developed and validated for reliable quantification at or below these concentration levels. The selection of an appropriate method depends on available instrumentation, required throughput, and the desired level of sensitivity and specificity.

Table 1: Comparison of Analytical Methods for 2-AAP Quantification in Wine

Method Detection Limit (μg/L) Quantification Limit (μg/L) Key Advantages Matrix Interference
HS-SPME-MDGC-MS/MS [4] [5] 0.01 0.14 Exceptional selectivity and sensitivity; Automated sample preparation Minimal due to heart-cut technology
HPTLC-FLD [6] 0.1 0.3 Rapid analysis; Lower equipment costs; High throughput capability Moderate, reduced by cleanup step
SIDA-GC-MS [7] ~0.1 ~0.3 High accuracy through isotope dilution; Well-established Requires synthesis of deuterated standard
Critical Analytical Considerations

When analyzing 2-AAP, several critical factors must be addressed to ensure accurate quantification:

  • pH Stability: Alkalization of samples to increase the extractable amount of 2-AAP, while potentially beneficial for headspace methods, has been shown to cause deuterium exchange when using deuterated internal standards (2-AAP-d3), leading to erroneous quantitative results [4] [5]. It is therefore recommended to perform extractions at native wine pH conditions.

  • Standard Degradation: Neat 2-aminoacetophenone reference standards have been observed to deteriorate during storage, resulting in reduced signal intensities and potential quantification errors [4] [5]. Regular preparation of fresh standard solutions and verification of standard purity is essential for accurate measurements.

  • Matrix Effects: Wine represents a complex and variable matrix that can cause significant interference, particularly in one-dimensional separation techniques. The use of heart-cut multidimensional chromatography or selective detection modes (e.g., MS/MS, FLD) is recommended to overcome these challenges [4].

Experimental Protocols

HS-SPME-MDGC-MS/MS Protocol

This protocol provides exceptional selectivity and sensitivity for 2-AAP quantification, suitable for research applications requiring the highest data quality [4] [5].

4.1.1 Sample Preparation
  • Internal Standard Solution: Prepare a working solution of 1-(2-aminophenyl)-2,2,2-trideuterio-ethanone (2-AAP-d3) in ethanol at an appropriate concentration (e.g., 1 μg/L). Note: Avoid alkaline conditions for the internal standard to prevent deuterium exchange [5].
  • Sample Aliquot: Transfer 2 mL of wine sample into a 20-mL headspace vial containing 1 g of sodium sulfate to adjust ionic strength.
  • Internal Standard Addition: Add 10 μL of the internal standard working solution to the sample vial, achieving a concentration similar to expected 2-AAP levels.
  • HS-SPME Extraction: Condition the SPME fiber (60 μm Carbowax/PEG) according to manufacturer specifications. Expose the fiber to the sample headspace for 30 minutes at 40°C with continuous agitation. Note: Maintain native wine pH throughout the extraction process.
4.1.2 Instrumental Parameters
  • GC System Configuration: Employ a heart-cut multidimensional GC system with a thermal modulator interface between columns.
  • Primary Column: Mid-polarity stationary phase (e.g., 30m × 0.25mm × 0.25μm) for initial separation.
  • Secondary Column: Polar stationary phase (e.g., ZB-WAX, 30m × 0.25mm × 0.25μm) for the heart-cut analysis.
  • Temperature Program:
    • Initial temperature: 60°C held for 2 minutes
    • Ramp: 10°C/min to 250°C
    • Final hold: 2 minutes
  • Heart-Cut Timing: Transfer the 2-AAP fraction from the first to the second dimension based on retention time determination using standard solutions.
  • MS Detection: Operate in chemical ionization mode with methanol as reagent gas. Use MS/MS detection with parent ion m/z 135 and daughter ions m/z 118, 136, and 94 for enhanced selectivity.

The following workflow diagram illustrates the complete HS-SPME-MDGC-MS/MS procedure:

G cluster_1 Critical Considerations Start Start Analysis SamplePrep Sample Preparation: • Add 2 mL wine to 20-mL vial • Add sodium sulfate (1 g) • Spike with 2-AAP-d3 internal standard • Maintain native pH Start->SamplePrep HSSPME HS-SPME Extraction: • Condition Carbowax/PEG fiber • Expose to headspace: 30 min at 40°C • With continuous agitation SamplePrep->HSSPME GC1 1D GC Separation: • Mid-polarity column • Temperature program: 60°C (2 min) to 250°C at 10°C/min • Identify 2-AAP retention window HSSPME->GC1 HeartCut Heart-Cut Transfer: • Transfer 2-AAP fraction • From 1D to 2D column • Using thermal modulator GC1->HeartCut GC2 2D GC Separation: • Polar stationary phase (ZB-WAX) • Further separation from matrix interferences HeartCut->GC2 C1 Avoid alkalization to prevent deuterium exchange in 2-AAP-d3 HeartCut->C1 MSMS MS-MS Detection: • Chemical ionization with methanol • Parent ion: m/z 135 • Daughter ions: m/z 118, 136, 94 • Enhanced selectivity GC2->MSMS Quant Quantification: • Stable isotope dilution assay • Compare 2-AAP/2-AAP-d3 response ratios • Use 6-point calibration curve (0.1-8 μg/L) MSMS->Quant C2 Verify standard purity (fresh preparation recommended) C3 Monitor matrix effects using heart-cut technology

HPTLC-FLD Protocol

This high-performance thin-layer chromatography method with fluorescence detection provides a cost-effective alternative for routine quality control applications, offering rapid analysis with satisfactory sensitivity [6].

4.2.1 Sample Preparation and Cleanup
  • Internal Standard: Prepare 2-amino-4-methoxyacetophenone solution in ethanol as internal standard.
  • Liquid-Liquid Extraction: Combine 10 mL wine sample with 20 μL internal standard working solution (1 mg/L) in a separation funnel. Extract twice with 2 mL tert-butyl methyl ether each time, shaking vigorously for 2 minutes.
  • Cleanup Step: Combine the organic phases and wash with 1 mL of alkaline solution (0.1 M NaOH) to remove acidic interferents.
  • Concentration: Evaporate the organic phase gently under a nitrogen stream to approximately 100 μL. Note: Avoid complete dryness to prevent volatile analyte loss.
4.2.2 Chromatographic Separation
  • HPTLC Plates: Use amino-modified HPTLC plates (e.g., HPTLC NH2 F254S).
  • Sample Application: Apply 10-20 μL of concentrated extract as bands (8 mm width) using an automated applicator.
  • Mobile Phase: Methylene chloride-toluene (7:3, v/v) in a saturated twin-trough chamber.
  • Development: Develop to a migration distance of 70 mm under controlled conditions (23°C, 33% relative humidity).
  • Derivatization: After drying, immerse the plate in a hexane-paraffin solution (5% paraffin in hexane) for 5 seconds to enhance fluorescence.
  • Detection: Scan the plate at 366/>400 nm (excitation/emission) using a fluorescence scanner.

Table 2: Method Validation Parameters for 2-AAP Quantification Techniques

Validation Parameter HS-SPME-MDGC-MS/MS [5] HPTLC-FLD [6]
Linear Range (μg/L) 0.1 - 8.0 0.3 - 10.0
Calibration Equation y = 1.2338x + 0.1029 y = 1.72x + 0.081
Correlation Coefficient (R) 0.9985 0.9990
Limit of Detection (μg/L) 0.01 0.1
Limit of Quantification (μg/L) 0.14 0.3
Recovery Rate (%) 95-102 97-103
Repeatability (RSD%) <8% <10%

Quality Assurance and Method Validation

Calibration and Quantification

For both analytical protocols, implement a 6-point calibration curve covering the expected concentration range of 2-AAP in samples (0.1-10 μg/L). Prepare calibration standards in model wine solution (12% ethanol, 5 g/L tartaric acid, pH 3.5) to minimize matrix effects. For the stable isotope dilution assay used in HS-SPME-MDGC-MS/MS, maintain a constant concentration of the deuterated internal standard while varying the native 2-AAP concentration [5]. Calculate 2-AAP concentrations in samples by comparing the response ratio of 2-AAP to internal standard against the calibration curve.

Method Validation Parameters

Establish method performance characteristics through comprehensive validation:

  • Precision: Determine repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicates of spiked wine samples at low (0.5 μg/L), medium (2.0 μg/L), and high (5.0 μg/L) concentration levels. Acceptable precision should demonstrate relative standard deviations (RSD) below 10% for both methods [6].

  • Accuracy: Perform recovery studies by spiking 2-AAP-free wine samples with known amounts of 2-AAP prior to extraction. Calculate recovery percentages with acceptable ranges of 95-105% for GC-based methods and 90-107% for HPTLC-FLD [6].

  • Specificity: Verify method specificity by analyzing 2-AAP-free wine samples to confirm the absence of interfering peaks at the retention position of 2-AAP. For HPTLC-FLD, specificity can be enhanced by measuring fluorescence spectra directly on the plate [6].

  • Robustness: Evaluate method robustness by deliberately varying critical parameters (extraction time, temperature, mobile phase composition) and assessing the impact on 2-AAP quantification.

Prevention Strategies and Enological Implications

Based on current research, several prevention strategies can minimize the risk of 2-AAP formation in commercial wines:

  • Antioxidant Addition: The addition of ascorbic acid (50-100 mg/L) to white wine before or directly after sulfuration has been shown to strongly inhibit the formation of 2-AAP and UTA [1]. Additionally, commercial tannins, particularly ellagitannins, demonstrate significant efficacy in preventing 2-AAP formation, with performance nearly comparable to ascorbic acid in some studies [2]. These antioxidants function as superoxide radical scavengers, interrupting the oxidative degradation pathway of IAA to 2-AAP.

  • Transition Metal Management: Monitoring and managing transition metal concentrations in wine can help control 2-AAP formation. Research suggests that limiting iron and manganese concentrations while maintaining adequate copper levels may reduce 2-AAP formation potential [2]. The complex interaction between transition metals and antioxidants indicates that metal ion management should be considered in conjunction with antioxidant strategies.

  • Viticultural Practices: Implementing viticultural practices that reduce vine stress, particularly avoiding nitrogen and water deficiency, can lower the risk of UTA development [1]. Appropriate canopy management and yield control strategies also contribute to reducing 2-AAP formation potential.

  • Harvest Timing: Optimal grape maturity at harvest is crucial, as both under-ripe and over-ripe grapes have been associated with increased UTA risk. Monitoring grape maturity parameters in relation to seasonal conditions can help identify optimal harvest windows for UTA minimization.

Conclusion

The reliable quantification of 2-aminoacetophenone is essential for understanding and controlling atypical aging off-flavor in wines. The analytical protocols presented here offer robust methods for detecting 2-AAP at concentrations relevant to its sensory impact. The HS-SPME-MDGC-MS/MS method provides exceptional sensitivity and selectivity for research applications, while the HPTLC-FLD approach offers a cost-effective alternative for routine quality control. Recent research continues to elucidate the complex factors influencing 2-AAP formation, including varietal susceptibility, metal ion interactions, and antioxidant efficacy. Implementation of these analytical methods coupled with appropriate preventive strategies enables winemakers to effectively manage the risk of atypical aging and maintain wine quality throughout the product shelf life.

References

Comprehensive Application Notes and Protocols: 2-Aminoacetophenone (2-AA) as a Biomarker for Pseudomonas aeruginosa Infection in Cystic Fibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-AA as a Specific Biomarker for P. aeruginosa

Pseudomonas aeruginosa is a Gram-negative bacterium that represents a major cause of morbidity and mortality in cystic fibrosis (CF) patients, with chronic infection occurring in the majority of adults with CF. The progressive decline in lung function associated with these infections necessitates reliable detection methods for early intervention and improved clinical outcomes. [1] [2]

2-Aminoacetophenone (2-AA) is a microbial volatile organic compound (VOC) with a molecular weight of 135 g/mol that is produced as an intermediate in the tryptophan catabolic pathway during P. aeruginosa growth. [1] [3] This compound is responsible for the characteristic "grape-like" odor associated with P. aeruginosa cultures and has been identified as a specific biomarker for this pathogen. [1] [4] Research has demonstrated that 2-AA is consistently produced by multiple P. aeruginosa strains across various culture media and is not known to be produced by other common respiratory pathogens, making it an ideal candidate for diagnostic applications. [1]

The clinical significance of 2-AA detection lies in its potential to serve as a non-invasive breath biomarker for early identification of P. aeruginosa colonization in CF patients, potentially allowing for earlier eradication therapy and improved clinical outcomes. [1] Current diagnostic methods relying on sputum cultures and bronchoalveolar lavage fluid (BALF) are either invasive or difficult to obtain, particularly in young children and CF patients taking modulator therapies that reduce mucus production. [1] [5] The detection of 2-AA in breath offers a promising alternative approach that could overcome these limitations.

Analytical Methods and Detection Techniques

Detection Platform Configurations

The analysis of 2-AA requires sophisticated analytical instrumentation capable of detecting this volatile compound at low concentrations in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC/MS) has emerged as the primary platform for 2-AA detection, with several configurations demonstrating optimal performance:

  • GC/MS with Chemical Ionization: The use of chemical ionization (CI) with methanol as the precursor ion in full scan mode has been shown to increase sensitivity for 2-AA detection compared to electron impact (EI) ionization. This method improves the detection of the molecular ion peak at m/z 135, which is critical for accurate identification. [1]

  • Tandem Mass Spectrometry (MS-MS): For breath analysis, the implementation of MS-MS capabilities on an ion trap system significantly enhances specificity and sensitivity. The optimal configuration involves CI mode with parent ion selection at m/z 135 (isolation window of m/z 3), excitation storage level of 65, and excitation amplitude of 48. This produces characteristic fragments at m/z 118 (100%), m/z 136 (90%), and m/z 94 (45%). [1]

  • Additional MS3 Fragmentation: For maximum sensitivity in complex matrices, additional fragmentation using MS3 can be employed by selecting the daughter ion at m/z 118 with the same parameters, producing a single main peak at m/z 118 (100%) for quantification. [1]

Sampling and Preconcentration Methods

Solid Phase Micro Extraction (SPME) has been successfully implemented as a preconcentration technique for 2-AA from both culture headspace and breath samples. The standard methodology employs:

  • Fiber Type: 60 μm Carbowax/PEG SPME fibers
  • Preconditioning: Heating at 250°C in the GC injector prior to use
  • Exposure Time: 5-15 minutes in sample headspace
  • Desorption: Thermal desorption in the GC injector at 250°C for 2 minutes [1]
Sample Storage Considerations

The stability of 2-AA varies significantly depending on the storage container used:

  • Glass Sampling Bulbs: 2-AA remains stable for up to 6 hours in deactivated glass sampling bulbs, making them the preferred container for sample collection and short-term storage. [1]

  • Tedlar Bags: 2-AA demonstrates instability in Tedlar bags, making them unsuitable for sample collection when 2-AA is the target analyte. [1]

Table 1: Optimal GC/MS Parameters for 2-AA Detection

Parameter Configuration 1: Routine Analysis Configuration 2: High Sensitivity
GC Column Zebron ZB-Wax 30 m × 0.25 mm × 0.25 μm Zebron ZB-Wax 30 m × 0.25 mm × 0.25 μm
Oven Program 60°C (2 min) to 250°C at 10°C/min, hold 2 min 60°C (2 min) to 250°C at 10°C/min, hold 2 min
Injector PTV, 250°C, split 1:50 after 1 min PTV, 250°C, split 1:50 after 1 min
Carrier Gas Helium, 1.2 mL/min constant flow Helium, 1.2 mL/min constant flow
Ionization Chemical Ionization (methanol) Chemical Ionization (methanol)
MS Mode Full Scan (m/z 40-650) MS-MS: Parent m/z 135 → Daughter m/z 118
Detection Limit Low pico mol/mol range Enhanced sensitivity for breath analysis

Experimental Protocols

Protocol 1: In Vitro Culture Analysis for 2-AA Production

Purpose: To detect and quantify 2-AA production by bacterial isolates and confirm P. aeruginosa specificity.

Materials:

  • Bacterial isolates (test and control strains)
  • 50 mL screw-top bottles with Teflon-lined silicone septa
  • Culture media (Columbia Sheep Blood agar, Mueller-Hinton agar, Luria Bertani agar)
  • SPME assembly (60 μm Carbowax/PEG fiber)
  • GC/MS system with parameters as specified in Table 1

Procedure:

  • Inoculate 10 mL of appropriate medium in sealed bottles with 0.5 McFarland standard of bacterial strain
  • Incubate at 37°C for 24 hours aerobically
  • Precondition SPME fiber at 250°C for 10 minutes
  • Insert SPME fiber through bottle septum and expose to headspace for 5 minutes
  • Retract fiber and immediately inject into GC/MS system
  • Desorb fiber in injector at 250°C for 2 minutes
  • Analyze using GC/MS method with CI and full scan (m/z 40-650)
  • Identify 2-AA based on retention time and mass spectral match to reference standard

Quality Control:

  • Include reference strain of P. aeruginosa as positive control
  • Include non-aeruginosa species as negative controls
  • Analyze reagent blanks to exclude contamination
  • Verify system performance with 2-AA standard
Protocol 2: Breath Sample Analysis for 2-AA Detection

Purpose: To detect and quantify 2-AA in human breath samples as a biomarker for P. aeruginosa infection.

Materials:

  • Deactivated glass sampling bulbs (1 L volume) with stopcocks
  • Vacuum pump (capable of 550 mm Hg vacuum)
  • SPME assembly (60 μm Carbowax/PEG fiber)
  • GC/MS system with MS-MS capability
  • 2-AA reference standard for quantification

Procedure:

  • Prepare glass sampling bulbs by creating vacuum (550 mm Hg)
  • Collect breath sample by opening stopcock to allow bulb to fill with exhaled breath
  • Close stopcock immediately after sampling
  • Analyze within 6 hours of collection
  • Incubate bulb at 37°C for 15 minutes to equilibrate
  • Insert preconditioned SPME fiber through septum and expose to headspace for 15 minutes
  • Retract fiber and inject into GC/MS system
  • Desorb fiber in injector at 250°C for 2 minutes
  • Analyze using MS-MS method with parent ion m/z 135 and daughter ion m/z 118
  • Quantify using external calibration curve prepared with 2-AA standards

Quality Control:

  • Collect environmental air samples at sampling site to assess background
  • Include samples from healthy controls and confirmed negative CF patients
  • Analyze in duplicate to ensure reproducibility
  • Monitor peak integration values with acceptance criteria of ±20% for duplicates

The following workflow diagram illustrates the complete breath analysis procedure:

BreathAnalysisWorkflow Start Start Breath Sample Analysis SampleCollection Sample Collection - Prepare vacuum glass bulb - Collect exhaled breath - Seal immediately Start->SampleCollection Storage Short-term Storage - Store in deactivated glass - Analyze within 6 hours SampleCollection->Storage SPME SPME Preconcentration - Precondition fiber at 250°C - Expose to headspace for 15 min Storage->SPME GCMS GC/MS Analysis - MS-MS mode: m/z 135→118 - Chemical ionization with methanol SPME->GCMS DataAnalysis Data Analysis - Identify via retention time - Quantify using calibration curve GCMS->DataAnalysis End Result Interpretation DataAnalysis->End

Clinical Validation and Performance Characteristics

Analytical Performance

The optimized GC/MS methods enable detection of 2-AA at low pico mol/mol range in breath samples, which is sufficient for clinical application. [1] The MS-MS approach significantly enhances sensitivity and specificity by reducing background interference from other volatile compounds in breath.

Clinical Sensitivity and Specificity

In a clinical study involving CF patients and healthy controls, 2-AA detection demonstrated high clinical sensitivity for identifying P. aeruginosa colonization:

  • Sensitivity: 93.8% (95% CI, 67-99) compared to culture-based methods
  • Specificity: 69.2% (95% CI, 38-89) compared to culture-based methods [1]

The test demonstrated a significantly higher detection rate in subjects colonized with P. aeruginosa (15/16, 93.7%) compared to both healthy controls (5/17, 29%) and CF patients not colonized with P. aeruginosa (4/13, 30.7%). [1]

Quantitative Results

Quantitative analysis of peak integration values revealed significantly higher 2-AA levels in P. aeruginosa colonized subjects:

  • P. aeruginosa colonized: median 242, range 0-1243
  • Healthy controls: median 0, range 0-161 (p < 0.001)
  • CF subjects not colonized: median 0, range 0-287 (p < 0.003) [1]

Table 2: Clinical Performance of 2-AA Breath Testing for P. aeruginosa Detection

Patient Population n 2-AA Positive (%) Statistical Significance Median Peak Integration (Range)
CF with *P. aeruginosa* 16 15 (93.7%) Reference 242 (0-1243)
Healthy Controls 17 5 (29%) p < 0.0002 0 (0-161)
CF without *P. aeruginosa* 13 4 (30.7%) p < 0.001 0 (0-287)

Technical Considerations and Limitations

Stability and Storage Considerations

The stability of 2-AA is highly dependent on sampling materials:

  • Glass Containers: 2-AA remains stable for up to 6 hours in deactivated glass sampling bulbs, making them the preferred collection medium. [1]

  • Polymer Bags: 2-AA demonstrates significant instability in Tedlar bags, which should be avoided for 2-AA analysis. [1]

Confounding Factors

Several factors may influence 2-AA detection and should be considered in experimental design:

  • Bacterial Phenotype: The production of 2-AA is associated with a shift toward chronic infection phenotype in lungs, which may affect detection in early versus established infections. [3]

  • Strain Variability: While 2-AA production has been confirmed across 20 clinical strains of P. aeruginosa, variations in production levels between strains may occur. [1]

  • Co-infections: The impact of polymicrobial infections on 2-AA production and detection requires further investigation, though 2-AA appears specific to P. aeruginosa. [1]

Comparison with Other VOC Biomarkers

2-AA is one of several VOCs produced by P. aeruginosa that have diagnostic potential. The following diagram illustrates the metabolic relationships between key VOC biomarkers:

PAMetabolism Tryptophan Tryptophan TwoAA 2-Aminoacetophenone (2-AA) (Grape-like odor) Tryptophan->TwoAA Catabolic Pathway Quinazolines Quinazolines TwoAA->Quinazolines Biosynthesis HCN Hydrogen Cyanide (HCN) MethylThiocyanate Methyl Thiocyanate HCN->MethylThiocyanate Dependent Synthesis TwoNonanone 2-Nonanone QSMolecules Quorum Sensing Molecules (HHQ, NHQ) QSMolecules->TwoAA Potential Regulation

Other significant VOCs include:

  • Hydrogen Cyanide (HCN): Consistently detected in breath and sputum of individuals infected with P. aeruginosa [3]

  • Methyl Thiocyanate: Exhibits parallel correlation with HCN levels in exhaled breath of CF patients (2-21 ppbv) [3]

  • 2-Nonanone: Detected in vitro and in vivo, with enhanced detection sensitivity when combined with other VOCs [3]

  • Quorum Sensing Molecules: Including 2-heptyl-4-hydroxyquinoline (HHQ) and 2-nonyl-4-hydroxy-quinoline (NHQ), which are detectable in sputum, plasma, and urine, and correlate with clinical status [2]

Implementation and Future Directions

Clinical Application

The detection of 2-AA in breath has significant potential for clinical implementation:

  • Early Detection: Enable identification of P. aeruginosa colonization before chronic infection is established
  • Treatment Monitoring: Allow monitoring of response to eradication therapy
  • Pediatric Application: Provide non-invasive testing for young children who cannot produce sputum
  • Modulator Therapy Era: Offer detection method for patients taking CFTR modulators who produce less sputum [5]
Commercial Development

Recent developments indicate growing interest in commercial applications of breath testing for P. aeruginosa:

  • The Cystic Fibrosis Foundation has invested up to $2.3 million in Owlstone Medical to develop a breath test for detecting Pseudomonas lung infections [5]
  • Initial focus will be on chronic Pseudomonas infections, with additional research planned for detection of new infections [5]
  • The goal is to enable earlier identification and elimination of Pseudomonas infections before they become persistent, potentially reducing antibiotic use [5]
Integration with Other Biomarkers

While 2-AA shows promise as a standalone biomarker, future developments may focus on:

  • VOC Panels: Combining 2-AA with other P. aeruginosa-specific VOCs to enhance sensitivity and specificity
  • Multimodal Testing: Integrating breath testing with other biomarker platforms such as quorum sensing molecules in blood or urine
  • Point-of-Care Devices: Developing simplified detection systems for clinical use without requiring sophisticated GC/MS instrumentation

Conclusion

The detection of 2-aminoacetophenone as a volatile biomarker for Pseudomonas aeruginosa infection represents a promising advancement in the management of cystic fibrosis. The protocols outlined in this document provide researchers with robust methods for detecting and quantifying 2-AA in both laboratory and clinical settings. With high sensitivity and confirmed specificity for P. aeruginosa, 2-AA breath testing has the potential to address significant limitations in current diagnostic approaches, particularly for pediatric patients and those on modulator therapies. Continued development in this field, including commercial investment in breath testing platforms, suggests that VOC-based diagnostics may soon become valuable tools in clinical practice for early detection and management of P. aeruginosa infections in CF and potentially other respiratory conditions.

References

Table 1: Methods for 2-AA Analysis and Investigation

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Method/Technique Key Experimental Details Key Findings/Applications
Detection & Quantification Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC/MS) [1] SPME fiber: 60 µm Carbowax/PEG; GC Column: Zebron ZB-Wax; MS-MS with Chemical Ionization (CI) for enhanced sensitivity [1]. Detects 2-AA in culture headspace and human breath; specific to P. aeruginosa [1].
In vitro Culture & Specificity Bacterial Co-culture & Headspace Analysis [1] Strains cultured in screw-top bottles with Teflon-lined septa; media include Columbia Sheep Blood Agar, Mueller-Hinton Agar, Luria Bertani Agar [1]. 2-AA produced by 20/20 clinical P. aeruginosa strains; not produced by other common respiratory pathogens [1].
Studying Host-Pathogen Interactions Airway-on-a-Chip Model [2] Microfluidic chip with human bronchial epithelial & pulmonary endothelial cells; 2-AA exposure via continuous flow (20 µM, 12 hours); transcriptome analysis by RNA-seq [2]. Revealed cell-specific responses to 2-AA; identified impacted pathways (HIF-1, glycosphingolipid biosynthesis, proinflammatory signaling) [2].
Investigating Immunometabolic Effects Macrophage Infection & Metabolic Assays [3] [4] Use of bone marrow-derived macrophages; infection with P. aeruginosa wild-type & isogenic 2-AA-deficient mutants; assays for ATP/Acetyl-CoA, LC3B/p62 (autophagy), gene expression [3] [4]. 2-AA impairs mitochondrial respiration, reduces ATP production, and alters lipid metabolism (e.g., Scd1 expression) to promote bacterial persistence [3] [5] [4].

Experimental Protocols

Here are detailed methodologies for key experiments involving 2-AA.

Detection of 2-AA from Bacterial Cultures via SPME-GC/MS

This protocol is adapted from research that successfully identified 2-AA as a breath biomarker [1].

  • Sample Preparation:
    • Culture: Inoculate P. aeruginosa strains in 10 mL of appropriate medium (e.g., Mueller-Hinton agar, Luria Bertani agar) within 50 mL screw-top bottles equipped with Teflon-lined silicone septa.
    • Incubation: Seal bottles tightly and incubate at 37°C for at least 24 hours aerobically.
  • SPME Sampling:
    • Pre-condition the SPME fiber (60 µm Carbowax/PEG) in the GC injector at 250°C.
    • Penetrate the culture bottle septum with the needle and expose the fiber to the headspace for a defined period to adsorb volatile compounds.
  • GC/MS Analysis:
    • Injector: Use a Programmable Temperature Vaporiser (PTV) injector at 250°C. Desorb the fiber for 1 minute with a split vent opened to a 1:50 ratio after 1 min.
    • Oven Program: Start at 60°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 2 minutes.
    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
    • MS Detection: For high sensitivity in complex matrices, use Chemical Ionization (CI) with methanol. For confirmatory analysis, use MS-MS in CI mode with a parent ion m/z 135 and an isolation window of m/z 3.
Investigating 2-AA Effects on Host Cells Using an Airway-on-a-Chip Model

This advanced protocol uses a microphysiological system to study the impact of 2-AA on human lung cells [2].

  • Chip Preparation and Seeding:
    • Activation & Coating: Activate the microfluidic chip (e.g., Emulate Chip-S1) channels with UV light and ER1/ER2 reagents. Coat both top and bottom channels overnight at 37°C with a solution of Fibronectin (50 µg/mL), Laminin (50 µg/mL), and Collagen I (100 µg/mL).
    • Cell Seeding: Introduce primary human pulmonary microvascular endothelial cells (HPMECs) at 6 x 10⁶ cells/mL into the bottom channel and allow to adhere. Seed primary normal human bronchial epithelial cells (NHBEs) into the top channel.
    • Maturation: Culture the chip under fluidic flow to allow the formation of a mature epithelial-endothelial barrier.
  • 2-AA Treatment:
    • Prepare a 20 µM solution of 2-AA in cell culture medium.
    • Expose the chip to the 2-AA solution through continuous flow for the desired duration (e.g., 12 hours).
  • Downstream Analysis:
    • Transcriptomics: Lyse cells directly on the chip for RNA extraction. Perform whole-genome RNA sequencing to identify differentially expressed genes and pathways.
    • Validation: Validate key findings from the transcriptome using in vivo mouse models or additional in vitro cell culture experiments [2].

Mechanisms of 2-AA Action

Research has elucidated that 2-AA is not just a biomarker but also a key effector molecule that modulates host immune responses to promote bacterial persistence. The following diagram summarizes the core immunometabolic mechanism by which 2-AA impairs macrophage function.

G 2 2 AA 2-AA Exposure Ppargc1a_Esrra Impairs Ppargc1a/Esrra    Interaction AA->Ppargc1a_Esrra Esrra_Nucleus Reduced Esrra    Nuclear Presence Ppargc1a_Esrra->Esrra_Nucleus Mpc1_Expr Decreased Mpc1    Transcription Esrra_Nucleus->Mpc1_Expr Pyruvate_Transport Reduced Pyruvate    Transport into Mitochondria Mpc1_Expr->Pyruvate_Transport OXPHOS Impaired Oxidative    Phosphorylation (OXPHOS) Pyruvate_Transport->OXPHOS ATP Decreased ATP    Production OXPHOS->ATP Immune_Tolerance Immune Tolerance &    Bacterial Persistence ATP->Immune_Tolerance

Beyond this core pathway, 2-AA mediates other pro-persistence effects:

  • Epigenetic Reprogramming: 2-AA increases histone deacetylase 1 (HDAC1) activity, leading to chromatin silencing and sustained dampening of the host inflammatory response [3] [4] [6].
  • Impairment of Autophagy: It reduces the expression of key autophagic genes (ULK1, Beclin1) and proteins (LC3B, p62), counteracting the macrophage's ability to clear intracellular bacteria [4].
  • Lipid Metabolism Alteration: 2-AA reduces the expression of the lipogenic gene Stearoyl-CoA Desaturase 1 (Scd1), which disrupts membrane lipid composition and further impairs autophagic processes [4].

Conclusion and Research Applications

The protocols for monitoring 2-AA provide powerful tools for both diagnostic and basic research applications. The reliable detection of 2-AA via SPME-GC/MS positions it as a strong candidate for developing rapid, non-invasive breath tests for detecting P. aeruginosa lung infections, especially in cystic fibrosis patients [7] [1].

Furthermore, the experimental models for studying 2-AA's biological effects are crucial for understanding how this bacterium establishes chronic infections. The insights gained into its immunometabolic mechanisms reveal potential therapeutic targets. For instance, restoring macrophage ATP levels or Scd1 activity could be explored as host-directed therapies to overcome 2-AA-mediated tolerance and enhance bacterial clearance [3] [4].

References

Comprehensive Application Notes and Protocols for Airway-on-Chip Technology in Pulmonary Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Airway-on-Chip Technology

Airway-on-chip systems represent a revolutionary approach in pulmonary research that addresses critical limitations of traditional in vitro models and animal testing. These microfluidic devices recreate the air-liquid interface (ALI) and complex cellular architecture of the human respiratory tract, enabling more physiologically relevant studies of lung biology, disease mechanisms, and therapeutic interventions. The fundamental advantage of these systems lies in their ability to mimic the dynamic microenvironment of the human airway, including fluid shear stresses, mechanical stretch, and air flow patterns that significantly influence cellular behavior and function.

The pressing need for such advanced models is underscored by the high failure rate of pulmonary drug development, with approximately 80% of compounds that showed efficacy in rodent models failing in human trials due to species-specific differences in lung anatomy, physiology, and immune responses [1]. Furthermore, the COVID-19 pandemic highlighted the critical importance of having human-relevant models that can accurately mimic the progression of respiratory viral infections from initial nasal infection to distal lung complications [1]. Airway-on-chip technology has evolved to address these challenges by incorporating multiple cell types, including epithelial cells, fibroblasts, and endothelial cells in configurations that better reflect the in vivo cellular landscape of the human respiratory system [2] [3].

Technology Platforms and System Specifications

Overview of Available Airway-on-Chip Platforms

The current landscape of airway-on-chip platforms offers researchers various options tailored to different research needs, ranging from high-throughput screening to high-physiological relevance. These systems can be broadly categorized into commercial platforms, such as those offered by Emulate, Inc., and open-access designs that prioritize flexibility and cost-effectiveness [3]. While commercial systems often provide plug-and-play convenience with dedicated pump and flow management systems, open-access models enable greater experimental flexibility and customization at lower costs, making them particularly suitable for academic settings and exploratory research [3].

Recent advancements have focused on increasing the scale and accessibility of these platforms. For instance, the development of large-scale millifluidic systems with culture areas of 90-92 mm² represents a significant improvement over traditional microfluidic channels (≤1 mm), enabling the collection of sufficient biological samples for comprehensive molecular analyses including RNA sequencing, proteomics, and metabolomics [3]. Similarly, the introduction of high-throughput platforms such as the Bronchus-on-a-Chip system embedded in 62 parallel chips within a single standard plate format addresses the critical need for reproducible statistical analysis in preclinical research [4].

Comparative Analysis of Airway-on-Chip Platforms

Table 1: Technical Specifications of Representative Airway-on-Chip Platforms

Platform Type Culture Area Throughput Key Features Primary Applications Cell Types Demonstrated
Large-Scale Millifluidic System [3] 90-92 mm² Low to moderate Large sample collection, open-access design, compatible with standard analytics Chronic exposure studies, molecular analyses Primary bronchial epithelial cells, fibroblasts, smooth muscle cells
Multi-Compartment Platform [1] Variable per compartment Low Nasal, bronchial, and alveolar compartments connected in series Viral transmission studies, regional lung crosstalk Regional-specific epithelial cells
High-Throughput Bronchus-on-Chip [4] Tubular structure in 62 chips High (62 chips/plate) Tubular architecture, compatible with standard plates Inflammation studies, goblet cell hyperplasia Human bronchial epithelial cells (basal, ciliated, secretory)
High-Containment Chip [5] Large-area membrane Low Sealed design for biosafety, high-resolution imaging Respiratory virus research, viral kinetics Differentiated human primary bronchial epithelial cells

Establishment of Airway-on-Chip Models

Multi-Compartment Airway-on-Chip Protocol

The multi-compartment airway-on-chip platform represents a significant advancement in modeling the continuous human respiratory tract, enabling researchers to study the regional crosstalk and progressive pathogenesis of respiratory diseases [1]. This system comprises three interconnected chips mimicking the nasal passages, mid-bronchial airways, and distal alveolated airways, thereby recapitulating the key anatomical and physiological components of the respiratory system.

  • Device Fabrication:

    • Utilize a combination of microfabrication and 3D printing techniques to create the three distinct compartment chips
    • Design interconnection ports to allow sequential linking of compartments via representative inhalation airflows
    • Fabricate chips using polydimethylsiloxane (PDMS) or similar biocompatible materials
    • Ensure appropriate membrane porosity (typically 0.4 μm) to allow cellular communication while maintaining compartment integrity [1]
  • Cell Culture and Differentiation:

    • Isolate or acquire primary human bronchial epithelial cells (hBECs) from appropriate tissue sources
    • Culture nasal compartment with nasal epithelial cells, bronchial compartment with bronchial epithelial cells, and alveolar compartment with alveolar epithelial cells to maintain regional specificity
    • Differentiate cells at air-liquid interface (ALI) for 4-6 weeks to establish mature, pseudostratified epithelium
    • Confirm differentiation through immunofluorescence staining for cell-type-specific markers: β-tubulin (ciliated cells), MUC5AC (goblet cells), KRT5 (basal cells) [1] [6]
  • System Assembly and Operation:

    • Connect the three compartment chips in series (nasal → bronchial → alveolar)
    • Apply physiological airflow (0.5-2.0 L/min) across the connected compartment models using programmable flow controllers
    • Maintain continuous perfusion of culture media to the basal chambers using peristaltic or syringe pumps
    • Implement environmental control (37°C, 5% CO₂) throughout experiments [1]
Large-Scale Airway-on-Chip Model Protocol

The large-scale millifluidic airway-on-chip addresses the critical limitation of insufficient biological material from traditional microfluidic devices, enabling comprehensive molecular analyses through its expanded culture surface area [3].

  • Device Fabrication:

    • Design molds for each half of the chip using CAD software (e.g., SolidWorks)
    • Generate G-code for milling and fabricate molds from solid PMMA using a CNC mill
    • Prepare PDMS elastomer by mixing base and curing agent (10:1 weight ratio)
    • Degas the PDMS mixture for 30 minutes in a vacuum chamber, inject into molds, and cure at 65°C for 2 hours
    • Remove PDMS chip halves from molds and punch four inlets using appropriate biopsy punches
    • Bond PDMS halves to a semi-permeable polyethylene terephthalate (PET) membrane (23 μm thick, 0.4 μm pore size) using oxygen plasma treatment (30-60 seconds at 30-50 W)
    • Assemble the complete device and sterilize using ethylene oxide gas or UV irradiation [3]
  • Cell Seeding and Culture:

    • Pre-coat the membrane with extracellular matrix proteins (e.g., collagen IV, fibronectin) to enhance cell attachment
    • Seed human airway epithelial cells at a density of 1-2×10⁴ cells/cm² in appropriate expansion media
    • Allow cells to adhere for 24-48 hours under submerged conditions
    • Switch to air-liquid interface (ALI) conditions by removing apical media and applying continuous air flow
    • Differentiate cells for 4-5 weeks with regular feeding (basal media changes every 2-3 days)
    • For co-culture models, seed fibroblasts (5×10³ cells/cm²) on the basal side of the membrane prior to epithelial cell seeding [3]

Table 2: Culture Timeline and Key Differentiation Markers for Airway Epithelial Cells

Time Point Key Developmental Events Quality Assessment Markers Expected Expression
Day 0-7 Cell attachment and proliferation Ki-67 >60% positive cells
Day 7-14 Early differentiation, junction formation ZO-1 (tight junctions) Continuous perimeter staining
Day 14-21 Ciliogenesis, secretory cell differentiation β-tubulin IV (ciliated cells) >20% positive cells
Day 21-35 Mucociliary differentiation, barrier maturation MUC5AC (goblet cells) 5-10% positive cells
Day 35+ Fully differentiated epithelium Transepithelial electrical resistance (TEER) >1000 Ω·cm²

Applications in Pulmonary Research

Viral Infection and Transmission Studies

The multi-compartment airway-on-chip platform has proven particularly valuable for modeling the transmission and progression of respiratory viral infections, as dramatically highlighted by COVID-19 research needs [1]. The system enables researchers to simulate the natural route of infection, from initial viral exposure in the nasal compartment to subsequent spread to distal lung regions.

  • Infection Protocol:

    • Isolate the nasal chip from other compartments and expose its epithelium to viral suspension (e.g., SARS-CoV-2, influenza, HCoV-NL63) via apical instillation
    • Incubate for 2-4 hours to establish initial infection in the nasal compartment
    • Connect bronchial and alveolar compartments in series to the nasal chip
    • Apply physiological inhalation airflows (0.5-2.0 L/min) to simulate breathing-mediated viral transport
    • Monitor infection progression in distal compartments over 2-7 days using viral RNA quantification (RT-qPCR), plaque assays, or immunofluorescence staining [1] [5]
  • Response Analysis:

    • Collect basal media samples at regular intervals (24, 48, 72 hours) for cytokine profiling (ELISA or multiplex arrays) to characterize immune responses
    • Assess viral replication kinetics through time-course measurements of viral load in each compartment
    • Evaluate tissue integrity through transepithelial electrical resistance (TEER) measurements and dextran permeability assays
    • Analyze host response through transcriptional profiling (RNA-seq) of cells from each compartment [1] [5]
  • Exemplar Findings:

    • Demonstration that viral-load injected into the apical partition of the nasal compartment can be detected in distal bronchial and acinar components upon applying physiological airflow
    • Nebulized viral-like dsRNA (poly I:C) aerosols administered to the nasal apical compartment transmit to downstream compartments via respiratory airflows, leading to elevation in inflammatory cytokine levels (IL-6, IL-8, IFN-β) secreted by distinct epithelial cells in each respective compartment [1]
Therapeutic Compound Screening and Disease Modeling

Airway-on-chip platforms enable high-fidelity disease modeling and therapeutic evaluation for various pulmonary conditions, including chronic obstructive pulmonary disease (COPD), asthma, and pulmonary fibrosis [2] [3] [4].

  • Inflammation and Goblet Cell Hyperplasia Model:

    • Differentiate human bronchial epithelial cells in the Bronchus-on-a-Chip system for 28-35 days to establish mature mucociliary epithelium
    • Expose epithelium to pro-inflammatory cytokines (e.g., IL-13 at 10-50 ng/mL) or epidermal growth factor (EGF at 25-100 ng/mL) for 7-14 days to induce goblet cell hyperplasia and metaplasia
    • Assess pathological changes through:
      • Mucociliary differentiation (immunofluorescence for β-tubulin and MUC5AC)
      • Mucus production (periodic acid-Schiff staining)
      • Barrier function (TEER measurements)
      • Cytokine secretion (ELISA for IL-8, TNF-α) [4]
  • Compound Testing Protocol:

    • Pre-treat with therapeutic candidates for 24 hours before inflammatory challenge or add simultaneously with inflammatory inducers
    • Maintain treatment throughout the differentiation period with medium changes every 48 hours
    • Include appropriate controls (vehicle-only, disease model without treatment)
    • Assess therapeutic efficacy through:
      • Reduction in goblet cell hyperplasia (quantification of MUC5AC-positive cells)
      • Restoration of barrier integrity (TEER recovery, dextran flux reduction)
      • Modulation of inflammatory mediator release (multiplex cytokine analysis) [4]

G Airway Inflammation Pathway and Therapeutic Intervention Stimuli Inflammatory Stimuli (IL-13, EGF, Cigarette Smoke) EpithelialResponse Epithelial Response Stimuli->EpithelialResponse Activation BarrierDysfunction Barrier Dysfunction EpithelialResponse->BarrierDysfunction TJ Disruption GobletHyperplasia Goblet Cell Hyperplasia/Metaplasia EpithelialResponse->GobletHyperplasia Cell Fate Shift MucusHypersecretion Mucus Hypersecretion BarrierDysfunction->MucusHypersecretion Permeability ↑ GobletHyperplasia->MucusHypersecretion MUC5AC Production Resolution Restoration of Homeostasis MucusHypersecretion->Resolution Normalization TherapeuticIntervention Therapeutic Intervention (Small Molecules, Biologics) TherapeuticIntervention->EpithelialResponse Modulation TherapeuticIntervention->GobletHyperplasia Reversal TherapeuticIntervention->Resolution Restoration

Diagram 1: This workflow illustrates the key pathological events in inflammatory airway diseases and potential intervention points for therapeutic candidates tested in airway-on-chip platforms.

Technical Considerations and Troubleshooting

Optimization and Quality Control

Successful implementation of airway-on-chip models requires careful attention to technical parameters and rigorous quality control measures to ensure physiological relevance and experimental reproducibility.

  • Barrier Function Assessment:

    • Regularly monitor transepithelial electrical resistance (TEER) using specialized electrodes designed for microfluidic systems
    • Expect TEER values >1000 Ω·cm² for well-differentiated bronchial epithelial cultures [3]
    • Complement TEER measurements with macromolecular tracer flux assays using fluorescent dextrans (4-70 kDa) to assess paracellular permeability
    • Perform immunofluorescence staining for tight junction proteins (ZO-1, occludin) to visualize barrier integrity [3] [4]
  • Differentiation Quality Control:

    • Verify the presence of ciliated cells through immunofluorescence for β-tubulin IV and visual observation of ciliary beating
    • Quantify goblet cells using MUC5AC staining and periodic acid-Schiff (PAS) staining for mucins
    • Assess epithelial composition through flow cytometry or immunostaining for basal cell markers (KRT5, p63)
    • Evaluate mucociliary function through particle transport assays using fluorescent microbeads applied to the apical surface [2] [4]
  • Troubleshooting Common Issues:

    • Poor differentiation: Ensure proper ALI establishment, verify growth factor concentrations in differentiation media, check air flow rates
    • Rapid decline in TEER: Test for microbial contamination, verify sterility of air supply, check for bubble formation in microchannels
    • Inconsistent results between chips: Standardize cell seeding density, validate uniform coating procedures, calibrate fluid flow rates [3]
Analytical Methods and Endpoint Assessment

Airway-on-chip platforms enable comprehensive endpoint analyses that leverage both traditional molecular techniques and specialized assessments unique to these systems.

  • Molecular Analyses:

    • RNA Isolation: Recover cells from membranes using enzymatic digestion (trypsin, accutase) or direct lysis for RNA extraction; large-scale systems (90-92 mm²) enable standard RNA isolation protocols [3]
    • Protein Analysis: Collect basal media for secreted protein analysis (cytokines, matrix components) or lyse cells for intracellular protein assessment; large surface areas enable Western blotting in addition to ELISA [3] [5]
    • Microscopy: Utilize high-resolution confocal imaging of intact membranes; specialized systems allow in situ imaging during culture [7]
  • Functional Assays:

    • Mucociliary Clearance: Apply fluorescent microparticles (0.5-2 μm) to apical surface and track movement over time [2]
    • Cytokine Secretion: Profile inflammatory mediators using multiplex immunoassays of basal media samples [1] [5]
    • Viral Replication: Quantify viral load in apical washes and basal media using RT-qPCR and plaque assays [1] [5]

Conclusion and Future Perspectives

Airway-on-chip technology has emerged as a powerful platform that bridges the gap between traditional in vitro models and in vivo studies in pulmonary research. These systems successfully recapitulate critical aspects of the human respiratory microenvironment, including the air-liquid interface, multicellular architecture, and dynamic mechanical forces that influence airway biology and disease pathogenesis. The protocols outlined in this document provide researchers with detailed methodologies for implementing these advanced models in their investigations of respiratory viral infections, inflammatory lung diseases, and therapeutic development.

Future advancements in airway-on-chip technology will likely focus on enhancing immunocompetence through incorporation of resident immune cells, increasing platform complexity to model neural and vascular interactions, and improving standardization for broader adoption across research laboratories. Additionally, the integration of sensors for real-time monitoring of physiological parameters and the development of personalized models using patient-derived cells represent exciting frontiers that will further expand the applications and predictive power of these innovative systems. As these technologies continue to evolve, airway-on-chip platforms are poised to become indispensable tools for unraveling the complexities of lung biology and accelerating the development of novel pulmonary therapeutics.

References

Comprehensive Analysis of 2-Aminoacetophenone: Stability, Sample Preparation, and Analytical Protocols for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Aminoacetophenone and Its Analytical Significance

2-Aminoacetophenone (2-AAP, CAS No. 551-93-9) is a volatile aromatic compound with significant analytical importance in multiple fields. In the wine industry, it is recognized as the key component responsible for the "atypical aging off-flavor" (UTA), described sensorily as floor polish, wet wool, or naphthalene notes, with a sensory threshold of approximately 1 μg/L in white wines [1]. In clinical microbiology, 2-AAP serves as a potential breath biomarker for detecting Pseudomonas aeruginosa infections in cystic fibrosis patients, as this pathogen consistently produces 2-AAP during growth [2]. Additionally, pharmaceutical research has identified various aminoacetophenone derivatives, such as mohangic acids, from microbial sources with potential bioactive properties [3].

The accurate analysis of 2-AAP presents substantial challenges due to its low concentration in complex matrices, chemical instability, and susceptibility to matrix interference during analysis. This comprehensive protocol addresses these challenges by providing detailed, validated methodologies for sample preparation and analysis, emphasizing stability considerations throughout the analytical workflow. These methods are designed to support researchers in pharmaceutical development, food quality control, and clinical diagnostics where precise 2-AAP quantification is critical.

Chemical Properties and Stability Challenges

2-Aminoacetophenone (C~8~H~9~NO, MW 135.16) is a volatile aromatic ketone characterized by a primary amine group ortho to the acetyl moiety. This structure contributes to both its analytical detectability and its chemical instability. The compound exhibits strong native fluorescence, enabling highly sensitive detection with appropriate instrumentation [4]. Understanding its properties is essential for developing reliable analytical methods.

Table 1: Fundamental Properties and Stability Challenges of 2-Aminoacetophenone

Property Category Characteristics Analytical Implications
Structural Properties Ortho-positioned amine and acetyl groups, aromatic ring Enables multiple detection modes but increases reactivity
Physical Properties Volatile, grape-like odor, fluorescent when excited Suitable for GC and fluorescence detection, but requires careful handling to prevent loss
Stability Challenges Degrades in neat form; pH-dependent deuterium exchange Requires fresh standard preparation; careful pH control during extraction
Matrix Interactions Subject to co-elution in wine; binds to matrix components Requires selective separation methods like MDGC or HPTLC

The most significant stability challenges for 2-AAP analysis include:

  • Chemical Degradation: Neat 2-AAP references standards undergo polymerization during storage, leading to reduced signal intensities and potentially erroneous quantification [1]. This degradation necessitates careful preparation and validation of standard solutions for accurate analysis.

  • pH-Dependent Stability: The extractability and stability of 2-AAP are strongly influenced by pH. In acidic environments like wine (pH 3-3.6), 2-AAP exists primarily in its protonated form, reducing its headspace concentration [1]. While alkalization can improve headspace partitioning, this approach must be used cautiously as basic conditions trigger deuterium exchange in the trideuterated internal standard (2-AAP-d~3~), compromising stable isotope dilution assays [1].

  • Matrix Interactions: Complex sample matrices like wine contain numerous interfering compounds that can co-elute with 2-AAP, particularly in one-dimensional chromatographic systems [1]. These interactions necessitate sophisticated clean-up and separation techniques to ensure accurate quantification.

Sample Preparation Methods

Proper sample preparation is critical for accurate 2-AAP analysis due to its low concentrations and complex matrices. The selection of preparation method depends on the analytical technique, matrix characteristics, and required sensitivity.

Table 2: Comparison of Sample Preparation Methods for 2-Aminoacetophenone Analysis

Method Principles Advantages Limitations Optimal Use Cases
HS-SPME Headspace partitioning onto coated fiber Minimal solvent; easy automation; high sensitivity Fiber cost; potential carryover; optimization intensive Routine analysis with GC-based detection
DI-SPME Direct immersion of fiber into liquid sample Enhanced extraction efficiency for less volatile compounds Fiber fouling in complex matrices; shorter fiber lifetime Samples with minimal particulate matter
Liquid-Liquid Extraction Solvent partitioning using TBME or pentane No specialized equipment; high capacity Time-consuming; solvent use; emulsion formation HPTLC analysis; when specialized equipment unavailable
Solid Phase Extraction Sorption onto LiChrolut EN resin Clean extracts; concentration capability Method development complexity; solvent use Complex matrices requiring extensive clean-up
Solid-Phase Microextraction (SPME) Protocols

SPME methods provide a solvent-free approach for extracting 2-AAP from various matrices, with two primary implementations:

  • Headspace SPME (HS-SPME): This method is particularly suitable for volatile 2-AAP analysis. The recommended fiber is 60 μm Carbowax/PEG or 50/30 μm DVB/CAR/PDMS (2 cm) [2]. For wine analysis, place 2 mL sample in a 20 mL headspace vial with 1 g Na~2~SO~4~ to improve volatility [1]. Under native pH conditions (without alkalization to avoid deuterium exchange), incubate at 50°C for 5-10 minutes, then expose the fiber to the headspace for 30-45 minutes with agitation [1]. This approach achieves detection limits of approximately 0.01 μg/L in wine [1].

  • Direct Immersion SPME (DI-SPME): For improved extraction efficiency of less volatile analogs or in matrices with limited headspace, DI-SPME may be preferred. Implemented using a 50/30 μm DVB/CAR/PDMS fiber, the method involves immersing the fiber directly into a 15 mL sample saturated with NaCl in a 20 mL vial [5]. After a 5-minute pre-equilibration at 50°C, extraction proceeds for 30 minutes with agitation, achieving detection limits to 1 ng/L [5].

Liquid-Liquid Extraction (LLE) Protocol

For high-performance thin-layer chromatography (HPTLC) applications, LLE provides an effective sample preparation approach:

  • Transfer 10 mL of wine sample to a 20 mL screw-cap vial and add 0.5 g NaCl [4].
  • Introduce 2 mL of tert-butyl methyl ether (TBME) and 50 μL of internal standard working solution (2-amino-4-methoxyacetophenone at 100 μg/L in ethanol) [4].
  • Extract for 1 hour on a horizontal shaker, then centrifuge at 3000 × g for 5 minutes [4].
  • Transfer the organic layer to a new vial containing approximately 50 mg of anhydrous MgSO~4~ to remove residual water [4].
  • This method achieves detection and quantification limits of 0.1 μg/L and 0.3 μg/L, respectively, with recovery rates near 100% across wine matrices [4].

The following workflow diagram illustrates the key decision points in selecting and implementing sample preparation methods for 2-AAP analysis:

G Start Sample Matrix (Wine, Bacterial Culture, etc.) Decision1 Select Preparation Method Based on Matrix and Detection Technique Start->Decision1 SPMMethods SPME Methods (Solvent-free, GC-compatible) Decision1->SPMMethods LLEMethod Liquid-Liquid Extraction (HPTLC-compatible) Decision1->LLEMethod HS Headspace SPME (60 μm Carbowax/PEG or 50/30 μm DVB/CAR/PDMS) SPMMethods->HS DI Direct Immersion SPME (50/30 μm DVB/CAR/PDMS) SPMMethods->DI LLE TBME Extraction (1 hr shaking, MgSO₄ drying) LLEMethod->LLE pHWarning CRITICAL: Avoid Alkaline Conditions with Deuterated Internal Standards HS->pHWarning DI->pHWarning StabilityNote Use Fresh Standards Prevent Polymerization LLE->StabilityNote Analysis Analysis by GC-MS/MS or HPTLC-FLD pHWarning->Analysis StabilityNote->Analysis

HS-SPME-MDGC-MS/MS Analysis Protocol

This heart-cut multidimensional gas chromatography tandem mass spectrometry method provides exceptional selectivity and sensitivity for 2-AAP determination in complex matrices, achieving a detection limit of 0.01 μg/L [1].

Instrumentation and Conditions
  • SPME System: Automated sampler with temperature-controlled agitation
  • GC-MS/MS System: Heart-cut multidimensional GC with tandem mass spectrometry
  • First Dimension Column: Mid-polarity 30 m × 0.25 mm × 0.25 μm (e.g., DB-35ms)
  • Second Dimension Column: Polar 30 m × 0.25 mm × 0.25 μm (e.g., DB-WAX)
  • Injector: Programmed Temperature Vaporization (PTV) at 250°C, split ratio 1:50 after 1 min
  • Carrier Gas: Helium, constant flow 1.2 mL/min
  • Oven Program: 60°C (2 min) to 250°C at 10°C/min, hold 2 min
  • Detection: MS/MS with chemical ionization, parent ion m/z 135, daughter ions m/z 118, 136, 94 [2]
Detailed Analytical Procedure
  • Sample Preparation: Pipette 2 mL of wine into a 20 mL headspace vial containing 1 g of sodium sulfate [1]. For stable isotope dilution assay, add deuterated internal standard (2-AAP-d~3~) at the beginning of preparation [1].

  • HS-SPME Extraction: Under native pH conditions (without alkalization), incubate samples at 50°C for 5 minutes with agitation. Expose the preconditioned SPME fiber to the headspace for 30-45 minutes at the same temperature [1].

  • Thermal Desorption: Desorb the fiber in the PTV injector at 250°C for 2 minutes in splitless mode, then activate split flow (1:50) after 1 minute [1].

  • Heart-Cut MDGC Analysis:

    • Separate 2-AAP from bulk matrix components on the first dimension column
    • Precisely transfer the 2-AAP retention window to the second dimension column using the heart-cut interface
    • Complete the separation on the second dimension polar column, effectively resolving 2-AAP from co-eluting compounds [1]
  • MS-MS Detection: Employ chemical ionization with methanol as reagent gas. Monitor the transition from parent ion m/z 135 to characteristic daughter ions m/z 118 (100%), 136 (90%), and 94 (45%) for confirmation [2]. For enhanced sensitivity, employ MS~3~ with further fragmentation of m/z 118 [2].

  • Quantification: Use a 6-point calibration curve in the range of 0.1-8 μg/L, prepared in model wine. Apply the stable isotope dilution equation using peak area ratios of 2-AAP to 2-AAP-d~3~ [1].

HPTLC-FLD Analysis Protocol

As an alternative to GC-based methods, high-performance thin-layer chromatography with fluorescence detection provides a rapid screening approach for 2-AAP determination, with throughput advantages for routine analysis [4].

Instrumentation and Conditions
  • HPTLC Plates: Amino-bonded silica gel 60 (20 × 10 cm)
  • Application Device: Automated sampler with 100-500 μL syringe
  • Mobile Phase: Methylene chloride/toluene (7:3, v/v) in a twin-trough chamber
  • Development Distance: 70 mm in a vertical chamber after 20 min saturation
  • Detection: Fluorescence scanner with excitation at 366 nm, emission >400 nm
  • Enhancement: Dipping in hexane-paraffin oil (97:3, v/v) for 3 seconds
Detailed Analytical Procedure
  • Sample Preparation: Perform liquid-liquid extraction as described in Section 3.2. Evaporate the TBME extract under a gentle nitrogen stream at room temperature, then reconstitute in 100 μL of ethanol [4].

  • Plate Application: Apply 10-20 μL of reconstituted extract as 8-mm bands onto the amino HPTLC plate, positioned 15 mm from the bottom edge. Include calibration standards (0.5-5 μg/L) on each plate [4].

  • Chromatographic Development: Develop the plate in the pre-saturated twin-trough chamber with mobile phase to a distance of 70 mm. Dry the plate completely under a stream of warm air for 5 minutes [4].

  • Fluorescence Enhancement: Dip the dried plate into hexane-paraffin oil solution for 3 seconds using an automatic dipping device. Remove and dry again for 2 minutes [4].

  • Fluorescence Detection: Scan the plate with a fluorescence detector at excitation 366 nm and emission >400 nm. 2-AAP appears as a sharp blue band at R~f~ ≈ 0.45, with the internal standard (2-amino-4-methoxyacetophenone) at R~f~ ≈ 0.35 [4].

  • Quantification: Generate a calibration curve by plotting peak areas of standards against concentration. Calculate sample concentrations using the internal standard method, with typical detection and quantification limits of 0.1 μg/L and 0.3 μg/L, respectively [4].

The following diagram illustrates the complete analytical workflow for 2-AAP analysis, highlighting the parallel paths for GC-MS and HPTLC methodologies:

G Start Sample Collection & Preparation StandardPrep Standard Preparation (Fresh solutions, avoid alkaline pH with deuterated standards) Start->StandardPrep SamplePrep Sample Preparation (HS-SPME, DI-SPME, or LLE) Start->SamplePrep AnalysisDecision Analysis Method Selection StandardPrep->AnalysisDecision SamplePrep->AnalysisDecision GCPath GC-MS/MS Analysis (Heart-cut MDGC with MS-MS detection) AnalysisDecision->GCPath Maximum selectivity HPTLCPath HPTLC-FLD Analysis (Amino plates with fluorescence detection) AnalysisDecision->HPTLCPath High throughput CriticalStep1 CRITICAL: Heart-cut timing must be precisely optimized GCPath->CriticalStep1 CriticalStep2 CRITICAL: Plate conditioning and dipping critical for sensitivity HPTLCPath->CriticalStep2 Results Data Analysis & Quantification CriticalStep1->Results CriticalStep2->Results

Troubleshooting and Analytical Considerations

Stability and Storage Recommendations
  • Reference Standards: Prepare fresh 2-AAP standard solutions regularly due to polymerization during storage of neat material [1]. Store neat standard under inert atmosphere at -20°C for no more than 3 months.

  • Deuterated Internal Standards: Avoid alkaline conditions (pH >8) when using 2-AAP-d~3~ for stable isotope dilution assays, as deuterium exchange occurs rapidly, compromising quantification accuracy [1].

  • Sample Storage: Preserve wine samples at 4°C and analyze within 48 hours of opening. For long-term storage, keep unopened bottles at -20°C and avoid repeated freeze-thaw cycles [4].

Method-Specific Optimization Guidelines
  • SPME Fiber Maintenance: Condition new fibers according to manufacturer specifications. Between analyses, recondition fibers for 10 minutes at 250°C to prevent carryover. Monitor fiber performance with quality control standards [1].

  • HPTLC Plate Preparation: Pre-wash amino plates with methanol and activate at 110°C for 30 minutes before sample application. Maintain consistent laboratory humidity (40-60% RH) during application and development [4].

  • MDGC Heart-Cut Timing: Precisely determine the heart-cut window using standard solutions before analyzing samples. The typical retention window for 2-AAP transfer between dimensions is 10-20 seconds [1].

Conclusion

The accurate analysis of 2-aminoacetophenone requires careful attention to stability concerns and matrix effects throughout the analytical process. The protocols detailed in this application note provide validated approaches for reliable 2-AAP quantification in complex matrices.

For maximum sensitivity and selectivity in research applications, the HS-SPME-MDGC-MS/MS method provides exceptional performance with detection limits of 0.01 μg/L, though it requires significant instrumental resources [1]. For routine quality control with higher sample throughput, the HPTLC-FLD method offers rapid analysis with detection limits of 0.1 μg/L, sufficient for monitoring 2-AAP relative to its sensory threshold [4].

Critical considerations for success include: using freshly prepared standards, maintaining native pH conditions when employing deuterated internal standards, implementing appropriate sample preparation for the specific matrix, and validating method performance with quality control samples in each analytical batch. By adhering to these protocols and considerations, researchers can achieve reliable, reproducible quantification of 2-aminoacetophenone across diverse application fields.

References

HPLC analysis 2-aminoacetophenone metabolites

Author: Smolecule Technical Support Team. Date: February 2026

HPLC-UV Analysis of 2-Aminoacetophenone

This section outlines a specific, validated method for quantifying 2-AAP, which can serve as a starting point for method development for its metabolites.

Application Note: Quantitative Analysis of 2-Aminoacetophenone by Reverse-Phase HPLC-UV [1].

  • Analytical Column: Newcrom R1 C18 (or equivalent low silanol activity C18 column) [1]. For alternative separations, a Cogent Bidentate C18 column has also been used successfully [2].
  • Mobile Phase: Acetonitrile/Water with phosphoric acid [1]. For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid [1]. An isocratic method for a similar compound uses 80:20 (v/v) 0.2% acetic acid in water / 0.2% acetic acid in acetonitrile [2].
  • Detection: Ultraviolet (UV) detection. The exact wavelength for 2-AAP is not specified in the available sources, but methods for the similar 4'-Aminoacetophenone use 324 nm [2].
  • Sample Preparation: Dissolve the compound in a 50:50 mixture of the mobile phase solvents and further dilute with the aqueous solvent [2].

Method Validation Parameters

For any analytical method to be used in drug development, key validation parameters must be established. The table below summarizes typical criteria based on a related HPLC-UV method for pharmaceutical analysis [3].

Parameter Target Criteria
Specificity No interference from blank; Resolution > 3.0 between adjacent peaks [3].
Linearity Correlation coefficient (r) ≥ 0.999 over the analytical range [3].
LOD/LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [3].
Accuracy Recovery rates typically between 90–112% [3] [4].
Precision Relative Standard Deviation (RSD) < 5% for repeatability [3].

Workflow for HPLC Analysis and Metabolite Identification

For a comprehensive metabolomics study, the process extends beyond a single HPLC run. The following workflow diagrams the key stages from sample preparation to metabolite identification.

Start Biological Sample (Plasma/Urine) SamplePrep Sample Preparation: Protein Precipitation, Filtration, Dilution Start->SamplePrep HPLCAnalysis HPLC Separation SamplePrep->HPLCAnalysis Detection Detection: UV or Mass Spectrometry HPLCAnalysis->Detection DataProcessing Data Processing & Peak Integration Detection->DataProcessing MetaboliteID Metabolite Identification (via LC-MS/MS & NMR) DataProcessing->MetaboliteID

Strategic Guidance for Metabolite Analysis

Developing a method for 2-AAP metabolites requires a strategic approach, as explicit protocols are scarce.

  • Analyte Considerations: 2-AAP is a small, polar aromatic amine. Its Phase I metabolites (e.g., hydroxylated forms) and Phase II conjugates (glucuronides, sulfates) will be more polar. This significantly impacts chromatography and detection choices [5].
  • Chromatography Strategy: A reverse-phase C18 column with a water/acetonitrile gradient is the standard starting point. To retain highly polar metabolites, you may need to use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or add ion-pairing reagents to the mobile phase [5].
  • Detection Strategy: While UV detection is simple and cost-effective, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its superior specificity and sensitivity [4]. It allows you to detect and characterize metabolites based on their mass-to-charge ratio, even without pure standards.
  • Sample Preparation: For complex biological matrices like plasma or urine, a clean-up step such as protein precipitation or solid-phase extraction (SPE) is crucial to reduce interference and protect the analytical column [4].

Critical Experimental Considerations

  • Stability of 2-AAP: The neat 2-AAP reference standard can deteriorate during storage, leading to reduced signal intensity and erroneous quantification. Always use fresh or properly stored standards [6].
  • pH Sensitivity: The extractability of 2-AAP is highly pH-dependent. In its protonated form (in acidic conditions), it may not partition efficiently. An alkalization step can increase the amount of neutral 2-AAP available for extraction in methods like Solid-Phase Microextraction (SPME) [6].
  • Deuterium Exchange: If using a stable isotope-labeled internal standard (e.g., 2-AAP-d3), be cautious during alkalization, as the deuterium atoms on the acetyl group can exchange with hydrogen in the solution, compromising the accuracy of your isotope dilution assay [6].

References

Comprehensive Application Notes and Protocols for 2-AA Synthetic Pathway Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Arachidonic Acid Metabolic Pathways

Arachidonic acid (AA), also known as eicosatetraenoic acid (C20:4, ω-6), is an essential polyunsaturated fatty acid that serves as a fundamental component of mammalian cell membranes and a precursor to bioactive lipid mediators. First identified and named by J. Lewkowitsch in 1913, with its exact structure elucidated in the 1940s, AA has emerged as a critical signaling molecule in numerous physiological and pathological processes. AA is primarily esterified in glycerophospholipids in cell membranes and released by cytosolic phospholipase A2 (cPLA2) in response to various stimuli, initiating a complex metabolic cascade that produces diverse eicosanoids with potent biological activities. These metabolites play crucial roles in inflammation, immunity, tissue homeostasis, and have been implicated in various disease states, making the AA metabolic pathway a significant target for therapeutic intervention in conditions ranging from inflammatory diseases to cancer.

The biochemical importance of AA metabolism stems from its position as the direct precursor to three major enzymatic pathways: the cyclooxygenase (COX) pathway producing prostaglandins and thromboxanes, the lipoxygenase (LOX) pathway generating leukotrienes and lipoxins, and the cytochrome P450 (CYP450) pathway creating epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). Each pathway produces distinct metabolites with specific biological functions, often with opposing effects, creating a complex regulatory network that maintains physiological balance. The compartmentalization of these enzymes in different cellular locations (cytoplasm, endoplasmic reticulum, mitochondria, and nuclear membrane) adds another layer of regulation to AA metabolism. Understanding these pathways and their interactions provides valuable insights for drug discovery and therapeutic development targeting inflammatory and metabolic diseases.

Experimental Results & Data Analysis

Retrosynthesis Planning Performance Metrics
Method Enamine Database ChEMBL Database ZINC250k Database
SynNet 25.2% 7.9% 12.6%
SynFormer 63.5% 18.2% 15.1%
ReaSyn 76.8% 21.9% 41.2%

Recent advances in artificial intelligence approaches have significantly improved retrosynthesis planning for complex molecules like those in AA pathways. As shown in Table 1, ReaSyn, a generative model developed by NVIDIA that uses a chain of reaction (CoR) notation inspired by chain of thought approaches in large language models, demonstrates superior performance across multiple chemical databases compared to traditional methods [1]. This approach treats synthetic pathways as reasoning chains, incrementally constructing pathways from simple building blocks to target molecules, enabling more efficient exploration of synthesizable chemical space. The improved performance is particularly evident in the ZINC250k database, where ReaSyn achieves approximately 2.7 times greater success than SynFormer, highlighting its potential for complex molecule synthesis planning relevant to AA pathway intermediates.

Molecular Optimization Efficiency

Table 2: Molecular Optimization Performance of Various Synthesis-Based Methods

Method Optimization Score
DoG-Gen 0.511
SynNet 0.545
SynthesisNet 0.608
Graph GA-SF 0.612
Graph GA-ReaSyn 0.638

Molecular optimization represents a critical step in developing therapeutic compounds targeting AA pathways. As illustrated in Table 2, methods combining graph-based genetic algorithms (Graph GA) with advanced synthesis planning demonstrate enhanced optimization performance. Graph GA-ReaSyn achieves the highest optimization score (0.638), indicating its effectiveness in navigating complex chemical spaces while maintaining synthesizability constraints [1]. This approach can project molecules generated by off-the-shelf molecular optimization methods into synthesizable chemical space, enabling practical therapeutic development for AA pathway modulation. The integration of synthetic accessibility directly into the optimization process represents a significant advancement over traditional methods that often generate theoretically promising compounds with challenging synthetic routes.

AA Metabolite Profiling in Biological Systems

Table 3: Major Arachidonic Acid Metabolites and Their Biological Functions

Metabolic Pathway Key Enzymes Primary Metabolites Biological Functions
COX Pathway COX-1, COX-2 PGH₂, PGE₂, PGD₂, PGF₂, PGI₂, TXA₂ Inflammation, pain, fever, platelet aggregation, vascular tone
LOX Pathway 5-LOX, 12-LOX, 15-LOX LTB₄, LTC₄, LTD₄, LTE₄, Lipoxins Leukocyte chemotaxis, bronchoconstriction, inflammation resolution
CYP450 Pathway CYP450 epoxygenase, CYP450 ω-hydroxylase EETs, 19,20-HETE Vasodilation, vascular remodeling, angiogenesis, hypertension

The complexity of AA metabolism is reflected in the diverse array of enzymes and metabolites summarized in Table 3. These metabolites function as potent signaling molecules in a cell- and context-specific manner [2]. For instance, prostaglandin E₂ (PGE₂) exhibits dual roles in bone metabolism by both promoting osteoblast proliferation and differentiation while also stimulating RANKL-mediated osteoclast formation and bone resorption. Similarly, leukotriene B₄ (LTB₄) promotes peripheral blood mononuclear cell differentiation into osteoclasts while reducing mineralized nodule formation in osteoblasts. This functional duality underscores the importance of precise spatial and temporal regulation of AA metabolites and highlights the challenges in developing targeted therapeutic interventions without disruptive side effects.

Detailed Experimental Protocols

Protocol 1: Retrosynthesis Planning Using AI-Based Tools

Principle: This protocol utilizes generative AI models to predict viable synthetic pathways for target molecules, including AA metabolites and inhibitors, treating synthetic pathways as reasoning chains similar to chain-of-thought approaches in large language models [1].

Materials and Equipment:

  • ReaSyn software platform (available on GitHub)
  • RDKit reaction executor
  • Standard laboratory computing resources (CPU/GPU capabilities)
  • Chemical building blocks database (Enamine, ChEMBL, or ZINC250k)

Procedure:

  • Target Molecule Preparation:

    • Encode the target molecule in SMILES format with special tokens marking boundaries
    • Define desired chemical properties for goal-directed optimization
  • Pathway Generation:

    • Input target molecule into the ReaSyn framework
    • Set beam search parameters to maintain a pool of 5-10 candidate sequences
    • Initiate autoregressive generation of synthetic pathways
    • The model will incrementally construct pathways from building blocks to target molecule
  • Pathway Evaluation and Selection:

    • Generate multiple synthetic pathways using test-time search algorithms
    • Score sequences using reward functions (molecular similarity for retrosynthesis, desired chemical properties for optimization)
    • Apply reinforcement learning with outcome-based rewards (e.g., molecular similarity between end-product and input molecule)
    • Select top pathways based on synthetic feasibility and yield predictions
  • Experimental Validation:

    • Execute top predicted pathways using standard organic synthesis techniques
    • Validate intermediate and final products using spectroscopic methods (NMR, MS)
    • Compare experimental yields with predicted pathways

Troubleshooting Tips:

  • For complex molecules with low pathway success rates, consider generating synthesizable analogs using the model's projection capabilities
  • If beam search returns limited diversity, adjust the reward function to encourage exploration of different chemical spaces
  • For molecules with challenging stereochemistry, incorporate chiral constraints early in the pathway generation process
Protocol 2: Molecular Optimization with Synthesizability Constraints

Principle: This protocol describes goal-directed molecular optimization while maintaining synthesizability constraints, particularly relevant for developing AA pathway inhibitors with improved drug-like properties and feasible synthetic routes [1].

Materials and Equipment:

  • Graph genetic algorithm (Graph GA) software
  • ReaSyn integration framework
  • Property prediction models (ADMET, potency, selectivity)
  • High-performance computing resources for large chemical space exploration

Procedure:

  • Initial Compound Set Generation:

    • Define target product profile (TPP) for desired AA pathway inhibitor
    • Generate initial compound population using graph-based genetic algorithms
    • Apply mutation and crossover operations to explore chemical space
  • Synthesizability Projection:

    • Input candidate molecules into ReaSyn framework
    • Project unsynthesizable molecules into synthesizable chemical space
    • Generate close synthesizable analogs that maintain desired properties
    • Apply intermediate supervision at every step to learn chemical reaction rules
  • Multi-objective Optimization:

    • Evaluate compounds against multiple objectives (potency, selectivity, synthesizability)
    • Apply non-dominated sorting to identify Pareto-optimal compounds
    • Use synthesizability scores as constraints rather than objectives
    • Iterate through generations with synthesizability maintenance
  • Hit Expansion and Analog Selection:

    • Utilize the search scheme to suggest multiple synthesizable analogs for promising hits
    • Explore neighborhood of given molecules in synthesizable space
    • Select diverse synthesizable analogs for experimental testing
    • Prioritize analogs with synthetic pathways requiring readily available building blocks

Validation Methods:

  • Confirm synthetic pathways for top candidates using small-scale validation synthesis
  • Test key intermediates and final compounds for AA pathway modulation in relevant biochemical and cellular assays
  • Evaluate ADMET properties experimentally to validate computational predictions
Protocol 3: HPLC Analysis and Purification of Lipid Metabolites

Principle: This protocol describes the high-performance liquid chromatography (HPLC) analysis and purification of AA metabolites and related synthetic compounds, based on established methodologies with modifications for lipid mediators [3] [4].

Materials and Equipment:

  • HPLC system with UV-Vis detector (preferably DAD)
  • Analytical and preparative C18 columns (5μm, 4.6×250mm and 10μm, 20×250mm, respectively)
  • Pentafluorophenyl (PFP) and phenyl hexyl columns for challenging separations
  • Mobile phases: Water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid
  • Standard laboratory equipment: centrifuges, vortex mixer, nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Extract AA metabolites from biological matrices (cell culture, tissue homogenates) using solid-phase extraction
    • Reconstitute dried extracts in appropriate mobile phase initial conditions
    • Filter samples through 0.22μm membrane before injection
  • Analytical HPLC Method Development:

    • For initial screening, use linear gradient from 30% B to 95% B over 25 minutes
    • Adjust gradient steepness based on metabolite polarity
    • For challenging separations (isomers, closely related metabolites), employ alternate-pump recycling HPLC (R-HPLC)
    • For R-HPLC, use two identical columns connected by 10-port switching valve
    • Set switching valve to change positions when compound is halfway through second column (1.5tᵣ)
  • Purification Method:

    • Scale up analytical method to preparative columns
    • Use heart-cutting technique for impure peaks
    • For complex mixtures, employ recycling until baseline separation is achieved
    • For protected carbohydrates or complex lipids, use PFP stationary phase with methanol as organic modifier
  • Compound Identification and Quantification:

    • Monitor at appropriate wavelengths (200-210nm for lipid backbone, specific λmax for chromophore-containing compounds)
    • Collect fractions for structural confirmation by mass spectrometry
    • Quantify using external standard curves for known metabolites

Method Notes:

  • For π-bond-containing analytes (common in AA metabolites), phenyl hexyl and PFP stationary phases with methanol provide superior separation compared to traditional alkyl-linked supports
  • Alternate-pump recycling HPLC significantly increases theoretical plates and separation efficiency for closely related structures
  • Methanol is superior to acetonitrile as organic modifier for PFP and phenyl hexyl columns when separating compounds with aromatic protecting groups

Pathway Diagrams & Workflows

AA Metabolic Pathways Visualization

AAPathways Arachidonic Acid Metabolic Pathways AA Arachidonic Acid (AA) COX COX-1/COX-2 AA->COX Release by cPLA₂ LOX LOX Enzymes (5-LOX, 12-LOX, 15-LOX) AA->LOX CYP450 CYP450 Enzymes (EPO, ω-hydroxylase) AA->CYP450 NonEnzymatic Non-enzymatic Oxidation AA->NonEnzymatic PGH2 PGH₂ COX->PGH2 COXMetabolites PGE₂, PGD₂, PGF₂ PGI₂, TXA₂ PGH2->COXMetabolites LOXMetabolites LTB₄, LTC₄, LTD₄ LTE₄, Lipoxins LOX->LOXMetabolites CYP450Metabolites EETs, HETEs CYP450->CYP450Metabolites IsoP Isoprostanes NonEnzymatic->IsoP

Figure 1: Arachidonic Acid Metabolic Pathways. This diagram illustrates the three major enzymatic pathways (COX, LOX, and CYP450) and non-enzymatic oxidation of arachidonic acid, showing key enzymes and metabolites [2].

Retrosynthesis Planning Workflow

Retrosynthesis AI-Based Retrosynthesis Planning Workflow Start Target Molecule (SMILES format) ModelInput ReaSyn Model Input Start->ModelInput CoRGeneration Chain of Reaction (CoR) Generation ModelInput->CoRGeneration PathwayEvaluation Pathway Evaluation (Beam Search) CoRGeneration->PathwayEvaluation RLFinetuning Reinforcement Learning Fine-tuning PathwayEvaluation->RLFinetuning RLFinetuning->CoRGeneration Feedback Output Viable Synthetic Pathways RLFinetuning->Output

Alternate-Pump Recycling HPLC System

RecyclingHPLC Alternate-Pump Recycling HPLC System Sample Sample Injection Valve 10-Port Switching Valve Sample->Valve Column1 Column 1 Valve->Column1 Position A Column2 Column 2 Valve->Column2 Position B FractionCollector Fraction Collector Valve->FractionCollector Column1->Valve Detector UV Detector (Non-destructive) Column1->Detector Column2->Valve Column2->Column1 Detector->Column2 PumpA Pump A PumpA->Valve PumpB Pump B PumpB->Valve

Figure 3: Alternate-Pump Recycling HPLC System. This diagram shows the configuration of the alternate-pump recycling HPLC system used for challenging separations of closely related compounds, such as protected carbohydrates or lipid metabolites [4].

Therapeutic Applications & Discussion

Enzyme Targets in AA Metabolic Pathways

The complex network of enzymes in AA metabolism presents numerous opportunities for therapeutic intervention. Cyclooxygenase enzymes (COX-1 and COX-2) have been successfully targeted by nonsteroidal anti-inflammatory drugs (NSAIDs), with selective COX-2 inhibitors developed to reduce gastrointestinal side effects. However, recent research has revealed complex interactions between these pathways, where inhibition of one enzyme can lead to compensatory upregulation of others. For instance, studies have shown that when COX-2 and 5-LOX gene expression is inhibited, there is compensatory upregulation of COX-1 [2]. This understanding has led to the development of dual inhibitors targeting multiple AA metabolic enzymes simultaneously, such as dual COX-2/5-LOX inhibitors that exert synergistic anti-inflammatory and antitumor effects by preventing such compensatory mechanisms.

Beyond the classic COX and LOX targets, recent research has identified additional strategic targets in AA metabolism. Acyl-coenzyme A synthetase long-chain isoform 4 (ACSL-4), an isozyme that catalyzes AA into glycerophospholipids, represents a promising target for modulating overall AA availability [2]. Similarly, soluble epoxide hydrolase (sEH), the major enzyme that degrades EETs produced by CYP450 enzymes, has emerged as a valuable target; inhibition of sEH leads to repression of COX-2 gene expression and alleviates inflammation caused by lipopolysaccharide (LPS) [2]. The cross-talk between different AA metabolic pathways further complicates therapeutic targeting, as evidenced by research showing that exogenous 11,12-EET could suppress the synthesis of PGE₂ in rat monocytes [2]. These findings highlight the importance of understanding pathway interactions when designing therapeutic interventions.

Clinical Implications and Future Directions

The clinical significance of AA pathway modulation extends across numerous therapeutic areas, including inflammation, pain management, cardiovascular diseases, and cancer. In bone health, AA metabolites play important but complex roles, with PGE₂ demonstrating dual functions in bone remodeling by both stimulating osteoblast proliferation and differentiation while also promoting RANKL-mediated osteoclast formation [2]. This duality presents challenges for therapeutic development, as context-specific modulation is required rather than simple inhibition or activation. Similarly, in cancer, AA metabolites have been implicated in tumor progression, angiogenesis, and metastasis, making them attractive targets for anticancer therapy, particularly in combination with chemotherapy and immunotherapy.

References

Troubleshooting 2-Aacetophenone Stability & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common technical questions about working with 2-aminoacetophenone:

What are the critical stability issues of 2-aminoacetophenone? 2-Aminoacetophenone is susceptible to two primary stability issues: general chemical degradation and pH-dependent deuterium exchange for isotopically labeled standards.

  • Chemical Degradation: The neat substance can degrade during storage, leading to reduced signal intensities and erroneous analytical results [1] [2].
  • pH-dependent Instability: Using alkaline conditions to increase headspace concentration for analysis can be problematic for Stable Isotope Dilution Assays (SIDA). For the deuterated isotopologue 1-(2-aminophenyl)-2,2,2-trideuterio-ethanone (2-AAP-d3), alkalization promotes deuterium exchange with the solvent. This leads to a loss of the isotopic label and causes significant quantitative errors [1] [2].

How should I store 2-aminoacetophenone? To maximize stability, follow these storage conditions [3]:

  • Recommended Temperature: Store in a cool and dark place, preferably below 15°C. Room temperature is acceptable if consistent cool storage is not possible, but cooler is better.
  • Atmosphere: Store under an inert gas (such as nitrogen or argon) to minimize exposure to oxygen.
  • Container: Keep the container tightly sealed to avoid air and moisture.

What is a reliable method for analyzing 2-AAP in complex matrices? A robust method for analyzing 2-AAP at trace levels (e.g., in wine) uses Headspace Solid-Phase Microextraction (HS-SPME) coupled with Heart-Cut Multidimensional Gas Chromatography and Tandem Mass Spectrometry (H/C MDGC-MS-MS) [1] [2].

  • Sample Preparation: Use 2 mL of sample in a headspace vial. Adjust with sodium sulfate (1 g) to control ionic strength. The key is to perform the HS-SPME at the sample's native pH to avoid deuterium exchange of the internal standard [1].
  • Internal Standard: For precise quantification, use a Stable Isotope Dilution Assay (SIDA) with the deuterated standard 2-AAP-d3 [1].
  • Instrumental Analysis: The H/C MDGC system provides high selectivity by transferring a specific retention time window from the first dimension column to the second dimension column, effectively resolving 2-AAP from co-eluting matrix components. Detection with MS-MS further enhances selectivity and sensitivity [1].
  • Method Performance: This method has been validated with good linearity in the range of 0.1–8 μgL⁻¹, a limit of detection (LOD) of 0.01 μg/L, and a limit of quantification (LOQ) of 0.14 μg/L [2].

Key Experimental Parameters at a Glance

The table below summarizes critical data for troubleshooting 2-AAP experiments.

Aspect Key Parameter Note / Reference
Storage Condition Cool, dark, under inert gas Prevents degradation of neat standard [3]
Solution pH Avoid alkalization Critical when using deuterated internal standard (2-AAP-d3) to prevent H/D exchange [1]
Sensory Threshold ~0.5 - 1.5 μg/L (in white wine) Context for required analytical sensitivity [4] [5]
Analytical LOD 0.01 μg/L HS-SPME H/C MDGC-MS-MS method [2]
Analytical LOQ 0.14 μg/L HS-SPME H/C MDGC-MS-MS method [2]

Experimental Workflow for Robust 2-AAP Analysis

The following diagram outlines the core analytical procedure, highlighting steps critical for ensuring accuracy.

workflow 2-AAP Analysis Workflow start Sample Preparation step1 Add Internal Standard (2-AAP-d3) and Salt start->step1 step2 HS-SPME Extraction at Native pH step1->step2 caution1 CRITICAL: Do NOT alkalize sample (Prevents D/H exchange) step1->caution1 step3 H/C MDGC Separation (Heart-Cutting) step2->step3 step4 MS-MS Detection step3->step4 caution2 CRITICAL: Resolves co-eluting matrix compounds step3->caution2 end Quantification step4->end

Additional Technical Specifications

For your reference, here are some basic physicochemical properties of 2-aminoacetophenone [6]:

  • Molecular Formula: C₈H₉NO
  • Molecular Weight: 135.17 g/mol
  • Boiling Point: 85-90 °C at 0.5 mmHg
  • Density: 1.112 g/mL at 25 °C
  • Refractive Index: n²⁰/D 1.614

References

Critical Troubleshooting Guide: Deuterated Standard Instability

Author: Smolecule Technical Support Team. Date: February 2026

Researchers often encounter inaccurate quantification when using deuterated 2-Aminoacetophenone (2-AAP-d3) as an internal standard. The following table outlines the core problems and their solutions.

Problem Root Cause Impact on Data Recommended Solution
Erroneous quantification [1] [2] Deuterium (H/D) exchange in the internal standard (2-AAP-d3) when samples are alkalized to increase headspace concentration [1]. Loss of deuterium label leads to incorrect signal ratios in Stable Isotope Dilution Assays (SIDA), causing erroneous quantitative results [1]. Perform Headspace Solid-Phase Microextraction (HS-SPME) at native wine pH instead of under alkaline conditions [1] [2].
Signal reduction & false response [1] [2] Chemical degradation (polymerization) of the neat 2-AAP reference substance during storage [1]. Reduced signal intensities from degraded standards lead to an underestimation of analyte concentration [1]. Use a freshly prepared or properly validated reference standard for calibration [1].

Recommended Experimental Protocol

The method below, adapted from Schmarr et al. (2016), avoids the pitfalls of alkalization and is suitable for routine control of "atypical aging off-flavor" in wine at concentrations below the sensory threshold (≈1 µg/L) [1] [2].

Method: HS-SPME with H/C MDGC-MS-MS at Native pH [1] Key Advantage: Prevents deuterium exchange in the internal standard, ensuring quantitative accuracy.

Workflow Steps:

  • Sample Preparation: Pipette 2 mL of wine into a 20-mL headspace vial. Add 1 g of sodium sulfate and a stirring bar. Use 2-AAP-d3 as the internal standard [1].
  • HS-SPME Extraction: Condition the SPME fiber. Incubate the sample at 60°C with agitation. Extract for 30 minutes at native wine pH (typically 3–3.6) [1].
  • Instrumental Analysis:
    • GC-First Dimension: Inject the sample and perform an initial separation on the first GC column.
    • Heart-Cut (H/C): At the predetermined retention time window for 2-AAP, transfer the analyte heart-cut to the second GC column.
    • GC-Second Dimension & Detection: Perform the final separation on the more selective second column and detect 2-AAP using tandem mass spectrometry (MS-MS) for high selectivity [1].

The following diagram illustrates the logical decision-making process for selecting the appropriate analytical method for 2-AAP, based on your primary goal and equipment availability.

G Start Start: Analyze 2-AAP Goal What is your primary goal? Start->Goal HighSensitivity Ultra-trace analysis & maximum selectivity? Goal->HighSensitivity RapidScreening Rapid, cost-effective screening? Goal->RapidScreening UseDeuteratedStd Using deuterated internal standard (2-AAP-d3)? HighSensitivity->UseDeuteratedStd Yes SubMethod1 Method: HS-SPME-H/C-MDGC-MS/MS • Heart-cut multidimensional GC • Tandem MS detection • Highest sensitivity & selectivity HighSensitivity->SubMethod1 No SubMethod2 Method: HPTLC-FLD • High-performance thin-layer chromatography • Fluorescence detection • High throughput RapidScreening->SubMethod2 Yes CriticalStep CRITICAL STEP: Perform HS-SPME at NATIVE pH • Prevents deuterium (H/D) exchange • Ensures accurate quantification UseDeuteratedStd->CriticalStep Yes CriticalStep->SubMethod1 Proceed to analysis

Key Method Performance Data

The following table summarizes the quantitative performance of the recommended HS-SPME MDGC-MS-MS method as reported in the literature [2].

Parameter Value / Description
Calibration Range 0.1 - 8 µg L⁻¹ [2]
Linearity (R) 0.9985 [2]
Limit of Detection (LOD) 0.01 µg/L [2]
Limit of Quantification (LOQ) 0.14 µg/L [2]

Important Considerations for Your Research

  • Alternative Method: For labs without access to complex MDGC-MS/MS systems, High-Performance Thin-Layer Chromatography with Fluorescence Detection (HPTLC-FLD) has been demonstrated as a rapid and effective screening tool for 2-AAP, achieving an LOD of 0.1 µg/L [3].
  • General Deuteration Principle: The instability of the deuterium label in 2-AAP-d3 under basic conditions is a specific example of a broader principle. Direct H/D exchange can occur in various deuterated compounds, especially when using D₂O as a solvent or under acid/base catalysis, which can lead to isotope scrambling if not properly controlled [4].

References

Key Parameters for Extraction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing extraction is a multi-factorial process. The table below summarizes the core parameters to investigate, drawing from methods used for phenolic acids, lipids, and metabolites [1] [2] [3].

Parameter Impact on Recovery Common Optimization Range Example Technique
Solvent Composition Polarity affects solubility & compound selectivity [3] [4]. Ethanol-water 0-100% [3]. Solid Phase Extraction (SPE) [1].
Temperature Increases solubility/diffusion; risk of degradation at high temps [3]. 20°C - 50°C [3]. Dynamic Maceration [3].
Extraction Time Longer times can increase yield until equilibrium [3]. 1 - 40 minutes (assisted methods) [3]. Ultrasound-Assisted Extraction [3].
Sample-to-Solvent Ratio Affects concentration gradient & mass transfer efficiency [4]. Specific to matrix (e.g., 1:19 for vinal pods) [3]. General principle for all methods.
Polymer/Sorbent Type Critical for selectivity in SPE; functional groups dictate binding [1]. Monomers (e.g., 2-iPOX), Crosslinkers (e.g., EGDMA, DVB) [1]. Polymer-based SPE [1].

Methodologies for Systematic Optimization

For a rigorous approach, consider these established experimental protocols:

  • Response Surface Methodology (RSM): This is a powerful statistical technique for optimizing multiple parameters at once. It uses an experimental design (like a Box-Behnken design) to model how factors interact and identify an "optimal point" for maximum recovery [3]. For example, this method has been used to optimize the extraction of polyphenols by modeling the interactions between ethanol concentration, temperature, and time [3].
  • Dual Extraction Protocols: If your analysis covers multiple compound classes (e.g., polar metabolites and lipids), a biphasic extraction can be highly efficient. This method uses a mixture of solvents (e.g., methanol, chloroform, and water) to separate compounds into different phases in a single sample preparation step, allowing for comprehensive analysis from a single sample aliquot [2].
  • SPE Sorbent Synthesis: For highly selective extraction, you can tailor the solid-phase sorbent. One research synthesis method involves using a monomer like 2-isopropenyl-2-oxazoline (iPOX) with crosslinkers such as ethylene glycol dimethacrylate (EGDMA) or divinylbenzene (DVB). The polymerization can be initiated thermally (e.g., with AIBN) or via UV photoinitiation, often in the presence of a porogen like N-methylformamide to control the polymer's porosity [1].

Troubleshooting Common Scenarios

Here are solutions to common problems, framed as FAQs:

  • FAQ: My extraction recovery is low. What should I check first?

    • Solution: The solvent composition is often the most critical factor [3]. Systematically test different ratios of your organic solvent (e.g., ethanol, methanol) to water. A response surface methodology can efficiently map this interaction with other variables like temperature [3].
  • FAQ: My extracts contain too much matrix interference. How can I improve purity?

    • Solution: Switch to or optimize a Solid Phase Extraction (SPE) protocol. The selectivity comes from the sorbent. For 2-AA, explore polymers synthesized from hydrophilic monomers and crosslinkers (e.g., EGDMA) for polar compounds, or use commercially available sorbents like Oasis HLB which contain a balanced mix of hydrophilic and lipophilic phases [1].
  • FAQ: How can I make my extraction process faster and more sustainable?

    • Solution: Implement assisted extraction methods. Ultrasound-assisted extraction uses cavitation to disrupt cells, while microwave-assisted extraction uses internal heating. Both methods can significantly reduce extraction time and solvent consumption compared to traditional maceration [3].

Experimental Workflow for Optimization

The following diagram outlines a logical, step-by-step workflow for troubleshooting and optimizing your extraction process, integrating the concepts discussed above.

Start Start: Low Extraction Recovery P1 Define Key Parameters (Solvent, Time, Temperature) Start->P1 P2 Screen Parameters via Experimental Design (e.g., RSM) P1->P2 P3 Identify Optimal Conditions P2->P3 P4 Problem: Matrix Interference? P3->P4 P5 Implement Selective SPE P4->P5 Yes P6 Problem: Process Inefficiency? P4->P6 No P8 Validate Optimized Method P5->P8 P7 Implement Assisted Methods (e.g., Ultrasound, Microwave) P6->P7 Yes P6->P8 No P7->P8

References

antioxidants inhibition 2-aminoacetophenone formation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • What is 2-Aminoacetophenone (2-AA) and why is it important? 2-AA is a small volatile molecule with dual significance. In medical research, it is a quorum-sensing molecule produced by the pathogen Pseudomonas aeruginosa that induces oxidative stress, apoptosis in host cells, and rewires immunometabolism to promote chronic infection [1] [2]. In wine chemistry, it is the primary compound responsible for an "atypical ageing" off-flavor, described as mothballs or dirty dishrags [3] [4].

  • Which antioxidants are effective at inhibiting 2-AA formation? Research from wine science, which investigates the chemical prevention of 2-AA, has identified several effective antioxidants. The efficacy can vary, and a combination approach is often best.

    • Commercial Tannins: Particularly ellagitannins and mixtures of ellagitannins with condensed tannins, have shown strong promise in limiting 2-AA formation, sometimes outperforming other antioxidants [3] [5] [4].
    • Ascorbic Acid (Vitamin C): Strongly inhibits 2-AA formation but must be used with sufficient sulfur dioxide in wine to avoid promoting other oxidative processes [3].
    • Glutathione: Shows some protective effect, though it may be less consistent than commercial tannins [3] [4].
  • How do transition metal ions influence 2-AA formation? Metal ions play a complex role as catalysts in the oxidative reactions that lead to 2-AA [3] [6].

    • Iron (Fe) and Manganese (Mn): Tend to promote the formation of 2-AA [3] [4].
    • Copper (Cu): Interestingly, has been observed to limit 2-AA synthesis [3] [4]. The presence of these metals can also interact with antioxidants, sometimes enhancing their inhibitory effects [3].
  • What are the cellular consequences of 2-AA exposure in infection models? In immunology and microbiology, 2-AA disrupts host cell function by targeting mitochondrial metabolism.

    • It induces oxidative stress and facilitates apoptosis in murine skeletal muscle [1].
    • In macrophages, it rewires bioenergetics by disrupting the Ppargc1a/Esrra axis, leading to reduced pyruvate import into mitochondria and lower ATP production. This impairs immune function and promotes bacterial tolerance [2].

Experimental Protocols & Data

Protocol 1: Evaluating Antioxidants in a Model Wine System

This protocol is adapted from studies on atypical ageing in wine [3] [7].

  • 1. Objective: To test the efficacy of different antioxidants in preventing the formation of 2-AA during accelerated ageing.
  • 2. Materials:
    • Model wine solution (e.g., 12% ethanol, 3 g/L tartaric acid, pH 3.5).
    • Precursors: Tryptophan or 3-Indoleacetic acid (3-IAA).
    • Antioxidants: Gallotannin, ascorbic acid, glutathione, commercial tannin blends.
    • Transition metal solutions: Fe²⁺, Mn²⁺, Cu²⁺.
    • Gas Chromatography-Mass Spectrometry (GC-MS/MS) system for 2-AA quantification.
  • 3. Procedure:
    • Preparation: Spike the model wine with a known concentration of a 2-AA precursor (e.g., 3-IAA).
    • Treatment: Add the antioxidants to be tested, either individually or in combination. Include a control with no antioxidants.
    • Metal Modulation (Optional): Supplement some samples with different transition metals to study their interaction with antioxidants.
    • Accelerated Ageing: Incubate the samples at an elevated temperature (e.g., 40°C) for several days to simulate ageing.
    • Analysis: Extract and quantify 2-AA concentrations using GC-MS/MS.
  • 4. Data Analysis: Compare the final concentration of 2-AA across different treatments to determine the most effective inhibition strategy.

The table below summarizes quantitative findings from key studies on this topic:

Antioxidant / Factor Effect on 2-AA Formation Key Findings & Context
Commercial Tannins Strong Inhibition More efficient than glutathione in wine; gallotannin effect is comparable to ascorbic acid [3].
Ascorbic Acid Strong Inhibition Can produce strong oxidants if SO₂ is too low; use with caution in winemaking [3].
Glutathione Variable Inhibition Less consistent than tannins; efficacy can be influenced by wine matrix [3] [4].
Iron (Fe) Promotion Generally promotes 2-AA formation in wine models [3] [4].
Manganese (Mn) Promotion Tends to increase 2-AA synthesis [3] [4].
Copper (Cu) Inhibition Presence in wine was observed to limit 2-AA formation [3] [4].
Protocol 2: Assessing 2-AA-Induced Mitochondrial Dysfunction in Cell Cultures

This protocol is based on immunometabolism research [1] [2] [8].

  • 1. Objective: To investigate the impact of 2-AA on host cell mitochondrial function and immune activation.
  • 2. Materials:
    • Cell lines: Murine macrophages (e.g., RAW 264.7) or human immune cells.
    • Culture media and reagents.
    • 2-AA compound (e.g., 20 μM working concentration).
    • Seahorse XF Analyzer or similar for measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
    • Kits for measuring ATP, ROS, and apoptosis (e.g., via flow cytometry).
    • qPCR or Western Blot supplies for analyzing gene/protein expression (e.g., Mpc1, Esrra, Ppargc1a).
  • 3. Procedure:
    • Cell Culture & Treatment: Culture cells and treat with 2-AA for a defined period (e.g., 12-24 hours).
    • Bioenergetic Profiling: Using the Seahorse Analyzer, perform a Mitochondrial Stress Test to assess basal respiration, ATP production, and maximal respiratory capacity.
    • Downstream Analysis:
      • Measure intracellular ATP and ROS levels.
      • Analyze markers of apoptosis.
      • Extract RNA/protein to quantify changes in the expression of key metabolic genes.
  • 4. Data Analysis: Compare bioenergetic profiles and molecular markers between 2-AA-treated and control cells to quantify mitochondrial dysfunction.

Troubleshooting Common Experimental Issues

  • Problem: Inconsistent 2-AA inhibition by antioxidants. Solution: The wine matrix has a strong effect. Check and control for the levels of transition metals (Fe, Mn, Cu) in your system, as they significantly interact with antioxidants [3] [4]. Consider using a defined model system first to isolate variables.
  • Problem: Low yield of 2-AA in in vitro models. Solution: Ensure the presence of a sufficient precursor (like 3-IAA) and trace amounts of oxygen, which are required for the oxidative reaction. Light exposure (especially UV) can also drive 2-AA formation from tryptophan via riboflavin-sensitized reactions and maybe an alternative pathway to explore [6] [9].
  • Problem: High variability in cellular responses to 2-AA. Solution: Standardize the source, purity, and storage conditions of 2-AA. Use fresh preparations and verify the concentration using spectroscopic methods. In cell cultures, consider using a microphysiological system (e.g., airway-on-a-chip) to better recapitulate in vivo conditions and reduce variability [8].

Visualizing the Mechanism of 2-AA in Infection

The following diagram illustrates the core signaling pathway through which 2-AA disrupts mitochondrial function in immune cells, as identified in recent research [2]:

G 2-AA Exposure 2-AA Exposure Impaired Ppargc1a/Esrra Interaction Impaired Ppargc1a/Esrra Interaction 2-AA Exposure->Impaired Ppargc1a/Esrra Interaction Disrupts Reduced Esrra Nuclear Presence Reduced Esrra Nuclear Presence Impaired Ppargc1a/Esrra Interaction->Reduced Esrra Nuclear Presence Leads to Weakened Binding to Mpc1 Promoter Weakened Binding to Mpc1 Promoter Reduced Esrra Nuclear Presence->Weakened Binding to Mpc1 Promoter Causes Downregulation of Mpc1 Gene Downregulation of Mpc1 Gene Weakened Binding to Mpc1 Promoter->Downregulation of Mpc1 Gene Results in Reduced Pyruvate Transport Reduced Pyruvate Transport Downregulation of Mpc1 Gene->Reduced Pyruvate Transport Impairs Diminished Mitochondrial OXPHOS Diminished Mitochondrial OXPHOS Reduced Pyruvate Transport->Diminished Mitochondrial OXPHOS Limits Decreased ATP Production Decreased ATP Production Diminished Mitochondrial OXPHOS->Decreased ATP Production Causes

This pathway explains the metabolic basis for immune tolerance and persistence of Pseudomonas aeruginosa in chronic infections.

Key Takeaways for Researchers

  • Cross-Disciplinary Insights: Mechanisms of 2-AA formation and inhibition are actively studied in both enology and medical science. Findings in one field can inform the other, especially regarding oxidative chemistry.
  • System Complexity: The formation and biological action of 2-AA are highly dependent on the system's context, including the chemical matrix (metals, pH) or the cellular model (cell type, metabolic state).
  • Model Selection: Choosing an appropriate experimental model is critical. Simple chemical systems are useful for studying formation, while advanced cell culture models like organ-on-a-chip devices are needed to unravel complex immunometabolic effects [8].

References

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: Smolecule Technical Support Team. Date: February 2026

1. How can I systematically troubleshoot unexpected results in my experimental protocols? Unexpected results are inevitable in research but can be valuable for learning and improvement. A systematic approach is key to identifying the cause [1].

  • Actionable Steps:
    • Check Assumptions: Revisit your experimental design and hypothesis. Unexpected results might be novel findings rather than errors [1].
    • Review Methods: Scrutinize equipment calibration, reagent purity and storage, sample integrity, and the validity of your controls [1] [2].
    • Compare Results: Validate your findings by comparing them with previous studies, literature, or results from colleagues [1].
    • Test Alternatives: Design experiments to test alternative hypotheses or use different methods to measure the same outcome [1].
    • Change One Variable at a Time: When adjusting your protocol, isolate variables. Changing multiple factors simultaneously can obscure the root cause of the problem [2].
    • Document Everything: Maintain a detailed lab notebook recording all troubleshooting steps, changes to variables, and their outcomes [1] [2].

2. What are the primary metabolic pathways of Arachidonic Acid (AA) and their significance in disease? Arachidonic Acid (AA) is an omega-6 polyunsaturated fatty acid that is metabolized by three distinct enzyme systems into a spectrum of bioactive mediators, playing key roles in inflammation, cardiovascular biology, and carcinogenesis [3].

  • Key Pathways and Metabolites: The following table summarizes the three main AA metabolism pathways, their key products, and primary functions.
Pathway Key Enzymes Major Metabolites / Products Primary Functions & Clinical Significance
Cyclooxygenase (COX) COX-1, COX-2 Prostaglandins (PGE₂, PGI₂), Thromboxane A₂ (TXA₂) Inflammation, pain, fever, platelet aggregation; targeted by NSAIDs [3].
Lipoxygenase (LOX) 5-LOX, 12-LOX, 15-LOX Leukotrienes (LTB₄, LTC₄), Lipoxins (LXs) Asthma, allergies, inflammation; 5-LOX inhibitors and LT receptor antagonists used therapeutically [3].
Cytochrome P450 (CYP) CYP2J, CYP2C (epoxygenases); CYP4A (ω-hydroxylases) Epoxyeicosatrienoic Acids (EETs), 20-Hydroxyeicosatetraenoic Acid (20-HETE) Vasodilation (EETs), vasoconstriction (20-HETE); potential therapeutic targets for cardiovascular diseases and cancer [3].

3. Can existing drugs be repurposed to target the Arachidonic Acid pathway in cancer? Yes, drug repurposing is a promising strategy that can save time and cost compared to traditional drug development [4]. Antiplatelet agents like aspirin and clopidogrel, which target aspects of AA metabolism, show potential for cancer prevention.

  • Mechanisms of Action:
    • Low-dose Aspirin: Irreversibly acetylates cyclooxygenase-1 (COX-1) in platelets, primarily inhibiting the biosynthesis of Thromboxane A₂ (TXA₂). TXA₂ regulates the tumor microenvironment by modulating angiogenesis and host immune response, and aspirin can thus limit early-stage tumor development [4].
    • Clopidogrel: An antagonist of the P2Y₁₂ receptor for ADP on platelets. By inhibiting ADP-induced platelet activation, it can also suppress the release of factors from platelet α-granules that promote cancer cell migration and epithelial-mesenchymal transition (EMT) [4].

Arachidonic Acid Signaling Pathways

The following diagram illustrates the three major metabolic pathways of Arachidonic Acid, their key enzymes, metabolites, and physiological roles.

AA_Pathways AA Arachidonic Acid (AA) COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP CYP Pathway AA->CYP PGH2 PGH₂ COX->PGH2 LTA4 LTA₄ LOX->LTA4 5-LOX EETs EETs CYP->EETs CYP2J/CYP2C (Epoxygenase) HETE 20-HETE CYP->HETE CYP4A (ω-Hydroxylase) PGE2 PGE₂ PGH2->PGE2 mPGES TXA2 TXA₂ PGH2->TXA2 TXAS LTB4 LTB₄ LTA4->LTB4 LTA4 Hydrolase Aspirin Aspirin (irreversible) Aspirin->COX  inhibitor Clopidogrel Clopidogrel (irreversible) P2Y12 P2Y12 Receptor Clopidogrel->P2Y12  inhibitor

Experimental Protocol: Multi-Source Interference Task (MSIT)

The MSIT is a well-established fMRI paradigm used to evaluate neural correlates of cognitive interference resolution [5]. Here is a detailed methodology:

  • 1. Stimuli and Task Design:
    • Stimuli: Triplets of digits (e.g., "1", "2", "3") or combinations of digits and letters (e.g., "X" or "0") are presented to participants [5].
    • Conditions:
      • Congruent (Control): The position of the unique target digit matches its correct button-press response (e.g., "1XX" where target "1" is in the 1st position) [5].
      • Incongruent (Interference): The position of the unique target conflicts with its correct button-press response (e.g., "331" where target "1" is in the 3rd position, but the correct response is the 1st button) [5].
  • 2. Procedure:
    • Participants are required to identify the unique digit among the three items and press the button corresponding to that digit (1, 2, or 3), while ignoring its size and position [5].
    • Trials are typically presented in a blocked or event-related design within the fMRI scanner.
  • 3. Data Analysis:
    • The primary interference effect is behaviorally indexed by the increase in reaction time in the incongruent condition compared to the congruent condition [5].
    • For fMRI analysis, the BOLD signal contrast between the incongruent and congruent conditions (Incongruent > Congruent) is calculated. A voxel-based meta-analysis of such studies has identified reliable activation in the dorsal Anterior Cingulate Cortex (dACC) and a cluster including the right insula and right inferior frontal gyrus [5].

Drug Repurposing in AA Pathways: Mechanism Diagram

The diagram below illustrates the mechanism by which repurposed antiplatelet drugs aspirin and clopidogrel interfere with platelet-induced signaling in cancer development.

Drug_Mechanism Platelet Platelet COX1 COX-1 Platelet->COX1 P2Y12 P2Y12 Receptor Platelet->P2Y12 TXA2 TXA₂ COX1->TXA2 AlphaGranule α-granule Release P2Y12->AlphaGranule Gαi signaling GrowthFactors Growth & Angiogenic Factors AlphaGranule->GrowthFactors TXA2->AlphaGranule Gαq signaling EMT Epithelial-Mesenchymal Transition (EMT) TXA2->EMT GrowthFactors->EMT CancerCell Cancer Cell Migration Cell Migration & Metastasis EMT->Migration Aspirin Aspirin Aspirin->COX1  irrev. inhibitor Clopidogrel Clopidogrel Clopidogrel->P2Y12  irrev. antagonist

References

Frequently Asked Questions (FAQs) on 2-AAP Analysis

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the primary sources of matrix effects in 2-AAP analysis? Matrix effects primarily arise from the complex composition of wine aroma, where numerous co-eluting compounds can interfere with the ionization and detection of 2-AAP during Gas Chromatography-Mass Spectrometry (GC-MS) analysis [1] [2]. These components can suppress or enhance the target analyte's signal, leading to inaccurate quantification.

  • What is the most effective strategy to correct for matrix effects in quantitative analysis? The use of a Stable Isotope Dilution Assay (SIDA) is widely regarded as the most effective strategy [1] [3] [4]. This method employs a deuterated internal standard (e.g., 2-AAP-d3), which has nearly identical chemical properties to 2-AAP. Since the standard and analyte are affected by matrix effects equally, the ratio between them remains constant, allowing for accurate compensation [2] [5].

  • Why might my 2-AAP standard show reduced signal intensity over time? Neat 2-AAP reference substance is known to degrade (polymerize) during storage [3] [4]. Using an aged standard without re-calibration can lead to falsely low results. It is recommended to prepare fresh standard solutions regularly and verify their concentration.

  • Does the sample's pH affect the analysis? Yes, pH is critical. While alkalization (increasing pH) can theoretically increase the amount of 2-AAP in the headspace for techniques like HS-SPME, it is risky when using a deuterated standard (2-AAP-d3). In an alkaline milieu, the deuterium atoms can exchange with hydrogen from the solvent, causing the standard's signal to shift and leading to erroneous quantitative results [3] [4]. Therefore, many modern methods perform HS-SPME at the native pH of wine to avoid this issue [4].

Troubleshooting Guide: Mitigating Matrix Effects

The table below summarizes the core problems and validated solutions for matrix effects in 2-AAP quantification.

Core Problem Recommended Strategy Key Technical Implementation Details
General Matrix Effects Improved Sample Clean-up & Separation Solid Phase Extraction (SPE) with sorbents like LiChrolut EN [1]. Multidimensional GC (MDGC) provides superior separation from interfering compounds [1] [3] [4].
Ion Suppression/Enhancement in MS Stable Isotope Dilution Assay (SIDA) Use deuterated 2-AAP-d3 as an internal standard. It co-elutes with the analyte and experiences the same matrix effects, providing robust correction [1] [3] [4].
Co-eluting Interferences Selective Detection Modes Use Tandem Mass Spectrometry (MS/MS) or selective detectors (NPD). This adds a layer of specificity, ignoring compounds that don't produce the specific fragment ions [3] [4].
Low Analytical Signal Optimized Extraction & Sensitivity Headspace SPME (HS-SPME) is an efficient, easy-to-automate technique for concentrating 2-AAP from the sample headspace [3] [4].
Standard & Sample Stability Careful pH & Storage Management Avoid alkalization of samples containing 2-AAP-d3. Prepare fresh standard solutions frequently to avoid degradation [3] [4].

Detailed Experimental Protocols

Here are detailed methodologies for two key approaches cited in the literature.

Protocol 1: HS-SPME with H/C MDGC-MS/MS

This method is designed for high selectivity and is suitable for routine control [3] [4].

  • Sample Preparation: Pipette 2 mL of wine into a 20-mL headspace vial. Add 1 g of sodium sulfate to adjust ionic strength. Do not adjust the pH to avoid deuterium exchange with the internal standard [4].
  • Internal Standard: Add a known amount of deuterated 2-AAP (2-AAP-d3) for quantification via SIDA.
  • Extraction: Use a Headspace Solid-Phase Microextraction (HS-SPME) fiber. Expose the fiber to the sample headspace at 60°C for 30 minutes with agitation.
  • Chromatography:
    • 1st Dimension (¹D): Use a non-polar/polar column (e.g., 30m DB-FFAP). The heart-cut (H/C) window for 2-AAP is defined and transferred to the second dimension.
    • 2nd Dimension (²D): Use a more selective column (e.g., 2m DB-1701) for final separation.
    • Backflush: After the heart-cut, the ¹D column is backflushed to eliminate late-eluting matrix components [3].
  • Detection & Quantification: Analyze using tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode. Monitor specific precursor-to-product ion transitions for both 2-AAP and 2-AAP-d3 to ensure high selectivity [4].
Protocol 2: Solid Phase Extraction with MDGC-MS

This earlier established method also effectively handles complex matrices [1].

  • Extraction: Pass the wine sample through an SPE cartridge packed with LiChrolut EN as the sorbent material.
  • Clean-up: Include an alkaline washing step of the extract to remove acidic matrix interferences.
  • Internal Standard: Use deuterated 2-AAP (2-AAP-d3) for the Stable Isotope Dilution Assay.
  • Chromatography & Detection: Use Multidimensional GC-MS (MDGC-MS) in selected ion monitoring (SIM) mode to achieve the required separation from matrix components and sensitivity [1].

This workflow can be visualized as follows:

cluster_main Workflow for 2-AAP Analysis with Matrix Effect Mitigation cluster_prep Sample Preparation Key Steps cluster_sep Separation & Clean-up Strategies cluster_detect Detection & Quantification Start Wine Sample Prep Sample Preparation (Add Internal Standard 2-AAP-d3) Start->Prep SPEMDGC Advanced Separation & Clean-up Prep->SPEMDGC P1 Use SIDA internal standard (2-AAP-d3) Prep->P1 P2 Avoid alkalization to prevent D/H exchange Prep->P2 P3 Use HS-SPME or SPE Prep->P3 Detect Selective Detection SPEMDGC->Detect S1 Multidimensional GC (MDGC) SPEMDGC->S1 S2 Heart-cut (H/C) technique SPEMDGC->S2 S3 SPE with alkaline wash SPEMDGC->S3 Quant Accurate Quantification Detect->Quant D1 Tandem MS (MS/MS) Detect->D1 D2 Selected Reaction Monitoring (SRM) Detect->D2 End Reliable Result Quant->End

Methodology Selection Guide

The optimal combination of techniques depends on your specific requirements for sensitivity, selectivity, and throughput. The following diagram illustrates the decision-making process for constructing a robust analytical method.

Start Start: Goal to quantify 2-AAP Q1 Which core strategy to compensate for matrix effects? Start->Q1 A1 Stable Isotope Dilution Assay (SIDA) using deuterated 2-AAP-d3 Q1->A1 Essential Q2 Required level of chromatographic selectivity? A2a High Selectivity: Heart-cut MDGC Q2->A2a Complex matrix A2b Standard 1D-GC Q2->A2b Simpler matrix Q3 Preferred sample preparation method? A3a Automated: Headspace SPME Q3->A3a A3b Classical: Solid Phase Extraction Q3->A3b A1->Q2 A2a->Q3 A2b->Q3 Final Robust Method: Combine selected techniques for accurate quantification A3a->Final A3b->Final

References

Troubleshooting Guide: Enhancing 2-AA Detection Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the most effective strategies to improve the sensitivity of my 2-AA detection assay? A: Assay sensitivity can be enhanced at multiple stages: surface engineering, signal amplification, and data processing. The optimal strategy often involves a combination of approaches.

Strategy Mechanism Achieved Sensitivity/Performance Key Considerations
Dual-MRFL Differential Detection [1] Doubles the scaling factor between sensor output and magnetic field via differential processing of two resonance frequencies. 0.56 nT/√Hz (58.2% improvement over single-MRFL method). Specific to NV-center magnetometers; requires a dual-channel closed-loop system.
2D Cu-TCPP MOFs Nanofilms (Electrochemical) [2] Provides a large surface area, abundant active sites, and enhances charge transfer for high distinguishability between similar molecules. LOD for DA: 0.044 µM (PEC method); Distinction between adjacent peaks (ΔE ~150 mV). Electrode modification required; effective for simultaneous detection of multiple analytes.
Defect Engineering & Photonic Activation (MoS2 Gas Sensor) [3] Defects create active adsorption sites; light accelerates charge carrier dynamics and recovery. Fast response (12.8s) and recovery (14.7s) for NH3 at room temperature. Requires material synthesis and modification; promising for room-temperature operation.
Surface Engineering & Synthetic Biology (ELISA) [4] Nonfouling surfaces and oriented antibodies reduce noise; synthetic biology enables powerful signal amplification. Aims to bridge sensitivity gap from pM/nM (traditional) to fM/aM (nucleic acid tests). Broadly applicable to protein detection; integration of cell-free systems is a novel approach.

Q: My electrochemical sensor lacks specificity and sensitivity for 2-AA. How can I modify the electrode? A: Using advanced nanomaterials like 2D metal-organic frameworks (MOFs) for electrode modification can significantly enhance performance [2].

  • Recommended Material: Two-dimensional (2D) Cu-TCPP MOFs nanofilms.
  • Protocol Summary:
    • Electrode Preparation: Polish the glassy carbon electrode (GCE) sequentially with alumina powder and then clean it with water and ethanol in an ultrasonic bath [2].
    • Modification: Drop-cast the prepared 2D Cu-TCPP MOFs suspension onto the clean GCE surface and allow it to dry [2].
    • Detection: Employ electrochemical techniques such as Differential Pulse Voltammetry (DPV) or Photoelectrochemical (PEC) methods in a phosphate buffer saline (PBS) solution containing your analyte [2]. The PEC method, which combines light activation with electrochemical measurement, can yield the lowest detection limits [2].

Q: How can I reduce background noise and non-specific binding in my immunoassay for 2-AA? A: Optimizing the solid surface is critical for improving the signal-to-noise ratio [4].

  • Use Advanced Blocking Agents: Beyond standard BSA, consider nonfouling synthetic polymers like PEG-grafted copolymers or polysaccharides like chitosan to coat any exposed surface areas and prevent non-specific protein adsorption [4].
  • Control Antibody Orientation: Instead of passive adsorption, use the biotin-streptavidin system or surface-bound Protein A/G to immobilize your capture antibodies. This ensures the antigen-binding sites are uniformly oriented and accessible, maximizing binding efficiency [4].

Experimental Workflow Diagrams

The following diagrams outline general experimental workflows for two sensitivity-enhancement strategies derived from the search results. You can adapt the core concepts for your 2-AA detection experiments.

ELISA_Workflow Enhanced ELISA Workflow for Sensitivity start Start A Surface Modification (Nonfouling Polymer Coating) start->A end End B Antibody Immobilization (Oriented via Biotin-Streptavidin) A->B C Sample Incubation (With Target Biomarker) B->C D Washing Step (Remove Unbound Molecules) C->D E Detection Antibody Binding D->E F Washing Step (Remove Unbound Molecules) E->F G Signal Generation & Amplification (Synthetic Biology System) F->G H Signal Measurement G->H H->end

Electrochemical_Workflow Electrochemical Sensor Enhancement start Start A1 Electrode Modification (With 2D MOFs Nanomaterial) start->A1 end End A2 Material Defect Engineering (e.g., Thermal Treatment) A1->A2 B Analyte Exposure (e.g., in PBS Solution) A2->B C Apply Photonic Activation (Visible Light Illumination) B->C For PEC Method D Electrochemical Measurement (DPV, PEC, etc.) B->D For standard method C->D E Data Processing (e.g., Differential Analysis) D->E E->end

Key Technical Takeaways

  • Cross-Technique Inspiration: While sourced from magnetic, electrochemical, and optical sensing research, the core principles of differential signal processing [1], nanomaterial-enhanced surfaces [2] [3], and noise reduction through surface engineering [4] are widely applicable to improving 2-AA detection.
  • Quantitative Goals: When designing your experiments, aim for metrics like a lower Limit of Detection (LOD), a wider linear detection range, and a higher signal-to-noise ratio, as demonstrated in the successful studies [1] [2] [3].

References

2-aminoacetophenone sample preservation methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability & Preservation Challenges

2-Aacetophenone is known to deteriorate during storage, which can lead to reduced signal intensity during analysis and erroneous quantitative results [1]. One critical finding is that deuterium exchange can occur for the deuterated internal standard (2-AAP-d3) in alkaline solutions, compromising the accuracy of Stable Isotope Dilution Assays (SIDA) [1].

Key factors affecting 2-AAP stability during analysis include:

  • pH of the Solution: The pH significantly impacts the extractable amount of 2-AAP. In its protonated form (in acidic conditions like wine), 2-AAP is less volatile. Alkalization (pH ~8) is often used to shift the equilibrium to the neutral, more volatile form for headspace analysis, but this can trigger deuterium exchange for the internal standard [1].
  • Storage of Neat Standard: The pure reference substance itself is prone to degradation (polymerization) over time, even when stored under recommended conditions [1].

Recommended Handling & Preservation Protocols

The table below summarizes the key preservation parameters for 2-AAP based on current analytical methodologies.

Aspect Recommended Protocol Rationale & Considerations
Neat Standard Storage Store at 2-8°C [2]. For medium-term storage, consider freezing standard stock solutions at -20°C [1]. Prevents deterioration of the primary reference material. The "use-by" date of commercial standards should be strictly observed [1].
Sample pH Adjustment For analysis, alkalization should be performed immediately before automated injection [1]. Avoid letting alkaline samples stand for extended periods. Minimizes the risk of deuterium exchange for deuterated internal standards, which is time-dependent in alkaline conditions [1].
Sample Analysis Speed Optimize methods for rapid analysis after sample preparation. The developed DI-SPME GC-MS method can be completed in 40 minutes [3]. Reduces the window of time for analyte degradation or alteration to occur post-sample preparation.

Experimental Protocol for Sample Preparation

The following is a detailed methodology for sample preparation based on a headspace SPME (HS-SPME) procedure, highlighting critical steps for preservation [1].

  • Sample Aliquoting: Pipette 2 mL of wine (or other liquid sample) into a 20 mL headspace vial.
  • Internal Standard Addition: Add the deuterated internal standard (2-AAP-d3). Note: If using a trideuterated standard, be aware of potential deuterium exchange.
  • Salting Out: Add 1 g of sodium sulfate (Na₂SO₄) to the vial to increase ionic strength and improve extraction efficiency.
  • pH Adjustment (Critical Step): Add a small volume of a concentrated sodium hydroxide (NaOH) solution to adjust the sample to approximately pH 10. Immediately proceed to the next step.
  • HS-SPME Extraction: Immediately cap the vial and place it into an automated sampler. The method should be programmed to begin the extraction cycle without delay after the alkalization step. A typical extraction uses a DVB/CAR/PDMS fiber at 60°C for 30 minutes [1].

Troubleshooting FAQs

Q: Why are my 2-AAP quantification results inconsistent, even when using a deuterated internal standard? A: This is a known challenge. The primary causes are:

  • Degradation of the neat standard: If your primary standard has degraded, all calculations will be affected. Ensure it is stored correctly and check its purity [1].
  • Deuterium exchange of the internal standard: If the sample is alkaline for too long before analysis, the 2-AAP-d3 standard can lose deuterium atoms, causing its signal to shift and leading to inaccurate quantification [1].

Q: Does the choice between Headspace-SPME (HS-SPME) and Direct-Immersion SPME (DI-SPME) affect recovery? A: Yes. One study found that for a synthetic wine matrix, DI-SPME showed a 40% higher recovery for 2-AAP compared to HS-SPME under their tested conditions [3]. The optimal technique may depend on your specific sample matrix and equipment.

Q: My research involves 2-AAP in wine. What are the key matrix effects? A: Wine is a complex matrix. Recent research shows:

  • Varietal Effect: Muscat and Riesling wines may form more 2-AAP than Chardonnay or Grüner Veltliner [4].
  • Antioxidants: Commercial tannins can be more efficient than glutathione at limiting 2-AAP formation [4].
  • Metal Ions: Transition metals like Iron (Fe) and Manganese (Mn) can promote 2-AAP formation, while Copper (Cu) may suppress it [4].

Sample Integrity Workflow

The following diagram outlines the critical control points for maintaining 2-AAP sample integrity from storage to analysis:

Sample Integrity Workflow Start Start: Sample & Standards A Store Neat Standard at 2-8°C Start->A B Prepare Sample Add Internal Standard A->B C Critical Step: Adjust to Alkaline pH B->C D Immediate Analysis (e.g., HS-SPME/GC-MS) C->D MINIMIZE DELAY

References

Molecular Profile and Functional Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares 2-AA with other key QS molecules from P. aeruginosa and Bacillus subtilis.

Molecule (Producer) Chemical Class Primary Known Function in Bacteria Key Documented Effect on Host Cells Overall Role in Infection
2-AA (P. aeruginosa) [1] [2] Aromatic amine / volatile compound Promotes chronic infection phenotypes, antibiotic tolerance [1] Immunometabolic Reprogramming: Induces immune tolerance, impairs macrophage autophagy & bacterial clearance, rewires mitochondrial metabolism reducing ATP [1] [2] Persistence & Chronic Infection [1] [3]
3-oxo-C12-HSL (P. aeruginosa) [3] Acyl-Homoserine Lactone (AHL) Regulates virulence factor production Immunomodulation: Can inhibit immune cell activation or induce pro-inflammatory cytokines; promotes apoptosis [3] Acute Virulence & Pathogenesis [3]
HAQs (PQS, HHQ) (P. aeruginosa) [3] Alkylquinolones Regulates virulence factor production Immunosuppression: Down-regulates innate immune responses via NF-κB pathway [3] Acute Virulence & Pathogenesis [3]
ComX (B. subtilis) [4] [5] Modified peptide pheromone Coordinates social behaviors: competence, biofilm formation, surfactin production [4] Limited Direct Host Effect: Primarily intra-species communication; not widely reported for major host immunomodulation Social Coordination & Multicellularity [4]
AI-2 (LuxS) (Many Gram+/Gram-) [6] Furanone derivative (DPD) "Universal" signal for intra- and inter-species communication; regulates biofilm formation in various bacteria [6] Context-Dependent: Can influence host responses, but often in a pathogen-specific manner Interspecies Communication & Biofilm [6]

Mechanism of Action: 2-AA's Unique Pathway

2-AA promotes bacterial persistence by targeting host cell bioenergetics and epigenetic regulation, a strategy not commonly reported for other QS molecules.

g2_aa_pathway cluster_host Host Macrophage 2 2 AA 2-AA Exposure HDAC1 HDAC1 Activity ↑ AA->HDAC1 Epigenetic Epigenetic Repression (Histone Deacetylation) HDAC1->Epigenetic TargetGenes Reduced Gene Expression: Epigenetic->TargetGenes Scd1 Scd1 (Lipogenesis) TargetGenes->Scd1 AutophagyGenes ULK1, Beclin1 (Autophagy) TargetGenes->AutophagyGenes Mpc1_Esrra Mpc1, Esrra (Mitochondrial Pyruvate Transport) TargetGenes->Mpc1_Esrra BioEffects Phenotypic Effects: Scd1->BioEffects AutophagyGenes->BioEffects Mpc1_Esrra->BioEffects Autophagy Impaired Autophagy BioEffects->Autophagy Lipogenesis Disrupted Lipid Metabolism BioEffects->Lipogenesis OXPHOS Reduced Mitochondrial OXPHOS & ATP BioEffects->OXPHOS Outcome Final Outcome: Failed Bacterial Clearance & P. aeruginosa Persistence Autophagy->Outcome Lipogenesis->Outcome OXPHOS->Outcome

Experimental Evidence and Data

Key experimental findings that underscore 2-AA's role in promoting bacterial persistence are summarized below.

Experimental Model Key Treatment/Groups Major Findings & Quantitative Data Citation

| Murine BMDMs (Bone Marrow-Derived Macrophages) | Infection with: • WT P. aeruginosa (PA14) • mvfR or pqsA mutants (no 2-AA) • pqsBC mutant (produces 2-AA) | • WT & pqsBC: Sustained high bacterial load at 3h. • mvfR/pqsA: Near-complete bacterial clearance by 3h. • + Exogenous 2-AA: Restored bacterial burden in mvfR/pqsA mutants. | [1] | | RAW 264.7 Cells & BMDMs | Infection with strains ± 2-AA (200 µM) ± Autophagy inducer (Rapamycin) | • 2-AA: ↓ LC3B puncta (~3-fold), ↓ protein levels of LC3B-II/p62, ↓ mRNA of ULK1, Beclin1 ( ~2.8-fold). • Rapamycin: ↓ bacterial load; effect annulled by adding 2-AA. | [1] | | Murine Macrophages (Metabolic Studies) | 2-AA treatment | • ↓ MPC1 expression → ↓ pyruvate transport into mitochondria. • ↓ ATP production. • Mechanism: Disrupted Ppargc1a/Esrra axis, reducing Mpc1 transcription. | [2] | | Murine Burn & Infection Model | 2-AA pretreatment (4 days pre-infection) | • Survival: 90% in 2-AA group vs. 10% in control. • Bacterial Load: Higher persistence in 2-AA pretreated mice. | [3] |

Core Experimental Protocols

To ensure reproducibility for researchers, here are the core methodologies used in the cited studies to investigate 2-AA's effects.

Assessing Intracellular Bacterial Persistence in Macrophages
  • Cell Models: Primary murine Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 macrophage cell lines are commonly used [1].
  • Infection & Assay: Cells are infected with different P. aeruginosa strains (e.g., WT, 2-AA-deficient mutants). A gentamicin protection assay is then performed: extracellular bacteria are killed by gentamicin, and macrophages are lysed at timed intervals to plate and count the surviving intracellular bacteria (CFUs) [1].
  • 2-AA Supplementation: 2-AA is typically used at 200 µM and added to the cell culture medium during infection with mutant strains to test for functional rescue [1].
Analyzing Autophagy Flux
  • Key Readouts:
    • Immunofluorescence & Confocal Microscopy: Cells are stained for LC3B. A decrease in fluorescent LC3B puncta indicates reduced autophagosome formation [1].
    • Western Blot: Analysis of protein levels of LC3B-II (lipidated form associated with autophagosomes) and p62 (an autophagy substrate that accumulates when autophagy is impaired) [1].
    • qRT-PCR: Measurement of mRNA levels of autophagy-related genes like ULK1 and Beclin1 [1].
Evaluating Macrophage Bioenergetics
  • Mitochondrial Respiration: Measured using a Seahorse Extracellular Flux Analyzer to assess Oxygen Consumption Rate (OCR), a direct indicator of OXPHOS [2].
  • Metabolite Measurement: Levels of ATP and acetyl-CoA can be quantified using commercial enzymatic or LC-MS kits [2].
  • Gene Expression: qRT-PCR and Western Blot are used to measure the expression of key metabolic regulators (Mpc1, Esrra, Ppargc1a) [2].

Conclusion for Research and Drug Development

The unique ability of 2-AA to rewire host immunometabolism presents a compelling target for anti-persister therapeutic strategies. Unlike targeting virulence, disrupting 2-AA's action could restore the host's innate immune capacity to clear chronic, resilient infections.

References

2-aminoacetophenone specificity Pseudomonas strains

Author: Smolecule Technical Support Team. Date: February 2026

Strain Specificity & Diagnostic Potential of 2-AA

The table below summarizes key experimental findings on the production of 2-AA by different microorganisms and its potential as a diagnostic biomarker.

Aspect Microorganisms/Strains Tested Key Findings Experimental Context Citation
Specificity for *P. aeruginosa* 20 clinical strains of P. aeruginosa; Control species: E. coli, B. multivorans, H. influenzae, etc. 2-AA was detected in all 20 P. aeruginosa strains. Not detected in any other respiratory pathogens tested. In vitro cultures on various media; headspace analysis by SPME/GC-MS. [1]
Diagnostic Accuracy CF patients with/without P. aeruginosa colonization; Healthy controls. Sensitivity: 93.8%; Specificity: 69.2% (vs. sputum/BALF culture). Breath sample analysis using GC-MS/MS. [1]
Role in Quorum Sensing (QS) P. aeruginosa PA14 (WT) and isogenic QS mutants: mvfR, pqsA, pqsBC. Mutants lacking 2-AA (mvfR-, pqsA-) showed reduced persistence in macrophages. Function was restored with synthetic 2-AA. Gentamicin protection assays in murine bone marrow-derived macrophages. [2]
Cross-Species Signaling P. aeruginosa and Vibrio fischeri. 2-AA secreted by P. aeruginosa activated the LuxR QS response regulator in V. fischeri. Comparative GC analysis and in silico docking studies. [3]

Experimental Protocols for 2-AA Detection

For researchers aiming to replicate these findings, the following table outlines the core methodologies used in the cited studies.

Method Detailed Protocol Summary Application in Research Citation

| Detection via Gas Chromatography-Mass Spectrometry (GC-MS) | - SPME: 60 µm Carbowax/PEG fiber for headspace preconcentration.

  • GC-MS Setup: Zebron ZB-Wax column; CI (Chemical Ionization) with methanol for enhanced sensitivity.
  • Tandem MS (MS-MS): Parent ion m/z 135 fragmented for specific detection in complex matrices like breath. | Detection and quantification of 2-AA from in vitro bacterial cultures and human breath samples. | [1] | | In vitro Culture & Sampling | - Culture: Strains grown in 50 mL screw-top bottles with 10 mL medium, sealed with Teflon-lined septa.
  • Sampling: SPME fiber inserted through the septum to sample headspace volatiles after ≥24 hours of growth at 37°C. | Profiling volatile organic compounds (VOCs) to identify microbial biomarkers. | [1] | | Intracellular Persistence Assay | - Infection Model: Murine bone marrow-derived macrophages (BMDMs) infected with P. aeruginosa.
  • Gentamicin Protection Assay: Gentamicin kills extracellular bacteria; lysing macrophages plates for intracellular bacterial count (CFUs).
  • Treatment: Use of synthetic 2-AA and autophagy inducer rapamycin. | Studying the role of bacterial molecules in evading host immune clearance. | [2] |

Mechanisms of 2-AA in Host-Pathogen Interaction

Beyond its specificity, 2-AA functions as a key interkingdom signaling molecule that manipulates host physiology to promote chronic infection. The diagrams below summarize two primary mechanisms identified in the search results.

Mechanism 1: 2-AA Impairs Bacterial Clearance in Macrophages

This pathway shows how 2-AA promotes bacterial persistence inside macrophages by epigenetically disrupting key clearance mechanisms [2].

Mechanism 2: 2-AA Rewires Macrophage Bioenergetics

G 2-AA Alters Macrophage Metabolism 2-AA in Macrophage 2-AA in Macrophage Ppargc1a/Esrra Axis Ppargc1a/Esrra Axis 2-AA in Macrophage->Ppargc1a/Esrra Axis Disrupts Interaction Mpc1 Expression ↓ Mpc1 Expression ↓ Ppargc1a/Esrra Axis->Mpc1 Expression ↓ Reduced Transcription Pyruvate Transport ↓ Pyruvate Transport ↓ Mpc1 Expression ↓->Pyruvate Transport ↓ Mitochondrial ATP ↓ Mitochondrial ATP ↓ Pyruvate Transport ↓->Mitochondrial ATP ↓ Immune Tolerance Immune Tolerance Mitochondrial ATP ↓->Immune Tolerance Reduced Inflammatory Response

This pathway illustrates the metabolic reprogramming induced by 2-AA, where it disrupts energy production, leading to a state of immune tolerance that allows for bacterial persistence [4].

Key Takeaways for Researchers

  • High Specificity for P. aeruginosa*: 2-AA is a highly specific volatile metabolite produced by *P. aeruginosa strains across various culture media, making it a robust candidate for a breath-based diagnostic biomarker [1].
  • Functional Role in Persistence: Beyond being a marker, 2-AA is a critical virulence factor. It promotes chronic infection by enabling the bacteria to survive inside host immune cells through sophisticated mechanisms like epigenetic reprogramming and metabolic sabotage [2] [4].
  • Advanced Models Reveal New Insights: Recent studies using human airway-on-a-chip models show that 2-AA also directly impacts bronchial epithelium and pulmonary endothelium, affecting pathways related to barrier function, cholesterol metabolism, and fibrosis, which may contribute to long-term lung damage [5] [6].

References

Comparative Overview of 2-AA and 3-oxo-C12-HSL

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences in their origin, core effects, and molecular mechanisms based on experimental data.

Feature 2'-Aminoacetophenone (2-AA) N-(3-Oxododecanoyl)-L-Homoserine Lactone (3-oxo-C12-HSL)
Producing Bacterium Pseudomonas aeruginosa [1] Pseudomonas aeruginosa [2] [3] [4]
Primary Effect on Immunity Induces long-lasting immune tolerance and bioenergetic suppression [1] Exerts anti-inflammatory and immunomodulatory effects [5] [3] [4]
Key Experimental Models Murine and human macrophages; murine infection models [1] Murine macrophage cell line (RAW264.7); human peripheral blood mononuclear cells (PBMCs) [5] [4]
Core Molecular Mechanism Rewires macrophage metabolism via the Ppargc1a/Esrra axis, reducing mitochondrial pyruvate import and ATP production [1] Modulates key signaling pathways (JAK-STAT, NF-κB) and can activate bitter taste receptors (TAS2Rs) [5]
Impact on Cytokines Leads to reduced cytokine production and bacterial clearance as a consequence of tolerization [1] Directly decreases pro-inflammatory cytokines (TNF-α, IL-1β) and can increase anti-inflammatory IL-10 [5]
Effect on Cell Fate Promotes a state of metabolic quiescence and tolerance [1] Can induce apoptosis in various immune cell types [3]
Overall Consequence Facilitates bacterial persistence during chronic infection [1] Modulates inflammation, which can disrupt host immune responses and aid infection [5] [3]

Detailed Experimental Data and Methodologies

Here is a deeper dive into the key experiments that uncovered these mechanisms, providing a blueprint for related research.

Experimental Models & Treatment
  • For 2-AA: Primary murine bone marrow-derived macrophages and human monocyte-derived macrophages were used. Cells were "tolerized" by pre-treatment with 2-AA (e.g., 300 µM) for 24 hours, followed by bacterial challenge (e.g., with P. aeruginosa) [1].
  • For 3-oxo-C12-HSL: The murine macrophage cell line RAW264.7 and human Peripheral Blood Mononuclear Cells (PBMCs) are standard models. Cells are often pre-treated or co-treated with 3-oxo-C12-HSL (in a range of 6.25 to 100 µM) before or during inflammation induced by LPS and IFN-γ [5] [4].
Key Methodologies and Readouts
  • Transcriptomic Analysis (RNA-seq): This powerful technique was used in studies for both molecules.

    • In 2-AA studies, it revealed downregulation of genes linked to oxidative phosphorylation (OXPHOS) and the TCA cycle [1].
    • In 3-oxo-C12-HSL studies, it highlighted significant modulation of the JAK-STAT signaling pathway, the NF-κB signaling pathway, and the TNF signaling pathway [5].
  • Metabolic and Bioenergetic Assays:

    • ATP Measurement: A core finding for 2-AA was a significant and long-lasting decrease in intracellular ATP levels in macrophages, measured using commercial luminescence kits [1].
    • Seahorse Analysis: This technology directly showed that 2-AA impaired mitochondrial respiration and glycolytic capacity in macrophages [1].
  • Western Blot and Phosphoprotein Analysis:

    • For 3-oxo-C12-HSL, western blot analysis was critical for confirming that the molecule inhibits the phosphorylation of JAK1 and STAT1 proteins in activated macrophages, providing a mechanistic link to its anti-inflammatory effects [5].
  • Cytokine Measurement:

    • The secretion of cytokines like TNF-α and IL-1β is a standard readout. For both molecules, ELISA or similar assays on cell culture supernatants confirmed a significant reduction in these pro-inflammatory factors [5] [1].

Signaling Pathways and Mechanisms of Action

The following diagrams synthesize the complex molecular interactions described in the research, providing a clear visual summary of how each molecule exerts its effects.

2-AA Rewires Macrophage Metabolism to Induce Tolerance

G 2-AA 2-AA Ppargc1a/Esrra Axis Ppargc1a/Esrra Axis 2-AA->Ppargc1a/Esrra Axis Impairs ↓ Mpc1 Expression ↓ Mpc1 Expression Ppargc1a/Esrra Axis->↓ Mpc1 Expression Reduces ↓ Pyruvate Transport ↓ Pyruvate Transport ↓ Mpc1 Expression->↓ Pyruvate Transport Causes Mitochondrial Dysfunction Mitochondrial Dysfunction ↓ Pyruvate Transport->Mitochondrial Dysfunction Leads to ↓ ATP Production ↓ ATP Production Mitochondrial Dysfunction->↓ ATP Production Results in Immune Tolerance Immune Tolerance ↓ ATP Production->Immune Tolerance Induces Bacterial Persistence Bacterial Persistence Immune Tolerance->Bacterial Persistence Enables

3-oxo-C12-HSL Modulates Inflammation via Multiple Pathways

G 3-oxo-C12-HSL 3-oxo-C12-HSL Bitter Taste Receptors (TAS2Rs) Bitter Taste Receptors (TAS2Rs) 3-oxo-C12-HSL->Bitter Taste Receptors (TAS2Rs) Binds to JAK-STAT Pathway JAK-STAT Pathway 3-oxo-C12-HSL->JAK-STAT Pathway Inhibits (e.g., pJAK1, pSTAT1) NF-κB Pathway NF-κB Pathway 3-oxo-C12-HSL->NF-κB Pathway Inhibits Apoptosis Apoptosis 3-oxo-C12-HSL->Apoptosis Induces in immune cells ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines Bitter Taste Receptors (TAS2Rs)->↓ Pro-inflammatory Cytokines Contributes to JAK-STAT Pathway->↓ Pro-inflammatory Cytokines Leads to NF-κB Pathway->↓ Pro-inflammatory Cytokines Leads to ↑ Anti-inflammatory IL-10 ↑ Anti-inflammatory IL-10 Anti-inflammatory Effect Anti-inflammatory Effect ↓ Pro-inflammatory Cytokines->Anti-inflammatory Effect

Interpretation and Research Implications

The experimental data reveals a fundamental strategic difference in how these molecules function:

  • 2-AA acts as a long-term metabolic saboteur. By crippling the macrophage's energy production, it induces a persistent state of immune tolerance. This is not a rapid shutdown of inflammation but a sustained inability to mount a proper immune response, which is beneficial for chronic, persistent infections [1].
  • 3-oxo-C12-HSL functions as a broad-spectrum immunomodulator. It more directly and rapidly dampens inflammatory signaling pathways (JAK-STAT, NF-κB) and can trigger programmed cell death. This helps the bacterium to quickly neutralize the host's immune attack during acute infection phases [5] [3].

For drug development, these findings suggest distinct therapeutic targets:

  • Targeting 2-AA: Strategies could focus on restoring mitochondrial function (e.g., MPC1 activators) or bypassing the metabolic blockade to "re-awaken" tolerant immune cells.
  • Targeting 3-oxo-C12-HSL: Approaches include developing neutralizing antibodies (HuscFvs) [3] [6] or small molecule inhibitors that block its interaction with JAK-STAT components or bitter taste receptors.

References

2-aminoacetophenone concentration different infection models

Author: Smolecule Technical Support Team. Date: February 2026

2-AA Concentrations Across Different Infection Models

Model Type 2-AA Concentration / Dose Key Findings / Purpose Citation
Human Airway-on-a-Chip 20 μM Reprogrammed host immunometabolism in bronchial epithelial and pulmonary endothelial cells. [1] [2]
Murine Macrophages (in vitro) 20 μM Induced immune tolerance by rewiring macrophage bioenergetics, reducing ATP production. [3] [4] [5]
Mouse Infection Model (in vivo) 400 μM (injected) Improved host survival while promoting bacterial persistence (chronic infection). [6]
Fly Attraction & Colonization 2 μL of 100 mM solution (~200 nmol) mixed with paste Acted as an odorant attractant and facilitated long-term intestinal colonization in flies. [7]
Breath Biomarker Detection (Clinical) Detected in pico mol/mol range Investigated as a volatile breath biomarker for detecting P. aeruginosa infection in cystic fibrosis patients. [8]

Detailed Experimental Protocols

For researchers looking to replicate these studies, here is a more detailed look at the methodologies from key models.

  • Human Airway-on-a-Chip Model [1] [2]:

    • Cell Culture: The microfluidic chip was lined with primary human pulmonary microvascular endothelial cells (HPMEC) and normal human bronchial epithelial (NHBE) cells from healthy donors.
    • 2-AA Exposure: Cells were exposed to 20 μM 2-AA through a continuous flow of medium for 12 hours.
    • Analysis: Post-exposure, cells were harvested for whole-genome RNA sequencing to analyze transcriptome changes. Validation was performed through additional in vitro studies and in vivo mouse experiments.
  • Murine Macrophage Model [3] [4]:

    • Cell Culture: Bone marrow-derived macrophages (BMDMs) were used.
    • 2-AA Exposure & Tolerization: To establish a state of immune tolerance, macrophages were first exposed to 20 μM 2-AA for 48 hours. The 2-AA was then washed away, and the cells were allowed to rest for 24-106 hours before being re-exposed to 2-AA to confirm their non-responsive, "tolerized" state.
    • Analysis: Key measurements included intracellular ATP and acetyl-CoA levels, mRNA expression of genes related to mitochondrial metabolism (Mpc1, Esrra, Ppargc1a), and intracellular bacterial clearance assays.
  • In Vivo Mouse Infection Model [6]:

    • Pretreatment: Mice were injected intraperitoneally (i.p.) with 400 μM of 2-AA dissolved in a vehicle solution (e.g., saline with a low percentage of ethanol) 18 hours prior to infection with P. aeruginosa.
    • Infection: Mice were subsequently infected with a lethal dose of P. aeruginosa.
    • Outcome Measurement: The study primarily monitored survival rates and assessed bacterial loads in tissues over time to evaluate the establishment of persistent infection.

Mechanism of Action in Immune Cells

The research indicates that 2-AA does not act by killing host cells but by subtly reprogramming their metabolism to induce a state of immune tolerance. The diagram below illustrates the key molecular pathway identified in macrophages.

G TwoAA 2-AA Exposure PGC1a ↓ Ppargc1a (PGC-1α) TwoAA->PGC1a Interaction Impaired Ppargc1a/Esrra Interaction PGC1a->Interaction ERRa ↓ Esrra (ERRα) (Expression & Nuclear Presence) MPC1 ↓ Mpc1 Expression ERRa->MPC1 Interaction->ERRa Leads to Pyruvate Reduced Pyruvate Transport into Mitochondria MPC1->Pyruvate OXPHOS Impaired Mitochondrial Respiration (OXPHOS) Pyruvate->OXPHOS ATP ↓ ATP Production OXPHOS->ATP Tolerance Immune Tolerance & Bacterial Persistence ATP->Tolerance

Key Considerations for Experimental Design

When planning your experiments, please consider that the "optimal" concentration is highly context-dependent.

  • Model System is Key: The 20 μM concentration is well-established and effective in various human and mouse in vitro cell systems [3] [1] [2]. In contrast, in vivo models require higher doses, like 400 μM in mice, to achieve a systemic effect [6].
  • Purpose of Study: The desired outcome influences dose selection. The 400 μM dose in mice promoted host tolerance and bacterial persistence [6], a phenotype of chronic infection. Other doses might be more relevant for studying acute virulence.
  • Clinical Relevance: The pico mol/mol concentrations detected in patient breath [8] represent a real-world benchmark. While these are much lower than experimental doses, they confirm that 2-AA is produced and active in human infections.

References

Framework for Breath Test Validation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key performance metrics and methodological factors crucial for validating any breath test, based on established practices in the field [1] [2] [3].

Validation Aspect Description & Common Metrics Examples from Other Breath Tests

| Analytical Performance | Assesses the sensor/device's technical capability. [1] | • Accuracy: Up to 94.7% for acetone sensors. [1]Limit of Detection (LOD): As low as 0.31 ppm for acetone; 10 ppb for some advanced sensors. [1] | | Diagnostic Performance | Measures the test's ability to identify a condition. [3] | • Sensitivity/Specificity: 39.5% and 68.3%, respectively, for an e-nose in colorectal cancer. [3]Area Under the Curve (AUC): AUC of 0.542 for the same e-nose test. [3] | | Correlation with Gold Standard | Quantifies how well breath levels match reference blood levels. [1] | • Breath acetone can correlate with blood ketones with an R² as high as 0.98. [1] | | Reproducibility | Measures result consistency across repeated tests. [3] | • Poor reproducibility (ICC: 0.22) reported for some e-nose devices. [3] | | Sample Collection & Protocol | Standardized procedures for breath sampling are critical for reliable results. [3] [4] | • Fasting requirements (e.g., 12 hours). [4] • Controlled exhalation (e.g., 5 seconds for end-tidal air). [4] |

Experimental Protocols for Validation

Here are detailed methodologies commonly used in breath test validation studies that you could adapt for a 2-AA test.

  • 1. Lactulose Hydrogen Breath Test (LHBT) Protocol

    • Purpose: To diagnose Small Intestinal Bacterial Overgrowth (SIBO) by measuring hydrogen (H₂) in breath. [4]
    • Methodology: Subjects follow a diet low in fermentable carbohydrates for 24 hours and fast for a minimum of 12 hours before the test. A baseline breath sample is collected. Subjects then ingest 15 mL of lactulose solution. Subsequent breath samples are collected every 15 minutes for at least two hours. [4]
    • Data Analysis: A positive test is defined as a rise in breath H₂ of ≥ 20 ppm above the baseline within the first 90 minutes. [4]
  • 2. Breath Acetone vs. Blood Ketones Protocol

    • Purpose: To validate breath acetone as a non-invasive alternative to blood tests for managing diabetic ketoacidosis. [1]
    • Methodology: Breath samples are collected from patients and analyzed using various technologies (e.g., semiconductor gas sensors, nanoparticle-based chemo-resistive sensors). These results are concurrently compared with blood ketone measurements (beta-hydroxybutyrate), which serve as the gold standard. [1]
    • Data Analysis: Statistical correlation (e.g., R² value) and diagnostic accuracy (e.g., sensitivity, specificity) are calculated between breath acetone concentrations and blood ketone levels. [1]
  • 3. Electronic Nose (e-nose) for Disease Detection

    • Purpose: To use a pattern of volatile organic compounds (VOCs) for detecting conditions like colorectal cancer (CRC). [3]
    • Methodology: A large cohort of patients (e.g., FIT-positive individuals) provides a single breath sample using an e-nose device before undergoing a colonoscopy. The colonoscopy results serve as the diagnostic reference standard. [3]
    • Data Analysis: Machine learning models are trained on a portion of the breath data to distinguish between patients with and without the disease. The model's performance is then validated on a separate, blinded set of patient data. [3]

Experimental Workflow Visualization

The following diagram illustrates a generalized validation workflow you can adapt, synthesized from the methodologies in the search results.

G cluster_protocol Key Protocol Elements start Define Study Objective & Identify Gold Standard step1 Recruit Cohort & Define Patient Groups start->step1 step2 Standardize Breath Sampling Protocol step1->step2 step3 Perform Breath Test & Gold Standard Test step2->step3 p1 Pre-test Diet & Fasting step4 Analyze Data & Calculate Metrics step3->step4 end Report Performance: Sensitivity, Specificity, AUC, etc. step4->end p2 Control Exhalation (End-tidal Capture) p3 Environmental VOC Control

Recommendations for Your 2-AA Guide

To create a thorough comparison guide for your target audience of researchers and professionals, I suggest you:

  • Clarify the Biomarker: Confirm the exact identity of "2-AA" (e.g., 2-aminoacetophenone) and the specific medical condition or physiological process it is intended to mark. This will help target future searches.
  • Consult Specialized Databases: Perform a focused search on scholarly databases like PubMed, Scopus, or Web of Science using specific terms like "2-aminoacetophenone AND breath test," "volatile organic compound AND [your target disease]," and "breath biomarker validation."
  • Emphasize Critical Challenges: In your guide, highlight common pitfalls in breath test validation. The search results consistently point to a lack of standardized methodologies and poor reproducibility as major barriers to clinical adoption [1] [2] [3]. A test's performance is highly dependent on a rigid sampling protocol.

References

Differential Impact of 2-AA on Lung Cell Types

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study investigated the specific effects of 2-AA on primary human bronchial epithelial cells (NHBE) and human pulmonary microvascular endothelial cells (HPMEC) using a sophisticated human airway-on-a-chip model. This system recreates a living, dynamic microphysiological environment of the human airway [1] [2].

The table below summarizes the key differential responses and common effects observed after a 12-hour exposure to 20 μM 2-AA [1] [2].

Cell Type Specific & Differential Responses Common Responses in Both Cell Types

| Bronchial Epithelial Cells (NHBE) | • Pathways Regulated: HIF-1 signaling, pyrimidine signaling, glycosaminoglycan biosynthesis, glycosphingolipid biosynthesis. • Key Finding: Confirmed accumulation of cholesterol. | • Immune & Cellular Functions: Significant overlap in genes related to immune response and general cellular functions. • Disease Biomarkers: Modulation of biomarkers associated with cystic fibrosis (CF) and idiopathic pulmonary fibrosis (IPF). | | Pulmonary Endothelial Cells (HPMEC) | • Pathways Regulated: Fatty acid metabolism, phosphatidylinositol signaling, estrogen receptor signaling, proinflammatory signaling. • Key Finding: Expression of the cystic fibrosis transmembrane regulator (CFTR) was specifically affected. | |

This diagram illustrates the logical flow and major findings of the referenced study:

architecture Start Study Goal: Assess 2-AA toxicity on human lung cell types Model Experimental Model: Human Airway-on-a-Chip Start->Model Exposure Treatment: 2-AA (20 μM) 12-hour continuous flow Model->Exposure Analysis Analysis: Whole-genome RNA sequencing Exposure->Analysis Validation Validation: In vivo mouse studies & in vitro culture Analysis->Validation Epithelial Bronchial Epithelial Cells (NHBE) Analysis->Epithelial Endothelial Pulmonary Endothelial Cells (HPMEC) Analysis->Endothelial Common Common Effects: Analysis->Common E1 Upregulated Pathways: HIF-1 signaling Epithelial->E1 E2 Upregulated Pathways: Pyrimidine signaling Epithelial->E2 E3 Upregulated Pathways: Glycosaminoglycan biosynthesis Epithelial->E3 E4 Key Finding: Cholesterol accumulation Epithelial->E4 N1 Upregulated Pathways: Fatty acid metabolism Endothelial->N1 N2 Upregulated Pathways: Phosphatidylinositol signaling Endothelial->N2 N3 Upregulated Pathways: Proinflammatory signaling Endothelial->N3 N4 Key Finding: CFTR expression affected Endothelial->N4 C1 Overlap in immune response genes Common->C1 C2 Modulation of CF and IPF biomarkers Common->C2

Detailed Experimental Protocol

For reproducibility, here is the core methodology used in the study to generate the data above [2]:

  • Microfluidic Device: The study used a commercially available Lung-Chip (Chip-S1 from Emulate Inc.). This device consists of two parallel microfluidic channels separated by a porous membrane coated with a human tissue-relevant extracellular matrix.
  • Cell Culture:
    • The top channel was lined with primary Normal Human Bronchial Epithelial (NHBE) cells from healthy female donors.
    • The bottom channel was lined with primary Human Pulmonary Microvascular Endothelial Cells (HPMEC).
    • Cells were cultured under dynamic flow conditions, which better recapitulates the human lung environment compared to static systems.
  • 2-AA Treatment: Cells were exposed to 20 μM 2-AA delivered through a continuous flow system for 12 hours.
  • Downstream Analysis:
    • Transcriptomic Profiling: Following treatment, cells were harvested for whole-genome RNA sequencing to identify differentially expressed genes and pathways.
    • Validation: Key findings from the transcriptome analysis, such as cholesterol accumulation in epithelial cells, were further validated through additional in vitro cell culture experiments and in vivo studies in mice [1] [2].

Interpretation and Research Implications

The data clearly shows that 2-AA exerts cell-type-specific toxicities while also triggering shared responses. The use of an advanced airway-on-a-chip model provides high physiological relevance, suggesting these findings are likely closer to what occurs in the human body.

  • For Researchers: This comparative data is crucial for understanding how a chronic pathogen like P. aeruginosa manipulates the host environment. It highlights potential cell-specific therapeutic targets to disrupt this persistence without causing broad damage.
  • For Drug Development Professionals: The study showcases the utility of microphysiological systems (like organ-chips) in toxicity screening and mechanistic studies, potentially offering more translatable data than conventional 2D cell cultures.

References

Comparison of 2-AA and LPS Epigenetic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Feature Bacterial Quorum-Sensing Signal: 2-Aminoacetophenone (2-AA) Bacterial Membrane Component: Lipopolysaccharide (LPS)
Source Pseudomonas aeruginosa [1] Outer membrane of most Gram-negative bacteria (e.g., E. coli, P. gingivalis) [2] [3]
Primary Receptor Information not specified in available research Toll-like Receptor 4 (TLR4)/MD2 complex [3]
Key Epigenetic Mechanism HDAC1-mediated repression: Increases HDAC1 expression and activity, reducing HAT activity, leading to a "silent" chromatin state [1]. Complex histone code modulation: Induces specific changes in histone H3 acetylation and methylation (H3K4me2, H3K9me2, H3K27me3) at promoter regions of genes like IL-8 [4].
Key Immunometabolic Mechanism PGC-1α/ERRα axis disruption: Impairs interaction between PGC-1α and ERRα, reducing transcription of mitochondrial pyruvate carrier (MPC1). This limits pyruvate transport into mitochondria, suppressing oxidative phosphorylation (OXPHOS) and ATP production [1]. NF-κB pathway activation: Triggers TLR4 signaling leading to NF-κB activation and pro-inflammatory cytokine production (e.g., IL-1β, IL-6, IL-8, TNF-α) [5] [3].
Overall Consequence on Immunity Induces a state of long-term immune tolerance, impairing bacterial clearance and promoting persistent infection [1]. Triggers a potent pro-inflammatory immune response. Can lead to transient endotoxin tolerance upon re-exposure [6].
Associated Diseases Chronic and persistent P. aeruginosa infections [1] Sepsis, chronic inflammatory diseases (neurodegenerative, metabolic), periodontitis [5] [3]

Experimental Insights and Methodologies

The following protocols are derived from the research articles that provided the key data for the comparison above.

Key Protocol for 2-AA Research

The study elucidating 2-AA's mechanism used the following in vitro approach with Bone Marrow-Derived Macrophages (BMDMs) [1]:

  • Cell Culture: Murine BMDMs were generated and cultured.
  • Tolerization Model: Cells were first exposed to 2-AA (1st exposure) for 48 hours to establish a tolerant state.
  • Re-challenge: After a wash-out and rest period, cells were re-exposed to 2-AA (2nd exposure) for 1 or 6 hours to assess the tolerized response.
  • Key Measurements:
    • ATP and Acetyl-CoA Levels: Quantified using commercial kits to assess bioenergetic status.
    • Gene Expression: mRNA levels of MPC1 and ERRα were measured by qRT-PCR.
    • Protein Interaction: Co-immunoprecipitation was used to assess the interaction between PGC-1α and ERRα.
    • Intracellular Bacterial Clearance Assay: BMDMs were infected with P. aeruginosa to assess functional immunity.
Key Protocol for LPS Research

Research into LPS-induced epigenetic changes, such as on the IL-8 gene in intestinal epithelial cells, often employs this methodology [4]:

  • Cell Line & Preparation: Human intestinal epithelial HT-29 cells were "primed" with interferon-gamma (IFN-γ) to induce expression of the LPS receptor complex (TLR4-MD-2).
  • Stimulation: Cells were treated with ultrapure LPS (e.g., 10-50 ng/mL) for time courses ranging from 1 to 24 hours.
  • Key Measurements:
    • Gene Expression: IL-8 mRNA levels were quantified via RT-PCR and qRT-PCR.
    • Chromatin Immunoprecipitation (ChIP): This is the central technique for detecting epigenetic changes. Chromatin was immunoprecipitated with antibodies against:
      • Acetylated Histone H3 (Ac-H3)
      • Dimethylated Histone H3 Lysine 4 (H3K4me2)
      • Dimethylated Histone H3 Lysine 9 (H3K9me2)
      • Trimethylated Histone H3 Lysine 27 (H3K27me3)
    • DNA Methylation Analysis: The methylation status of CpG sites in the IL-8 promoter was analyzed, typically finding it unmethylated and not involved in this specific regulation [4].

Pathway and Mechanism Diagrams

The diagrams below illustrate the core mechanisms of action for 2-AA and LPS, as revealed by the current research.

2-AA Disrupts Mitochondrial Metabolism via the PGC-1α/ERRα Axis

G 2 2 AA 2-AA Exposure HDAC1 HDAC1 Activity ↑ AA->HDAC1 PGC1_ERR PGC-1α/ERRα Interaction Impaired HDAC1->PGC1_ERR ERRα_nuc ERRα Nuclear Presence ↓ PGC1_ERR->ERRα_nuc MPC1 MPC1 Expression ↓ ERRα_nuc->MPC1 Pyruvate Mitochondrial Pyruvate Import ↓ MPC1->Pyruvate OXPHOS Oxidative Phosphorylation (OXPHOS) ↓ Pyruvate->OXPHOS ATP ATP Production ↓ OXPHOS->ATP Tolerance Immune Tolerance & Bacterial Persistence ATP->Tolerance

LPS Activates Inflammatory Signaling and Epigenetic Remodeling

G cluster_epi Histone Modifications at Target Genes LPS LPS LBP_CD14 LBP & CD14 Transfer LPS->LBP_CD14 TLR4 TLR4/MD2 Activation LBP_CD14->TLR4 Signaling MyD88/TRIF Signaling TLR4->Signaling NFkB NF-κB & AP-1 Activation Signaling->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Epigenetics Epigenetic Remodeling NFkB->Epigenetics H3Ac H3 Acetylation (H3Ac) H3K4me2 H3K4me2 ↑ (Active Mark) H3K27me3 H3K27me3 ↓ (Repressive Mark) H3Ac->Cytokines Enables H3K4me2->Cytokines Enables H3K27me3->Cytokines Enables


Interpretation and Future Research Directions

The comparison reveals a fundamental difference in strategy: LPS is a "sledgehammer" that triggers strong, immediate inflammation, which can be epigenetically tempered over time into a tolerant state. In contrast, 2-AA is a "scalpel" that more subtly disrupts the host cell's energy production from the outset to establish long-term tolerance and persistence [6] [1].

For your research and drug development efforts, this suggests:

  • Targeting 2-AA Pathways: Strategies aimed at restoring mitochondrial function (e.g., MPC1 activators) or inhibiting HDAC1 could break immune tolerance in chronic P. aeruginosa infections.
  • Targeting LPS Pathways: Modulating the initial hyper-inflammatory response (e.g., with TLR4 antagonists) or the subsequent tolerant state remains a key approach for sepsis and chronic inflammatory diseases.

References

Biological Activities of 2-AA Across Cell Types and Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biological activities and experimental evidence for 2-AA, primarily from Pseudomonas aeruginosa infection studies.

Biological Activity / Experimental Finding Experimental System / Model Key Parameters Measured Quantitative Data / Outcome (compared to controls) Citation
Induces Immunometabolic Tolerance in Macrophages Murine Bone Marrow-Derived Macrophages (BMDMs); human macrophages ATP and acetyl-CoA levels; bacterial clearance; cytokine production ATP and acetyl-CoA (long-lasting decrease); ↓ intracellular bacterial clearance; ↓ pro-inflammatory cytokines [1] [2] [3]
Disrupts Mitochondrial Pyruvate Import Murine BMDMs MPC1 and ERRα mRNA/protein levels; pyruvate transport; OXPHOS MPC1 and ERRα expression; ↓ pyruvate influx into mitochondria; ↓ oxidative phosphorylation (OXPHOS) [1] [3]
Impairs Autophagy and Lipid Metabolism Murine BMDMs; RAW264.7 macrophage cell line LC3B puncta; ULK1, Beclin1, Scd1 gene expression; intracellular bacterial load LC3B punctation (~3-fold); ↓ ULK1 and Beclin1 expression (~2.8-fold); ↓ Scd1 expression [4]
Causes Transcriptional Changes in Airway Cells Human airway-on-a-chip (primary bronchial epithelial and pulmonary endothelial cells) Whole-genome RNA sequencing; pathway analysis Differential regulation of HIF-1 signaling, pyrimidine signaling, fatty acid metabolism, and estrogen receptor signaling pathways [5]
Serves as a Diagnostic Breath Biomarker Human subjects (Cystic Fibrosis patients and healthy controls) Detection of volatile 2-AA in breath by GC-MS/MS Sensitivity: 93.8% [6]

Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or understand the foundational experiments, here are the methodologies used in the cited works.

Protocol 1: Macrophage Tolerization and Metabolic Analysis

This protocol is used to study the immunometabolic effects of 2-AA, such as impaired mitochondrial function [1] [3].

  • Cell Culture: Isolate and differentiate bone marrow-derived macrophages (BMDMs) from mice.
  • Tolerization Induction:
    • First Exposure: Treat BMDMs with 2-AA (200 µM) for 48 hours to induce a tolerant state.
    • Rest Period: Wash cells to remove 2-AA and rest in fresh medium for 24-106 hours.
    • Second Exposure: Re-challenge with 2-AA (200 µM) for 1-6 hours to confirm unresponsiveness.
  • Metabolic Measurement:
    • ATP/Acetyl-CoA: Quantify using commercial luminescent or colorimetric assay kits from cell lysates.
    • Metabolic Rescue: Add exogenous ATP to infected macrophages to test restoration of function.
  • Gene/Protein Analysis: Measure expression of Mpc1, Errα, and Pgc-1α via qRT-PCR and Western Blot.
Protocol 2: Intracellular Bacterial Clearance and Autophagy Assay

This method links 2-AA exposure to impaired bacterial clearance via disruption of autophagy and lipid metabolism [4].

  • Infection Model:
    • Infect macrophages (BMDMs or RAW264.7) with wild-type P. aeruginosa (PA14) or isogenic mvfR or pqsA mutants (unable to produce 2-AA) at a Multiplicity of Infection (MOI) of 10.
    • Use gentamicin protection assay to quantify intracellular bacteria at 1, 2, and 3 hours post-infection.
  • Autophagy Modulation:
    • Pre-treat cells with autophagy inducer rapamycin (e.g., 3 hours before infection).
    • Co-treat some groups with 2-AA (200 µM) to observe its counteractive effect.
  • Autophagy Flux Assessment:
    • Imaging: Fix cells and immunostain for LC3B protein. Quantify LC3B puncta (autophagosomes) via confocal microscopy.
    • Biochemical Analysis: Analyze protein levels of LC3B-II and p62 by Western Blot.
    • Gene Expression: Quantify mRNA levels of ULK1 and Beclin1 by qRT-PCR.
Protocol 3: 2-AA Detection in Breath (Biomarker Study)

This clinical chemistry protocol identifies 2-AA as a volatile biomarker for P. aeruginosa infection [6].

  • Sample Collection: Collect exhaled breath from CF patients and healthy controls into specialized containers (e.g., deactivated glass sampling bulbs).
  • Sample Pre-concentration: Use Solid Phase Micro Extraction (SPME) with a Carbowax/PEG fiber to absorb and concentrate volatile organic compounds from the sample headspace.
  • Detection and Quantification:
    • Instrumentation: Gas Chromatography-Mass Spectrometry (GC/MS) with an ion trap.
    • Chromatography: Use a ZB-Wax column. Oven temperature: 60°C (hold 2 min), ramp to 250°C at 10°C/min (hold 2 min).
    • Ionization: Chemical Ionization (CI) with methanol for higher sensitivity.
    • Detection: Use MS/MS mode. Parent ion m/z 135 → daughter ion m/z 118. For ultra-sensitivity, use MS³ (m/z 118m/z 118).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the key mechanistic pathway and an experimental workflow based on the search results. The color palette complies with your specifications.

Diagram 1: 2-AA-Induced Immunometabolic Disruption in Macrophages

This diagram illustrates the mechanism by which 2-AA rewires macrophage metabolism to promote immune tolerance and bacterial persistence [1] [2] [3].

G cluster_a 2-AA Mediated Disruption AA 2-AA Exposure PGC1a PGC-1α AA->PGC1a ERRa ERRα AA->ERRa Interaction Protein-Protein Interaction PGC1a->Interaction ERRa->Interaction MPC1 MPC1 Gene Interaction->MPC1 Weakened Binding PyruvateTransport Pyruvate Transport into Mitochondria MPC1->PyruvateTransport OXPHOS Oxidative Phosphorylation (OXPHOS) PyruvateTransport->OXPHOS ATP ATP Production OXPHOS->ATP Outcome Immune Tolerance & Bacterial Persistence ATP->Outcome

Diagram 2: Workflow for Studying 2-AA in Macrophage Infection & Autophagy

This flowchart outlines a key experimental protocol for investigating how 2-AA affects bacterial clearance and autophagy in macrophages [4].

G Start Culture Macrophages (BMDMs or RAW264.7) Pretreat Pre-treatment Options: Start->Pretreat Option1 Vehicle Control Pretreat->Option1 Option2 2-AA (200 µM) Pretreat->Option2 Option3 Rapamycin (Autophagy Inducer) Pretreat->Option3 Infect Infect with P. aeruginosa (WT or 2-AA-deficient mutants) Option1->Infect Option2->Infect Option3->Infect Assay Perform Assays Infect->Assay Assay1 Gentamicin Protection (Intracellular CFUs) Assay->Assay1 Assay2 Confocal Microscopy (LC3B Puncta) Assay->Assay2 Assay3 qRT-PCR / Western Blot (ULK1, Beclin1, LC3B-II, p62) Assay->Assay3 Analyze Analyze Bacterial Clearance & Autophagy Markers Assay1->Analyze Assay2->Analyze Assay3->Analyze

Research Implications and Therapeutic Potential

The data reveals that 2-AA is a master regulator of host immunity, acting through epigenetic, metabolic, and autophagic mechanisms to suppress the immune response and promote bacterial persistence [1] [4] [5]. This multifaceted activity underscores its significance as a virulence factor.

From a translational perspective, these findings open two main avenues:

  • Host-Directed Therapies (HDTs): Targeting the downstream effects of 2-AA could restore immune function. Examples include using HDAC1 inhibitors to reverse epigenetic silencing, or molecules that boost mitochondrial pyruvate transport to counteract the energy deficit [1] [4].
  • Diagnostic Development: The volatile nature of 2-AA makes it an excellent candidate for non-invasive breath diagnostics for detecting P. aeruginosa lung infections, especially in cystic fibrosis patients [6].

References

×

Physical Description

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline]
Liquid
Light yellow to dark greenish-yellow liquid; Fruity, spicy animalistic aroma

Color/Form

YELLOW OILY LIQUID
YELLOW CRYSTALS

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

135.068413911 Da

Monoisotopic Mass

135.068413911 Da

Boiling Point

BP 250-252 °C @ 760 MM HG (SOME DECOMP)
85.00 to 90.00 °C. @ 0.50 mm Hg

Heavy Atom Count

10

Density

1.115-1.121

LogP

1.63 (LogP)
1.63

Melting Point

20 °C

UNII

69Y77091BC

Related CAS

25384-14-9 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 134 companies with hazard statement code(s):;
H302 (15.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00989 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

27941-88-4
551-93-9

Metabolism Metabolites

YIELDS 2-CARBOXAMIDO-4-METHYLQUINAZOLINE, 2-HYDROXYMETHYL-4-METHYLQUINAZOLINE, & 4-METHYLQUINAZOLINE IN PSEUDOMONAS. /FROM TABLE/
2-AMINO-3-HYDROXYACETOPHENONE WAS ISOLATED FROM URINE OF RATS GIVEN 15 MG 2-AMINOACETOPHENONE/KG/DAY FOR 4 DAYS & FROM THE SUPERNATANT OF CULTURES OF RAT LIVER MICROSOMES INCUBATED WITH 2-AMINOACETOPHENONE FOR 2 HR AT 37 °C.
IN CELL-FREE EXTRACTS OF BACILLUS SUBTILIS, 2'-AMINOACETOPHENONE WAS UTILIZED AS RAPIDLY AS AMINOACETONE.

Associated Chemicals

3-Aminoacetophenone;99-03-6

Wikipedia

2-Aminoacetophenone

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

PREPN OF O- ISOMERS

General Manufacturing Information

Ethanone, 1-(2-aminophenyl)-: ACTIVE

Analytic Laboratory Methods

O-AMINOACETOPHENONE WAS ISOLATED FROM NEUTRAL OR ALKALINE LIQUID SWINE MANURE BY STEAM DISTILLATION & COLUMN CHROMATOGRAPHY & IDENTIFIED BY GAS CHROMATOGRAPHY & MASS SPECTROMETRY.

Dates

Last modified: 08-15-2023

Explore Compound Types